An In-depth Technical Guide to the Physicochemical Properties of 3-Mercapto-6-phenyl-1,2,4-triazin-5-ol and its Dominant Tautomer
For the Attention of Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive analysis of the physicochemical properties of 3-mercapto-6-phenyl-1,2,4-tri...
Author: BenchChem Technical Support Team. Date: January 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol, a heterocyclic compound with significant potential in medicinal chemistry. Our investigation reveals that this compound predominantly exists in its tautomeric form, 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one (CAS No. 447-00-7) . This guide will focus on the experimentally characterized thioxo tautomer while also exploring the theoretical aspects of the mercapto-ol form. We will delve into its structural elucidation, synthesis, spectral characteristics, and key physicochemical parameters critical for drug discovery and development, such as solubility, lipophilicity, and acidity. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and characterization of this important scaffold.
Structural Elucidation and Tautomerism
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The compound of interest, with the molecular formula C₉H₇N₃OS, can theoretically exist in several tautomeric forms. However, crystallographic and spectroscopic evidence indicates that the thione-one form, 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one, is the most stable and experimentally observed structure in the solid state.[3] This is consistent with studies on similar heterocyclic systems where the thione form is generally favored over the thiol form.[4]
The thione-thiol tautomerism is a critical consideration in drug design as it influences the molecule's hydrogen bonding capabilities, polarity, and interaction with biological targets. The equilibrium between these forms can be influenced by factors such as solvent polarity and pH.
Caption: Thione-thiol tautomerism of the title compound.
Synthesis and Purification
The synthesis of 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one can be achieved through the cyclocondensation of benzoylformic acid with thiocarbohydrazide.[5] This method provides a direct and efficient route to the target compound.
Experimental Protocol: Synthesis of 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one
Materials:
Benzoylformic acid
Thiocarbohydrazide
Ethanol
Deionized water
Procedure:
A mixture of benzoylformic acid (0.1 mol) and thiocarbohydrazide (0.1 mol) is prepared.[5]
The mixture is refluxed in a suitable solvent such as ethanol for a period of 2-4 hours.
The reaction progress is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration.
The crude product is washed with cold ethanol and then recrystallized from a suitable solvent, such as methanol, to yield the purified product.[1]
Purification:
Recrystallization: The primary method for purification.
Column Chromatography: If significant impurities persist, silica gel column chromatography can be employed using a suitable eluent system.
Physicochemical Properties
Understanding the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. Due to the limited experimental data for the title compound, the following table includes a combination of experimentally confirmed data for the thioxo tautomer and predicted values based on computational models and data from analogous structures.
Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.
Inferred
Spectroscopic Characterization
The structural confirmation of 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one relies on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the thione-one tautomer.
Functional Group
Wavenumber (cm⁻¹)
N-H Stretch
3200-3400
C=O Stretch
1680-1720
C=S Stretch
1100-1250
Aromatic C-H
~3050
Aromatic C=C
1450-1600
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure. The predicted chemical shifts (in ppm) in DMSO-d₆ are as follows:
¹H NMR:
NH protons: Two distinct broad singlets are expected in the range of 11.0-13.0 ppm.
Aromatic protons (phenyl ring): Multiplets between 7.4-8.0 ppm.
¹³C NMR:
C=S: ~180 ppm
C=O: ~165 ppm
Aromatic carbons: 125-135 ppm (quaternary carbon at a lower field)
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 206.03.[6]
Crystallographic Data
The crystal structure of 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one has been determined by X-ray crystallography.[3] The key findings from the crystallographic analysis are:
The 1,2,4-triazine moieties are linked by face-to-face contacts through N-H---O and N-H---S hydrogen bonds, forming planar ribbons.[3]
These ribbons are further crosslinked by C-H---π interactions between the phenyl rings.[3]
This crystal structure provides definitive proof of the thione-one tautomer in the solid state and reveals the key intermolecular interactions that govern its crystal packing.
Experimental Protocols for Physicochemical Characterization
Determination of pKa
The acidity and basicity constants (pKa) are critical for understanding the ionization state of the molecule at physiological pH.
Caption: Workflow for pKa determination.
Determination of Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption and distribution. The shake-flask method using n-octanol and water is a standard procedure.
Caption: Workflow for LogP determination.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol, with a necessary and evidence-based focus on its stable tautomer, 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one. While direct experimental data for some properties remain to be published, this guide offers a robust framework based on existing crystallographic data, spectroscopic information from related compounds, and established analytical protocols. The provided methodologies and predicted data serve as a valuable resource for researchers in the field of drug discovery and development, enabling a more informed approach to the design and optimization of novel therapeutics based on the 1,2,4-triazine scaffold.
References
Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200. [Link]
Odabaşoğlu, M., Büyükgüngör, O., & Albay, A. (2007). Two regioisomers of condensed thioheterocyclic triazine synthesized from 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 12), o702–o705. [Link]
Semantic Scholar. (n.d.). Two regioisomers of condensed thioheterocyclic triazine synthesized from 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one. Retrieved from [Link]
Khafagy, M. M., Abdel-Fattah, H. A., Hamed, A. M., El-Sawy, H. B., & El-Sayed, M. A. (2016). Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. Acta Poloniae Pharmaceutica, 73(1), 79–92. [Link]
ResearchGate. (2018). Scheme 1. Formation of 3-thioxo-1,2,4-triazin-5-one derivatives (4, 6 and 8). [Link]
PubChemLite. (n.d.). 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one. Retrieved from [Link]
PubMed. (2016). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. [Link]
ResearchGate. (n.d.). In silico lipophilicity (consensus logP), pKa and polarizability of the analyzed compounds. [Link]
ResearchGate. (2015). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. [Link]
PubChem. (n.d.). 3-Mercapto-5,6-diphenyl-1,2,4-triazine. Retrieved from [Link]
Journal of Advanced Scientific Research. (2021). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. [Link]
ResearchGate. (2018). Synthesis and characterization of derivatives of triazinone. [Link]
Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. [Link]
ResearchGate. (2013). Synthesis and Antitumor Activity of New Substituted Mercapto‐1,2,4‐Triazine Derivatives, Their Thioglycosides, and Acyclic Thioglycoside Analogs. [Link]
PubChem. (n.d.). 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one. Retrieved from [Link]
MDPI. (2023). New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands. [Link]
PubChem. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole. Retrieved from [Link]
An In-Depth Technical Guide to 3-Mercapto-6-phenyl-1,2,4-triazin-5(4H)-one: Synthesis, Properties, and Biological Applications
This technical guide provides a comprehensive overview of 3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While spe...
Author: BenchChem Technical Support Team. Date: January 2026
This technical guide provides a comprehensive overview of 3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific data for the enol tautomer, 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, is limited, this document will focus on the more commonly studied and stable keto-thione tautomeric form. The principles of synthesis, characterization, and biological evaluation discussed herein are foundational for the exploration of this class of molecules.
Introduction and Chemical Identity
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The subject of this guide, 3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one, is a member of this versatile family of compounds.
This molecule can exist in several tautomeric forms, including the keto-thione, enol-thione, keto-thiol, and enol-thiol forms. The keto-thione form is generally considered to be the most stable in the solid state. The CAS Number for the parent compound is not consistently reported across major databases; however, a related derivative, 6-(4-hydroxy-phenyl)-3-mercapto-4H-[3][4][5]triazin-5-one, has the CAS Number 874515-24-9.[3]
Synthesis and Mechanistic Insights
The most direct and widely employed method for the synthesis of 6-substituted-3-thioxo-1,2,4-triazin-5-ones is the cyclocondensation of an α-ketoacid with thiosemicarbazide.[1] For the synthesis of 3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one, the logical precursors are benzoylformic acid (phenylglyoxylic acid) and thiosemicarbazide.
The reaction proceeds through the initial formation of a thiosemicarbazone intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the triazine ring. This reaction is typically carried out in a suitable solvent, often with acidic or basic catalysis to facilitate the dehydration and cyclization steps.
Figure 1: Synthetic pathway for 3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one.
Physicochemical and Spectroscopic Characterization
The structural elucidation of newly synthesized 1,2,4-triazine derivatives relies on a combination of spectroscopic techniques and physical property measurements. Below is a summary of the expected characteristics for 3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one.
Property
Expected Value / Characteristics
Molecular Formula
C₉H₇N₃OS
Molecular Weight
205.24 g/mol
Physical Appearance
Typically a crystalline solid, color may vary from white to yellow.
Melting Point
Expected to be a high-melting solid, characteristic of heterocyclic compounds with potential for hydrogen bonding.
Solubility
Generally low solubility in water, soluble in organic solvents like DMSO and DMF.
~170-180 (C=S), ~160-165 (C=O), ~125-140 (aromatic carbons and C=N).[6]
Mass Spectrometry
Molecular ion peak (M+) at m/z 205, with characteristic fragmentation patterns.
Biological Activity and Therapeutic Potential
Derivatives of the 1,2,4-triazine nucleus are well-documented for their broad spectrum of biological activities. The presence of the mercapto and phenyl substituents on the triazine ring is anticipated to confer significant pharmacological properties.
Many 3-mercapto-1,2,4-triazine derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[7][8] The proposed mechanism often involves the inhibition of essential microbial enzymes or interference with cellular processes. The lipophilicity imparted by the phenyl group can enhance cell membrane permeability, while the mercapto group can chelate with metal ions crucial for enzymatic function. Some studies have shown that these compounds can be as effective as standard antibiotics like ampicillin against certain bacterial strains.[9]
The 1,2,4-triazine scaffold is a cornerstone in the development of novel anticancer agents.[1][10][11] Derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2] The mechanism of action is often multifaceted, potentially involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[12] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, including those from colon and liver cancers.[1][11]
In-Depth Technical Guide on the Crystal Structure of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol: A Case of Undetermined Structure
A thorough investigation into the crystal structure of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol reveals a critical gap in the existing scientific literature. Despite extensive searches of crystallographic databases and che...
Author: BenchChem Technical Support Team. Date: January 2026
A thorough investigation into the crystal structure of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol reveals a critical gap in the existing scientific literature. Despite extensive searches of crystallographic databases and chemical literature, the definitive crystal structure of this specific compound has not been experimentally determined and reported.
This guide will address the current state of knowledge, discuss the structural aspects of closely related and isomeric compounds for which crystallographic data is available, and outline the necessary experimental procedures for the future determination of the target compound's crystal structure. This approach provides valuable context for researchers and drug development professionals interested in this chemical scaffold.
The Quest for a Crystal Structure: Uncharted Territory
The determination of a molecule's crystal structure is fundamental to understanding its physicochemical properties, including solubility, stability, and intermolecular interactions. For drug development professionals, this information is invaluable for structure-based drug design and understanding a compound's behavior in a solid dosage form.
Despite its potential significance, a definitive, publicly available crystal structure for 3-mercapto-6-phenyl-1,2,4-triazin-5-ol, with its specific tautomeric and isomeric form, remains elusive. Searches in prominent databases such as the Cambridge Structural Database (CSD) did not yield an entry for this compound. This indicates that while the compound may have been synthesized, its single-crystal X-ray diffraction analysis has not been performed or the results have not been deposited in these public repositories.
Insights from a Structurally Related Analogue: 4-Amino-6-phenyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one
To provide a framework for understanding the potential structural characteristics of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol, we can examine the crystal structure of a closely related compound: 4-Amino-6-phenyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one . It is important to note that this is a derivative with an additional amino group and exists in the thione-keto tautomeric form rather than the mercapto-hydroxy form.
The crystal structure of 4-Amino-6-phenyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one reveals a planar triazine ring.[1][2] The crystal packing is primarily stabilized by intermolecular hydrogen bonds.[1][2] Specifically, hydrogen bonds form between the protonated nitrogen atom of the triazine ring and the carbonyl oxygen atom of an adjacent molecule, creating chains within the crystal lattice.[1][2]
Table 1: Crystallographic Data for 4-Amino-6-phenyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one
Parameter
Value
Chemical Formula
C₉H₈N₄OS
Crystal System
Triclinic
Space Group
P-1
a (Å)
Value not available in search results
b (Å)
Value not available in search results
c (Å)
Value not available in search results
α (°)
Value not available in search results
β (°)
Value not available in search results
γ (°)
Value not available in search results
Volume (ų)
Value not available in search results
Z
2
Note: Detailed unit cell parameters were not available in the provided search results.
The study of this analogue suggests that 3-mercapto-6-phenyl-1,2,4-triazin-5-ol is also likely to exhibit a planar triazine ring and engage in extensive hydrogen bonding, either through its mercapto and hydroxyl groups or their tautomeric thione and keto forms.
Tautomerism: A Key Consideration
A critical aspect of the structure of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol is the potential for tautomerism. The molecule can exist in several forms, including the specified mercapto-ol form and the thione-keto form (6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one). The predominant tautomer in the solid state will be dictated by factors that maximize crystal packing efficiency and intermolecular interactions, particularly hydrogen bonding. The thione-keto form is often more stable in the solid state for related heterocyclic systems.
Caption: Tautomeric equilibrium of the target compound.
Proposed Experimental Workflow for Crystal Structure Determination
For researchers aiming to elucidate the crystal structure of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol, the following experimental protocol is recommended:
Step 1: Synthesis and Purification
Synthesize the compound using established methods for 1,2,4-triazine ring formation.
Purify the crude product to a high degree using techniques such as recrystallization or column chromatography to ensure the suitability for single crystal growth.
Step 2: Single Crystal Growth
Employ various crystallization techniques to obtain single crystals of sufficient size and quality for X-ray diffraction. These methods include:
Slow evaporation of a saturated solution.
Vapor diffusion (solvent/anti-solvent system).
Cooling crystallization.
A range of solvents should be screened to find optimal conditions.
Mount a suitable single crystal on a goniometer head.
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
Process the collected data, including integration of reflection intensities and absorption corrections.
Step 4: Structure Solution and Refinement
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
Refine the structural model against the experimental diffraction data using full-matrix least-squares techniques. This process will yield precise atomic coordinates, bond lengths, bond angles, and thermal parameters.
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
Caption: Experimental workflow for crystal structure determination.
Conclusion and Future Outlook
While the definitive crystal structure of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol remains to be determined, analysis of structurally related compounds provides valuable predictive insights into its likely molecular geometry and intermolecular interactions. The absence of this critical data highlights an opportunity for further research in the field of heterocyclic chemistry. The experimental determination of this structure would be a valuable contribution, providing a concrete basis for understanding its properties and for its potential application in drug discovery and materials science. It is recommended that future work on this compound prioritizes the growth of single crystals and subsequent X-ray crystallographic analysis to fill this knowledge gap.
References
Butcher, R. J., et al. (2006). 4-Amino-6-phenyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2702-o2704.
ResearchGate. (2025). 4-Amino-6-phenyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one. Retrieved from [Link]
A Technical Guide to the Spectroscopic Characterization of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-
Abstract This technical guide provides a comprehensive methodological and predictive framework for the spectroscopic characterization of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-. As a heterocyclic compound belonging to t...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive methodological and predictive framework for the spectroscopic characterization of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-. As a heterocyclic compound belonging to the 1,2,4-triazine class, this molecule holds potential interest for professionals in drug development and medicinal chemistry due to the established biological activities of related structures.[1] The structural elucidation of such novel compounds is critically dependent on the synergistic application of modern spectroscopic techniques. This document outlines the foundational principles, detailed experimental protocols, and predicted spectral data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and establishes a self-validating workflow for unambiguous structural verification, tailored for researchers and scientists in the field.
Foundational Analysis: Molecular Structure and Tautomerism
A critical first step in the analysis of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is the recognition of its potential for tautomerism. The molecule can exist in several equilibrium forms, primarily the lactam-lactim (keto-enol) equilibrium at position 5 and the thione-thiol equilibrium at position 3. These tautomeric forms will coexist in solution, and their relative populations, which are influenced by factors such as solvent polarity and pH, will profoundly impact the resulting spectroscopic data. The anticipated dominant tautomers are depicted below. Understanding this dynamic is paramount for accurate spectral interpretation.
Caption: Potential tautomeric equilibria for the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone for the complete structural assignment of the molecule, providing unambiguous evidence of the carbon-hydrogen framework and the connectivity of atoms.
Predicted ¹H and ¹³C NMR Spectroscopic Data
The following data are predicted based on the analysis of structurally related analogs and established chemical shift principles.[1][2] The use of a solvent like DMSO-d₆ is anticipated, as it is often preferred for its ability to solubilize such compounds and to better resolve exchangeable N-H, O-H, and S-H protons.[1]
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Notes
NH (Triazine Ring)
12.0 - 13.5
Broad Singlet
Exchangeable with D₂O. Position is concentration and temperature dependent.
OH/SH
9.0 - 12.0
Broad Singlet(s)
Exchangeable with D₂O. Positions are highly variable depending on the dominant tautomer and hydrogen bonding.
Phenyl H (ortho)
7.9 - 8.2
Multiplet or Doublet
Deshielded due to proximity to the triazine ring.
| Phenyl H (meta, para) | 7.4 - 7.7 | Multiplet | Typical aromatic region for a phenyl substituent. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Notes
C=S (Thione)
175 - 185
Characteristic of a thione carbon. Its presence would confirm the thione tautomer.
C=O (Lactam)
160 - 170
Characteristic of a lactam carbonyl. Its presence would confirm the lactam tautomer.
C-3 (Triazine)
155 - 165
Position influenced by the attached sulfur (thione vs. thiol).
C-5 (Triazine)
150 - 160
Position influenced by the attached oxygen (keto vs. enol).
C-6 (Triazine)
145 - 155
Carbon bearing the phenyl group.
Phenyl C (ipso)
130 - 135
Quaternary carbon attached to the triazine ring.
| Phenyl C (ortho, meta, para) | 125 - 132 | Aromatic carbons of the phenyl ring. |
Experimental Protocol: NMR Spectroscopy
Expertise in Action: The choice of a deuterated solvent is the most critical decision at the outset. While CDCl₃ is common, its inability to form strong hydrogen bonds may lead to poor solubility and the broadening or disappearance of exchangeable proton signals. DMSO-d₆ is the superior choice here; it will not only improve solubility but also slow the exchange rate of the NH, OH, and SH protons, allowing for their observation.[1]
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in approximately 0.7 mL of high-purity DMSO-d₆. Ensure complete dissolution, using gentle warming or sonication if necessary. Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
Instrumentation: Utilize a Fourier Transform NMR spectrometer operating at a minimum field strength of 400 MHz for ¹H (100 MHz for ¹³C) to ensure adequate spectral dispersion.
Data Acquisition:
¹H NMR: Acquire a standard one-dimensional proton spectrum. A D₂O exchange experiment should be performed subsequently: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the assignment of exchangeable protons (NH, OH, SH), which will disappear or significantly diminish.
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the longer relaxation times of quaternary carbons.
2D NMR (Recommended): To provide irrefutable assignments, acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon. A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum will reveal 2- and 3-bond correlations, confirming the connectivity between the phenyl ring and the triazine core, and establishing the positions of the substituents.
Caption: Workflow for comprehensive NMR analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy serves as a rapid and effective method for identifying the key functional groups present in the molecule, providing direct evidence for the dominant tautomeric form in the solid state.
Predicted IR Spectroscopic Data
The IR spectrum will be characterized by several key absorption bands that correspond to specific vibrational modes within the molecule.
Table 3: Predicted Characteristic IR Absorption Bands (ATR)
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
Notes
O-H / N-H Stretch
3100 - 3400 (Broad)
A broad absorption in this region is indicative of extensive hydrogen bonding.
Aromatic C-H Stretch
3000 - 3100
Characteristic of the phenyl group.
C=O Stretch (Lactam)
1660 - 1710
A strong, sharp peak in this region is a key indicator of the lactam tautomer.
C=N / C=C Stretch
1500 - 1620
Multiple bands corresponding to vibrations within the triazine and phenyl rings.
| C=S Stretch (Thione) | 1050 - 1250 | A medium-intensity peak in this region suggests the presence of the thione tautomer. |
Experimental Protocol: IR Spectroscopy
Trustworthiness Through Simplicity: The Attenuated Total Reflectance (ATR) technique is the protocol of choice for solid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra, making it a trustworthy method for routine analysis.[1]
Sample Preparation: No extensive preparation is needed. A small amount (spatula tip) of the dry, solid sample is sufficient.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Data Acquisition:
Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
Place the sample directly onto the ATR crystal.
Apply consistent pressure using the built-in clamp to ensure optimal contact between the sample and the crystal.
Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ to achieve a high signal-to-noise ratio.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of the target compound, providing the final piece of confirmatory evidence.
Predicted Mass Spectrum
High-Resolution Mass Spectrometry (HRMS) is essential for providing an exact mass, which validates the molecular formula.
Molecular Formula: C₉H₇N₃OS
Monoisotopic Mass: 205.0310 g/mol
Predicted Molecular Ion: In positive-ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 206.0388. In negative-ion mode, the deprotonated molecule, [M-H]⁻, would be observed at m/z 204.0232.
Fragmentation: The fragmentation pattern provides structural clues. Key fragmentation pathways could involve the neutral loss of CO (28 Da), HCN (27 Da), or the radical loss of •SH (33 Da).
Caption: Plausible fragmentation pathways in ESI-MS.
Experimental Protocol: Mass Spectrometry
Authoritative Grounding: Electrospray Ionization (ESI) is the preferred method for this type of polar, heterocyclic compound. Its soft ionization mechanism minimizes in-source fragmentation, ensuring that the molecular ion is the most abundant species observed, which is critical for unambiguous molecular weight determination.
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small addition of formic acid (0.1%) for positive-ion mode or ammonium hydroxide (0.1%) for negative-ion mode to promote ionization.
Instrumentation: Infuse the sample solution directly into an ESI source coupled to a high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
Data Acquisition:
Acquire full-scan mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.
The high resolving power of the instrument will allow for the determination of the exact mass of the molecular ion to within 5 ppm error, which is the standard for confirming the elemental composition.
If further structural information is needed, perform tandem MS (MS/MS) experiments by selecting the molecular ion (m/z 206 in positive mode) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
Integrated Workflow for Structural Verification
The structural elucidation of a novel compound is not a linear process but a system of cross-validation. Each technique provides a piece of the puzzle, and together they form a self-validating system that ensures the highest degree of scientific integrity.
Caption: Integrated workflow for unambiguous structural verification.
References
Rajan, V. J., et al. (2005). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Asian Journal of Chemistry. [Link]
Chandera, H., et al. (2025). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. [Link]
PubChem. 3-Mercapto-5,6-diphenyl-1,2,4-triazine. National Center for Biotechnology Information. [Link]
Wang, L., et al. (2014). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. ResearchGate. [Link]
Nasser, R. M., et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
Connect Journals. CARBOXYL ACTIVATION OF 3-MERCAPTO-5,6-DIPHENYL-1,2,4-TRIAZINE THROUGH N-PHENYLACETYL-5,6-DIPHENYL-1,2,4-TRIAZINE-3-THIONE. Indian Journal of Heterocyclic Chemistry. [Link]
Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
Navigating the Solubility Landscape of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-: A Technical Guide for Researchers
Introduction: The Critical Role of Solubility in Drug Discovery In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challen...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Critical Role of Solubility in Drug Discovery
In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is the issue of solubility. For a compound to exert its therapeutic effect, it must first be effectively dissolved and absorbed by the body. Poor solubility can lead to low bioavailability, erratic dosing, and ultimately, the failure of a promising therapeutic agent. This guide provides an in-depth exploration of the solubility characteristics of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, a heterocyclic compound of interest in medicinal chemistry. By understanding its behavior in various organic solvents, researchers can make informed decisions in synthesis, purification, formulation, and biological screening, thereby accelerating the drug development process.
Physicochemical Properties: A Foundation for Understanding Solubility
To predict and comprehend the solubility of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, it is essential to first examine its key physicochemical properties.
The molecule possesses both polar (hydroxyl, mercapto, and triazine nitrogens) and non-polar (phenyl group) regions, giving it a degree of amphiphilicity.
The presence of hydrogen bond donors (-OH, -SH, -NH in the triazine ring) and acceptors (N atoms in the triazine ring) suggests the potential for favorable interactions with polar solvents. Conversely, the phenyl group introduces a non-polar character, which may allow for solubility in less polar organic solvents. The principle of "like dissolves like" will be a guiding concept in understanding its solubility profile.
Solubility Profile in Common Organic Solvents
While comprehensive quantitative solubility data for 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is not extensively available in the public domain, a qualitative and inferred solubility profile has been compiled from synthetic and analytical chemistry literature. The following table summarizes its observed and predicted solubility in a range of common organic solvents.
Solvent
Polarity Index
Predicted Solubility
Rationale & Supporting Observations
Dimethyl Sulfoxide (DMSO)
7.2
Soluble
Frequently used as a solvent for NMR analysis of this compound, indicating good solubility.[3]
Ethanol
5.2
Soluble (especially when heated)
Commonly used as a recrystallization solvent, implying high solubility in hot ethanol and lower solubility in cold ethanol.[2]
Methanol
6.6
Soluble
Often used in purification and reaction steps for similar triazine derivatives.[4]
Tetrahydrofuran (THF)
4.0
Soluble
Utilized as a solvent in reactions involving this compound, suggesting it is a suitable solvent for dissolution.[2]
Dichloromethane (DCM)
3.1
Moderately Soluble
Used in combination with THF in synthetic procedures, indicating at least partial solubility.[2]
Chloroform
4.1
Moderately Soluble
Mentioned as a solvent in studies with derivatives of the target compound.[5]
Acetone
5.1
Likely Soluble
Based on its polarity, it is expected to be a good solvent for this compound.
Ethyl Acetate
4.4
Sparingly Soluble
Often used in chromatographic purification of related compounds, suggesting some, but not high, solubility.[6]
Hexane
0.1
Insoluble
As a non-polar solvent, it is unlikely to effectively solvate the polar functional groups of the molecule.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.
Orbital shaker or rotator with temperature control
Centrifuge
Syringe filters (0.22 µm, solvent-compatible)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- to a series of vials. The excess solid is crucial to ensure that equilibrium is reached.
Add a known volume of the desired organic solvent to each vial.
Equilibration:
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
Shake the vials for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal shaking duration.
Phase Separation:
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
Sample Collection and Dilution:
Carefully withdraw an aliquot of the clear supernatant using a syringe.
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
Quantification:
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
Prepare a calibration curve using standard solutions of known concentrations of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-.
Calculation:
Calculate the solubility of the compound in the original solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Causality Behind Experimental Choices:
Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.
Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.
Centrifugation and Filtration: These steps are vital to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.
Validated HPLC Method: Provides the necessary accuracy and precision for quantifying the concentration of the dissolved compound.
Visualization of Experimental Workflow
The following diagram, generated using Graphviz, illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Conclusion: A Practical Framework for Solubility Assessment
The solubility of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- in organic solvents is a critical parameter that influences its utility in drug discovery and development. This guide has provided a comprehensive overview of its physicochemical properties, a qualitative solubility profile, and a detailed protocol for its experimental determination. By leveraging this information, researchers can design more effective synthetic and purification strategies, develop suitable formulations for in vivo studies, and ultimately, enhance the probability of success for this promising class of compounds. A thorough understanding and systematic evaluation of solubility are indispensable for advancing novel chemical entities through the drug development pipeline.
References
[Synthesis and Molecular Structure of 6-Amino-3-benzyl- mercapto-1,2,4-triazolo[3,4-f][2][5][7]triazin-8(7H)-one. National Institutes of Health.]([Link])
[7-Dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a][1][4][5]triazin-5-amine methanol solvate. National Institutes of Health.]([Link])
[Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][2][5][7]Triazines: Synthesis and Photochemical Properties. MDPI.]([Link])
The Ascendancy of the 1,2,4-Triazine Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development
For Researchers, Scientists, and Drug Development Professionals The 1,2,4-triazine scaffold, a six-membered aromatic ring with three nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry....
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazine scaffold, a six-membered aromatic ring with three nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry. Its versatile synthesis and diverse biological activities have made it a privileged structure in the development of therapeutics ranging from antimicrobial and antiviral agents to anticancer and anticonvulsant drugs. This in-depth technical guide provides a comprehensive journey through the history of 1,2,4-triazine derivatives, from their initial discovery to their contemporary applications, with a focus on the scientific rationale behind key synthetic strategies and their evolution.
A Historical Perspective: From Serendipitous Discovery to a Privileged Scaffold
The story of the 1,2,4-triazine ring system begins in the late 19th century. One of the earliest significant contributions was the Bamberger triazine synthesis , first reported by Eugen Bamberger in 1892.[1] Initially focused on the preparation of benzotriazines, this reaction involves the condensation of an aryl diazonium salt with the hydrazone of a pyruvic acid, followed by acid-catalyzed cyclization.[1][2] This foundational work laid the chemical groundwork for accessing this new class of heterocycles.
A pivotal moment in the history of 1,2,4-triazines was the synthesis of the parent, unsubstituted ring system. This was notably achieved by Paudler and Barton , who reported the condensation of glyoxal with ethyl oxalamidrazonate to form ethyl 1,2,4-triazine-3-carboxylate.[1] This intermediate was then saponified and decarboxylated to yield the fundamental 1,2,4-triazine structure.[1] These early synthetic achievements opened the door for systematic exploration of the chemical space around the 1,2,4-triazine core.
A widely adopted and versatile method for synthesizing substituted 1,2,4-triazines is the condensation of 1,2-dicarbonyl compounds with amidrazones .[1][3][4] This approach offers the flexibility to introduce a wide array of substituents at various positions on the triazine ring, enabling the creation of diverse chemical libraries for biological screening.
Key Synthetic Methodologies: An In-depth Look at Experimental Choices
The evolution of synthetic organic chemistry has led to the development of numerous methods for the construction of the 1,2,4-triazine ring. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
The Bamberger Triazine Synthesis: A Classic Approach
The Bamberger synthesis remains a cornerstone in the synthesis of certain 1,2,4-triazine derivatives, particularly benzotriazines.
Causality Behind Experimental Choices:
Aryl Diazonium Salt: The use of a diazonium salt provides a reactive electrophile that readily couples with the electron-rich hydrazone. The choice of the parent aniline determines the substitution pattern on the benzo portion of the resulting triazine.
Pyruvic Acid Hydrazone: This component provides the N-N-C backbone necessary for the formation of the triazine ring.
Acid Catalysis: The final cyclization step is facilitated by a strong acid, such as sulfuric acid in acetic acid.[2] The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to intramolecular nucleophilic attack by the amino group, leading to ring closure.
Experimental Protocol: A Representative Bamberger Synthesis
Diazotization of Aniline: A solution of the desired aniline in hydrochloric acid is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The completion of the diazotization can be monitored using starch-iodide paper.
Coupling with Hydrazone: The cold diazonium salt solution is then slowly added to a solution of the pyruvic acid hydrazone in a suitable solvent, often with buffering to maintain a slightly acidic to neutral pH, to facilitate the coupling reaction.
Cyclization: The resulting azo intermediate is isolated and then treated with a mixture of sulfuric acid and acetic acid and heated to effect the cyclization to the benzotriazine.[5]
Purification: The product is typically isolated by precipitation upon pouring the reaction mixture into water, followed by filtration and recrystallization from an appropriate solvent.
Caption: Bamberger Triazine Synthesis Workflow.
The Paudler and Barton Synthesis of Unsubstituted 1,2,4-Triazine
This method was instrumental in providing access to the parent 1,2,4-triazine ring system, allowing for fundamental studies of its properties.
Causality Behind Experimental Choices:
Glyoxal: This simple 1,2-dicarbonyl compound provides the C5-C6 fragment of the triazine ring.
Ethyl Oxalamidrazonate: This reagent provides the N1-N2-C3-N4 backbone of the triazine ring. The ester group at the C3 position serves as a handle for further transformations or can be removed.
Saponification and Decarboxylation: The initial product, ethyl 1,2,4-triazine-3-carboxylate, is subjected to basic hydrolysis (saponification) to convert the ester to a carboxylic acid, followed by heating to induce decarboxylation and yield the unsubstituted 1,2,4-triazine.[1]
Experimental Protocol: Synthesis of 1,2,4-Triazine
Condensation: A solution of glyoxal and ethyl oxalamidrazonate in a suitable solvent like ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
Isolation of the Ester: Upon completion, the solvent is removed under reduced pressure, and the resulting ethyl 1,2,4-triazine-3-carboxylate can be purified by distillation or chromatography.
Saponification: The purified ester is then dissolved in an aqueous alcoholic solution of a base, such as sodium hydroxide, and stirred at room temperature until the hydrolysis is complete.
Decarboxylation: The resulting solution of the sodium salt of 1,2,4-triazine-3-carboxylic acid is carefully acidified and then heated to induce decarboxylation, affording 1,2,4-triazine, which can be isolated by extraction and purified by sublimation or distillation.
Caption: Paudler and Barton Synthesis of 1,2,4-Triazine.
The Rise of 1,2,4-Triazines in Drug Development: A Showcase of Key Molecules
The 20th century witnessed the emergence of 1,2,4-triazine derivatives as crucial components in a variety of therapeutic agents.[1]
Ceftriaxone: A Third-Generation Cephalosporin
Ceftriaxone is a broad-spectrum cephalosporin antibiotic that features a 1,2,4-triazinone moiety.[1] This structural feature contributes to the drug's pharmacokinetic profile and stability.
Mechanism of Action: Like other β-lactam antibiotics, ceftriaxone inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[6][7] This disruption of cell wall integrity leads to bacterial cell lysis and death. The 1,2,4-triazinone side chain enhances the drug's resistance to β-lactamase enzymes produced by some bacteria.[8]
Caption: Mechanism of Action of Ceftriaxone.
Azaribine: An Antiviral and Antipsoriatic Agent
Azaribine, or 6-azauridine triacetate, is a prodrug that is converted in the body to its active form, 6-azauridine.[9] It has been investigated for its antiviral and antipsoriatic properties.
Mechanism of Action: The active metabolite of azaribine, 6-azauridine-5'-monophosphate, acts as a competitive inhibitor of orotidine-5'-phosphate decarboxylase, a key enzyme in the de novo biosynthesis of pyrimidine nucleotides.[1] By blocking this pathway, azaribine depletes the cellular pool of uridine and cytidine nucleotides, which are essential for the synthesis of RNA and DNA. This inhibition of nucleic acid synthesis is particularly effective against rapidly proliferating cells, such as those in psoriatic lesions, and in inhibiting the replication of RNA viruses.
Caption: Mechanism of Action of Azaribine.
Lamotrigine: An Anticonvulsant Drug
Lamotrigine is a phenyl-1,2,4-triazine derivative widely used in the treatment of epilepsy and bipolar disorder.[1][10]
Mechanism of Action: While the precise mechanism is not fully understood, lamotrigine is believed to exert its anticonvulsant effects by inhibiting voltage-sensitive sodium channels.[1] This action stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters, such as glutamate.
Synthesis of Lamotrigine: The synthesis of lamotrigine typically involves the cyclization of an intermediate formed from the reaction of 2,3-dichlorobenzoyl cyanide with aminoguanidine.[11] Process optimization is crucial to control the formation of impurities.[9][10][12][13] For instance, carrying out the cyclization in the absence of a strong base can minimize the formation of the corresponding triazinone impurity.[12]
Experimental Protocol: A General Route to Lamotrigine
Intermediate Formation: 2,3-Dichlorobenzoyl cyanide is reacted with aminoguanidine bicarbonate in the presence of an acid, such as nitric acid, in a solvent like dimethyl sulfoxide (DMSO) to form the Schiff's base intermediate, 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile.[11]
Cyclization: The isolated intermediate is then cyclized to lamotrigine by heating in a suitable solvent, such as methanol. The reaction can be carried out under neutral or slightly basic conditions to minimize side reactions.[12]
Purification: The crude lamotrigine is then purified by recrystallization from a suitable solvent system, for example, a mixture of isopropanol and water, to obtain the final product with high purity.[11]
Caption: Synthetic Pathway to Lamotrigine.
Atrazine: A Widely Used Herbicide
Atrazine is a triazine herbicide that has been extensively used for weed control in agriculture.[14]
Industrial Synthesis of Atrazine: The industrial production of atrazine is a continuous process that involves the sequential reaction of cyanuric chloride with isopropylamine and then with ethylamine in the presence of a base to neutralize the HCl generated.[14][15]
Causality Behind Experimental Choices:
Two-Phase System: The reaction is often carried out in a two-phase system of water and an organic solvent (e.g., toluene).[15] The organic solvent dissolves the cyanuric chloride and the triazine products, while the aqueous phase contains the amine reactants and the base (e.g., sodium hydroxide). This setup helps to control the reaction temperature and facilitates the separation of the product.
Stepwise Amine Addition: The amines are added sequentially. Isopropylamine is typically reacted first, followed by ethylamine. This controlled addition helps to minimize the formation of undesired by-products from the reaction of both amines with the same cyanuric chloride molecule.[16][17]
Temperature and pH Control: Careful control of temperature and pH is crucial for maximizing the yield and purity of atrazine and minimizing the formation of by-products such as hydroxyatrazine.[16]
Experimental Protocol: A Simplified Industrial Synthesis of Atrazine
First Amination: Cyanuric chloride is dissolved in an organic solvent like toluene. A solution of isopropylamine in water is then added, along with a solution of sodium hydroxide to neutralize the liberated HCl. The reaction is carried out at a controlled temperature.
Second Amination: After the first reaction is complete, an aqueous solution of ethylamine is added, again with sodium hydroxide, to complete the synthesis of atrazine.
Product Isolation: The organic layer containing the atrazine is separated, washed, and the solvent is removed to yield the final product.
Caption: Industrial Synthesis of Atrazine.
Modern Frontiers: 1,2,4-Triazines in Contemporary Research
The utility of 1,2,4-triazines continues to expand into new and exciting areas of chemical biology and drug discovery.
Inverse Electron Demand Diels-Alder (IEDDA) Reactions
1,2,4-Triazines can act as dienes in inverse electron demand Diels-Alder (IEDDA) reactions with electron-rich or strained dienophiles.[18] This reaction has found significant application in bioorthogonal chemistry for the labeling of biomolecules in living systems. The reaction of a 1,2,4-triazine with a strained alkyne, such as a bicyclononyne (BCN), proceeds rapidly and with high selectivity, making it a powerful tool for chemical biologists.[19][20]
Caption: Inverse Electron Demand Diels-Alder Reaction of 1,2,4-Triazines.
1,2,4-Triazines as Kinase Inhibitors
The 1,2,4-triazine scaffold has been extensively explored in the design of kinase inhibitors for the treatment of cancer.[21] For example, derivatives of pyrrolo[2,1-f][1][14][22]triazine have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[14][22][23]
Structure-Activity Relationship (SAR) Insights:
The nature and position of substituents on the 1,2,4-triazine ring are critical for kinase inhibitory activity.
Specific functional groups can be introduced to interact with key amino acid residues in the ATP-binding pocket of the target kinase.
For VEGFR-2 inhibitors, a common strategy involves a substituent that can form a hydrogen bond with the hinge region of the kinase domain.
The journey of 1,2,4-triazine derivatives, from their early discovery through classical organic synthesis to their current status as a privileged scaffold in drug development and a versatile tool in chemical biology, is a testament to the enduring power of heterocyclic chemistry. The continuous development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and improved 1,2,4-triazine-based therapeutics and research tools in the years to come.
References
Atrazine - Production, Import/Export, Use, and Disposal. Agency for Toxic Substances and Disease Registry.
A Comparative Guide to the Synthesis of 1,2,4-Triazines: Efficacy and Experimental Protocols. Benchchem.
Discovery and SAR of pyrrolo[2,1-f][1][14][22]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research. 2005;65(9 Supplement):2005.
Zhang FG, Chen Z, Tang X, Ma JA. Triazines: Syntheses and Inverse Electron-demand Diels-Alder Reactions. Chemical Reviews. 2021 Dec 8;121(23):14555-14593.
Bamberger triazine synthesis. Wikipedia.
Triazines: Syntheses and Inverse Electron-demand Diels-Alder Reactions.
Inverse electron-demand Diels–Alder (IED-DA) reactions. (A) Triazine (X = CH) and tetrazine (X = N) scaffolds react with strained alkynes to form stable cycloadducts. (B) Isomeric 1,2,4-triazines and 1,2,4,5-tetrazines examined in this work.
Catching up with tetrazines: coordination of Re(i) to 1,2,4-triazine facilitates an inverse electron demand Diels–Alder reaction with strained alkynes to a greater extent than in corresponding 1,2,4,5-tetrazines. Dalton Transactions.
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][14][22]triazine-based VEGFR-2 kinase inhibitors. PubMed.
Strain-promoted reaction of 1,2,4-triazines with bicyclononynes. PubMed.
First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof.
Phucho T, Nongpiur A, Tumtin S, Nongrum R, Myrboh B, Nongkhlaw RL. Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. 2008;2008(15):79-87.
Bamberger Triazine Synthesis, Chemical Reactions, Assignment Help. Expertsmind.com.
Discovery of new VEGFR-2 inhibitors based on bis([1][14][22]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. National Institutes of Health.
Madhusudhan G, et al. Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identific. Der Pharma Chemica. 2012;4(1):100-105.
Bamberger triazine synthesis. chemeurope.com.
Rao SN, et al. Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine.
Novel synthesis process of atrazine.
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central.
Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances.
Rao SN, Somaiah S, Babu K. SYNTHESIS AND CHARECTERIZATION OF IMPURITIES OF AN ANTICONVULSANT DRUG, LAMOTRIGINE. Semantic Scholar.
Ceftriaxone Mechanism and Side Effects. YouTube.
1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking.
OPTIMIZATION OF A MANUFACTURING PROCESS FOR ATRAZINE WITH A FOCUS ON WASTE MINIMIZ
EVALUATION OF MANUFACTURING PROCESSES FOR THE PRODUCTION OF
An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds.
The Multifaceted Biological Activities of Mercapto-Triazine Compounds: A Technical Guide for Drug Discovery and Development
Introduction: The Chemical Versatility and Therapeutic Promise of Mercapto-Triazines The triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, represents a privileged structure in medicinal...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Chemical Versatility and Therapeutic Promise of Mercapto-Triazines
The triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, represents a privileged structure in medicinal chemistry.[1][2] Among its numerous derivatives, mercapto-triazines have garnered significant attention due to their broad spectrum of biological activities. The presence of a reactive thiol group on the triazine ring provides a unique handle for structural modifications, enabling the synthesis of diverse compound libraries with a wide range of pharmacological properties.[3] This guide provides an in-depth exploration of the biological activities of mercapto-triazine compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, antiviral, and herbicidal properties, elucidating their mechanisms of action and providing detailed experimental protocols for their evaluation.
Anticancer Activity: Targeting Key Signaling Pathways in Malignancy
Mercapto-triazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[4][5] Their mechanism of action is often multifaceted, involving the inhibition of critical enzymes and disruption of signaling pathways that are dysregulated in cancer.[6][7]
Mechanism of Action: Inhibition of Kinase Signaling Cascades
A primary mechanism through which mercapto-triazines exert their anticancer effects is the inhibition of protein kinases, particularly those involved in cell proliferation and survival pathways such as the PI3K/Akt/mTOR and EGFR signaling cascades.[8][9]
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[10][11][12] Certain triazine derivatives have been shown to be potent inhibitors of PI3K and/or mTOR, leading to the suppression of downstream signaling and induction of apoptosis in cancer cells.[9][13] Molecular docking studies have provided insights into the binding modes of these compounds within the ATP-binding pockets of these kinases, facilitating the design of more potent and selective inhibitors.[13]
EGFR Tyrosine Kinase Inhibition: The epidermal growth factor receptor (EGFR) is another key target in cancer therapy, and its aberrant activation drives tumor growth and progression.[14] Mercapto-triazine derivatives have been investigated as EGFR inhibitors, with molecular docking studies suggesting that they can form stable interactions with the amino acid residues in the EGFR active site.[6][7][15] This inhibition blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Structure-Activity Relationships (SAR)
The anticancer activity of mercapto-triazine derivatives is significantly influenced by the nature and position of substituents on the triazine ring and the mercapto group. SAR studies have revealed that:
The introduction of bulky aromatic or heterocyclic moieties can enhance binding affinity to target enzymes.
Modification of the mercapto group with different functional groups can modulate the compound's solubility, cell permeability, and overall potency.
The presence of specific pharmacophores can direct the compound to particular kinase targets.
Quantitative Data Summary: Cytotoxicity of Mercapto-Triazine Derivatives
The following table summarizes the cytotoxic activity of representative mercapto-triazine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[17][18][19]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[16]
Compound Treatment: Prepare serial dilutions of the mercapto-triazine compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
MTT Addition: Following the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16]
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[18]
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[18]
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.
Troubleshooting:
Low Absorbance: This may be due to low cell density or insufficient incubation time with MTT. Optimize cell seeding density and extend the MTT incubation period if necessary.[16]
High Background: Contamination with bacteria or yeast can lead to false-positive results. Ensure aseptic techniques are followed and consider using a phenol red-free medium.[4]
Compound Precipitation: Poorly soluble compounds can interfere with the assay. Use a suitable solvent like DMSO at a final concentration below 0.5% and ensure thorough mixing.[4]
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Mercapto-triazine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, making them attractive candidates for further investigation.[13][20][21]
Mechanism of Action
The precise antimicrobial mechanisms of mercapto-triazines are still under investigation, but they are thought to involve multiple targets, including:
Enzyme Inhibition: Inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.
Cell Wall Synthesis Disruption: Interference with the biosynthesis of the bacterial cell wall.
Membrane Damage: Disruption of the integrity of the microbial cell membrane.
Quantitative Data Summary: Antimicrobial Activity of Mercapto-Triazine Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for representative mercapto-triazine compounds against various microorganisms.[18][20]
1. Broth Microdilution Method for MIC and MBC Determination [22][23][24]
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that kills 99.9% of the initial inoculum (MBC).[20][25]
Step-by-Step Methodology:
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[23]
Serial Dilution: Perform serial two-fold dilutions of the mercapto-triazine compound in a 96-well microtiter plate containing a suitable broth medium.[22]
Inoculation: Add the standardized microbial inoculum to each well.[23]
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.[23]
MIC Determination: The MIC is the lowest concentration of the compound with no visible turbidity.[25]
MBC Determination: Subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[25]
Principle: This method provides a qualitative assessment of antimicrobial activity based on the diffusion of the compound through an agar medium, resulting in a zone of growth inhibition.[27][28]
Step-by-Step Methodology:
Plate Inoculation: Evenly spread a standardized microbial inoculum over the surface of an agar plate.[26]
Well Creation: Create uniform wells in the agar using a sterile cork borer.[27]
Compound Application: Add a defined volume of the mercapto-triazine solution to each well.[27]
Incubation: Incubate the plates under appropriate conditions.[26]
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.[26]
Antiviral and Herbicidal Activities: Expanding the Biological Scope
Beyond their anticancer and antimicrobial properties, mercapto-triazine derivatives have also shown potential as antiviral and herbicidal agents.
Antiviral Activity
Several triazine derivatives have been reported to possess antiviral activity against a range of viruses, including herpes simplex virus (HSV) and vesicular stomatitis virus (VSV).[30][31] The mechanism of action is often virus-specific and can involve the inhibition of viral enzymes or interference with viral replication processes.[15][32][33] However, challenges in antiviral screening include potential cytotoxicity to host cells and the need for specialized cell culture and virus handling facilities.[34][35]
Herbicidal Activity
The herbicidal activity of certain triazine compounds is well-established. Their primary mechanism of action involves the inhibition of photosynthesis at photosystem II (PSII).[4][22][36] These herbicides bind to the D1 protein of the PSII complex, blocking electron transport and leading to the production of reactive oxygen species that cause cellular damage and plant death.[37][38][39] Structure-activity relationship studies have been crucial in the development of potent and selective triazine-based herbicides.[40]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the complex biological activities of mercapto-triazine compounds, visual representations of key signaling pathways and experimental workflows are invaluable.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by mercapto-triazine compounds.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for assessing the cytotoxicity of mercapto-triazine compounds.
Conclusion and Future Directions
Mercapto-triazine derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potential as anticancer, antimicrobial, antiviral, and herbicidal agents warrants further investigation. Future research should focus on:
Lead Optimization: Synthesizing and screening new derivatives to improve potency, selectivity, and pharmacokinetic properties.
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in their biological effects.
In Vivo Efficacy: Evaluating the therapeutic potential of lead compounds in preclinical animal models.
Combating Resistance: Investigating the potential of mercapto-triazines to overcome existing drug resistance mechanisms.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of mercapto-triazine compounds. By combining rational drug design, robust biological evaluation, and a deep understanding of their mechanisms of action, this fascinating class of molecules holds the promise of yielding novel and effective therapeutic agents.
References
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 16, 2026, from [Link]
Khan, M. A., et al. (2025). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports, 15(1), 1-15. [Link]
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Kurunczi, L., et al. (2017). Docking Study of 3-mercapto-1,2,4-triazole Derivatives as Inhibitors for VEGFR and EGFR. Revista de Chimie, 68(4), 734-738. [Link]
Well Diffusion Method for Evaluating Antibacterial Activity. (2023, November 3). YouTube. [Link]
Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
Aza-Heterocycles: Breakthroughs in Antiviral Research. (2025, September 19). Bioengineer.org. [Link]
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
Kurunczi, L., et al. (2017). Docking Study of 3-mercapto-1,2,4-triazole Derivatives as Inhibitors for VEGFR and EGFR. Revista de Chimie, 68(4), 734-738. [Link]
El-Faham, A., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24653-24667. [Link]
Microbe Investigations. (2024, May 15). MIC and MBC Testing: Developing Next-Generation Antibiotics. Microbe Investigations. [Link]
Dona, R., et al. (2024). Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer. Pharmacy Education, 24(2), 1-8. [Link]
El-Faham, A., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24653-24667. [Link]
Al-Salahi, R., et al. (2015). In-vitro antimicrobial activity and identification of bioactive components using GC–MS of commercially available essential oils in Saudi Arabia. Saudi Journal of Biological Sciences, 22(6), 757-764. [Link]
Holder, A. A., & Agnew, M. (1993). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells. Burns, 19(3), 209-212. [Link]
N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (2023, April 18). MDPI. [Link]
Dona, R., et al. (2024). Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer. Pharmacy Education, 24(2), 1-8. [Link]
Pop, R., et al. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. Molecules, 29(14), 3298. [Link]
Wang, Y., et al. (2025). Synthesis, characterization, and antiviral activity of 1,3,5-triazine derivatives as potential PIKfyve inhibitor. Journal of Saudi Chemical Society, 29(1), 101585. [Link]
Deeva, E. A., & Shcherbakov, D. N. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 13(3), 4-17. [Link]
WO2009143313A1 - Triazine compounds as p13 kinase and mtor inhibitors - Google Patents. (n.d.).
Thematic issue “Heterocycles against viruses”. (2022). Chemistry of Heterocyclic Compounds, 58(1), 1-2. [Link]
Sarkar, S., et al. (2021). Recent advances on heterocyclic compounds with antiviral properties. RSC Advances, 11(29), 17684-17700. [Link]
Synthesis and antiviral activity of 1,2,4-triazine derivatives. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
Loginova, O. A., et al. (2021). Triazavirin—A Novel Effective Antiviral Drug. Molecules, 26(14), 4343. [Link]
Sarkar, S., et al. (2021). Recent advances on heterocyclic compounds with antiviral properties. RSC Advances, 11(29), 17684-17700. [Link]
Ughy, B. (2015). Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn. Journal of Biological Chemistry, 290(14), 9296-9304. [Link]
Pausan, M. R., et al. (2018). Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. Frontiers in Chemistry, 6, 373. [Link]
Wu, Y., et al. (2025). Triazine herbicides inhibit phytoplankton photosynthesis in the East China Sea: A species-specific assessment. Marine Environmental Research, 203, 107719. [Link]
Turley, A. (2022, March 21). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs. [Link]
Almarhoon, Z. (n.d.). Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents. King Saud University. [Link]
Kumar, A., et al. (2023). Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. Results in Chemistry, 5, 100862. [Link]
El-Gazzar, M. G., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-013. [Link]
Photosystem II inhibitors – Triazine Herbicides. (2015, December 14). NC State Extension Publications. [Link]
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved January 16, 2026, from [Link]
Kułaga, D., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(11), 2453. [Link]
Janku, F., et al. (2014). The PI3K/AKT/mTOR interactive pathway. Expert Opinion on Therapeutic Targets, 18(12), 1461-1473. [Link]
Steinback, K. E., McIntosh, L., Bogorad, L., & Arntzen, C. J. (1981). Identification of the triazine receptor protein as a chloroplast gene product. Proceedings of the National Academy of Sciences, 78(12), 7463-7467. [Link]
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
Alzahrani, A. S. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Signal Transduction and Targeted Therapy, 8(1), 1-3. [Link]
A Technical Guide to the Potential Derivatives of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-: Synthesis, Characterization, and Therapeutic Applications
This in-depth technical guide provides a comprehensive overview of the synthesis, derivatization, and potential therapeutic applications of compounds based on the 1,2,4-triazin-5-ol, 3-mercapto-6-phenyl- core structure....
Author: BenchChem Technical Support Team. Date: January 2026
This in-depth technical guide provides a comprehensive overview of the synthesis, derivatization, and potential therapeutic applications of compounds based on the 1,2,4-triazin-5-ol, 3-mercapto-6-phenyl- core structure. This scaffold represents a privileged heterocyclic system in medicinal chemistry, offering multiple points for chemical modification to modulate biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Introduction: The 1,2,4-Triazine Scaffold - A Versatile Core in Medicinal Chemistry
The 1,2,4-triazine ring system is a six-membered heterocyclic motif containing three nitrogen atoms. Its derivatives have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of biological activities.[1][2] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[2][3] The versatility of the 1,2,4-triazine scaffold lies in its susceptibility to various chemical modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties.
The core focus of this guide, 1,2,4-triazin-5-ol, 3-mercapto-6-phenyl-, presents a particularly interesting case due to the presence of multiple reactive functional groups: a mercapto group, a hydroxyl group (which exists in tautomeric equilibrium with a keto group), and a phenyl ring that can also be substituted. This multiplicity of reactive sites provides a rich platform for the generation of diverse chemical libraries for drug discovery programs.
Tautomerism: A Key Consideration
A critical aspect of the chemistry of 1,2,4-triazin-5-ol, 3-mercapto-6-phenyl- is its existence in various tautomeric forms. The 3-mercapto group can exist in equilibrium with its thione form (C=S), and the 5-hydroxyl group can tautomerize to a keto form (C=O).[4] Therefore, the core molecule is more accurately represented as 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one.[1] The predominant tautomer in solution and in the solid state can influence the molecule's reactivity and its interactions with biological targets. It is essential to consider these tautomeric equilibria when designing synthetic strategies and interpreting structure-activity relationships (SAR).
Synthesis of the Core Scaffold: 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one
The synthesis of the core 1,2,4-triazine scaffold is a crucial first step in the exploration of its derivatives. A common and effective method for the synthesis of 6-substituted-3-thioxo-1,2,4-triazin-5-ones involves the condensation of an α-keto acid with thiosemicarbazide.[4]
Caption: Synthetic pathway for the core scaffold.
Experimental Protocol: Synthesis of 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one
This protocol is a representative procedure based on established methods for 1,2,4-triazine synthesis.[4]
Step 1: Formation of the Thiosemicarbazone.
Dissolve phenylglyoxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the condensation reaction.
Stir the mixture at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
The resulting thiosemicarbazone intermediate may precipitate from the solution and can be isolated by filtration.
Step 2: Cyclization to the 1,2,4-Triazine Ring.
Suspend the isolated thiosemicarbazone in a suitable solvent like ethanol.
Add a base, such as potassium carbonate (K₂CO₃), to promote the intramolecular cyclization.
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
Upon completion, cool the reaction mixture and neutralize it with an acid (e.g., dilute HCl) to precipitate the product.
Collect the solid product by filtration, wash with water, and dry.
The crude product can be purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).
Derivatization Strategies
The 1,2,4-triazin-5-ol, 3-mercapto-6-phenyl- scaffold offers several positions for derivatization, primarily at the sulfur atom of the mercapto group (S-derivatization), the oxygen atom of the hydroxyl group (O-derivatization), and the nitrogen atoms of the triazine ring (N-derivatization).
S-Derivatization: A Primary Target for Modification
The mercapto group is a highly nucleophilic site, making it a prime target for electrophilic attack. S-alkylation is a common and straightforward method to introduce a wide variety of substituents.
Caption: General scheme for S-derivatization.
The reaction with various alkyl halides in the presence of a base is a facile method to obtain S-alkylated derivatives. This approach allows for the introduction of diverse alkyl and arylalkyl groups, which can significantly influence the compound's lipophilicity and steric profile.
Experimental Protocol: General Procedure for S-Alkylation
Dissolve the 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one (1 equivalent) in a suitable solvent such as DMF or ethanol.
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the thiol group.
Add the desired alkyl halide (1-1.2 equivalents) dropwise to the reaction mixture.
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
Pour the reaction mixture into cold water to precipitate the product.
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Reaction with bifunctional electrophiles can lead to the formation of fused heterocyclic systems. For example, condensation with 1,2-dibromoethane can yield thiazolo[3,2-b][1][4][5]triazin-7-one or thiazolo[2,3-c][1][4][5]triazin-4-one regioisomers.[1] Reaction with α-halo ketones can lead to the formation of thiazolo[3,2-b][1][4][5]triazine derivatives.[6]
N- and O-Derivatization
While S-derivatization is often the most facile, reactions at the nitrogen and oxygen atoms of the triazine ring are also possible and can lead to novel derivatives with distinct biological profiles. Selective N- or O-alkylation can sometimes be achieved by carefully controlling the reaction conditions, such as the choice of base and solvent.
Recent studies have shown that Mn-catalyzed oxo-alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with cyclic alkanols can occur, providing a pathway to 3- or 4-oxo-alkyl substituted derivatives.[7]
Structure-Activity Relationships (SAR)
The biological activity of 1,2,4-triazine derivatives is highly dependent on the nature and position of the substituents on the triazine core. Understanding the SAR is crucial for the rational design of more potent and selective compounds.
Lipophilicity: The introduction of lipophilic groups, such as long alkyl chains or aromatic rings, via S-alkylation can enhance cell membrane permeability and, in some cases, lead to increased biological activity.
Steric Factors: The size and shape of the substituents at the C3 and C6 positions can significantly impact the binding affinity of the molecule to its biological target.
Hydrogen Bonding: The N-H and C=O groups in the triazine ring can act as hydrogen bond donors and acceptors, respectively, which is often critical for target recognition and binding.
Characterization of Derivatives
The synthesized derivatives must be thoroughly characterized to confirm their structure and purity. The following analytical techniques are essential for this purpose.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms and the stereochemistry of the molecule.[10][11]
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as C=O, C=S, N-H, and S-H, by their characteristic absorption frequencies.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compounds, which confirms their elemental composition.[10] Fragmentation patterns observed in MS/MS experiments can provide further structural information.
Chromatographic Techniques
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and assessing the purity of the products.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification and purity assessment of the synthesized compounds.
Potential Therapeutic Applications
The diverse biological activities reported for 1,2,4-triazine derivatives suggest a wide range of potential therapeutic applications for novel compounds based on the 1,2,4-triazin-5-ol, 3-mercapto-6-phenyl- scaffold.
Anticancer Agents: Many 1,2,4-triazine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[3][8] The ability to easily generate a library of derivatives makes this scaffold attractive for the discovery of new anticancer drugs.
Antimicrobial Agents: The 1,2,4-triazine nucleus is a common feature in compounds with antibacterial and antifungal properties.[3][4] The development of new derivatives could address the growing problem of antimicrobial resistance.
Anti-inflammatory and Analgesic Agents: Certain 1,2,4-triazine derivatives have shown promising anti-inflammatory and analgesic activities, suggesting their potential for the treatment of pain and inflammatory disorders.[2]
Conclusion
The 1,2,4-triazin-5-ol, 3-mercapto-6-phenyl- core is a highly versatile and promising scaffold for the development of new therapeutic agents. Its straightforward synthesis and the presence of multiple reactive sites allow for the creation of a wide array of derivatives. A thorough understanding of the synthetic methodologies, derivatization strategies, and structure-activity relationships, as outlined in this guide, will be instrumental for researchers in the field of drug discovery to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
Two regioisomers of condensed thioheterocyclic triazine synthesized from 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one. (n.d.). PubMed. [Link]
Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]
Mn-catalyzed oxo-alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with cyclic alkanols via oxidative cross-dehydrogenative coupling. (n.d.). RSC Publishing. [Link]
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2022). Journal of Medicinal Chemistry. [Link]
Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). Journal of Medicinal Chemistry. [Link]
synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. (2016). Acta Poloniae Pharmaceutica. [Link]
Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry. [Link]
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. (2016). Acta Poloniae Pharmaceutica. [Link]
Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. (n.d.). Asian Journal of Chemistry. [Link]
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2022). Journal of Medicinal Chemistry. [Link]
Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. (2017). Anticancer Agents in Medicinal Chemistry. [Link]
(PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2000). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. (n.d.). Semantic Scholar. [Link]
Structure optimization and molecular dynamics studies of new tumor-selective s-triazines targeting DNA and MMP-10/13 for halting colorectal and secondary liver cancers. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
CARBOXYL ACTIVATION OF 3-MERCAPTO-5,6-DIPHENYL-1,2,4-TRIAZINE THROUGH N-PHENYLACETYL-5,6-DIPHENYL-1,2,4-TRIAZINE-3-THIONE. (2014). Indian Journal of Heterocyclic Chemistry. [Link]
1H- and 13C-NMR Investigations on s-Adduct Formation of 1,2,4-Triazine 4-Oxides and 3-Chloro-6-phenyl-1,2,4-triazine with Liquid Ammonia and Alkylamines. (n.d.). ResearchGate. [Link]
ylidene)acetonitriles via Ring Opening Degradation of 3‐tert‐Butyl‐7‐lithio‐4‐oxo‐4H‐pyrazolo[5,1‐c][1][4][5]triazin‐1‐ides. (n.d.). ResearchGate. [Link]
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). RSC Advances. [Link]
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (n.d.). MDPI. [Link]
Advances in the Specificity of Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy Based Structural Characterisation Methods for Synthetic Oligonucleotides. (2023). Journal of Pharmaceutical Sciences. [Link]
Selective Synthesis of N-[1][7][9]Triazinyl-α-Ketoamides and N-[1][7][9]Triazinyl-Amides from the Reactions of 2-Amine-[1][7][9]Triazines with Ketones. (2023). Molecules. [Link]
DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. (n.d.). NIH. [Link]
Overview of Mercapto-1,2,4-Triazoles. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate. (2015). Analytical and Bioanalytical Chemistry. [Link]
Application Notes and Protocols for the Synthesis of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- from Thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1,2,4-Triazine Scaffold The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, forming the core o...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These include potent antiviral, anticancer, antimicrobial, and anti-inflammatory agents. The specific derivative, 1,2,4-triazin-5-ol, 3-mercapto-6-phenyl-, and its tautomeric form, 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one, are of particular interest as versatile intermediates for the synthesis of more complex heterocyclic systems and as potential pharmacophores in their own right. This document provides a comprehensive guide to the synthesis of this valuable compound, grounded in established chemical principles and supported by practical, field-proven insights.
Reaction Overview and Mechanistic Insights
The synthesis of 1,2,4-triazin-5-ol, 3-mercapto-6-phenyl- is achieved through a cyclocondensation reaction between a phenyl-substituted α-ketoacid, namely phenylglyoxylic acid (also known as benzoylformic acid), and thiosemicarbazide. The reaction proceeds in two key stages:
Formation of the Thiosemicarbazone Intermediate: The initial step involves the condensation of the carbonyl group of phenylglyoxylic acid with the primary amine of thiosemicarbazide. This acid-catalyzed reaction results in the formation of a thiosemicarbazone intermediate with the elimination of a water molecule.
Intramolecular Cyclization: The thiosemicarbazone intermediate then undergoes an intramolecular cyclization. The terminal amino group of the thiosemicarbazide moiety attacks the carboxylic acid group, leading to the formation of the 1,2,4-triazine ring and the elimination of a second water molecule. The product exists in a tautomeric equilibrium between the thiol-ol and the thione-one forms.
The overall reaction is a robust and efficient method for the construction of the 1,2,4-triazine ring system.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 1,2,4-triazine derivatives.[1][2]
Materials and Reagents:
Phenylglyoxylic acid (Benzoylformic acid)
Thiosemicarbazide
Ethanol
Water
Hydrochloric acid (concentrated, for catalysis)
Sodium hydroxide solution (for pH adjustment during workup, if necessary)
Activated charcoal (for decolorization, if necessary)
Equipment:
Round-bottom flask
Reflux condenser
Heating mantle or oil bath
Magnetic stirrer and stir bar
Büchner funnel and filter flask
Beakers and graduated cylinders
pH paper or pH meter
Melting point apparatus
Infrared (IR) spectrometer
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylglyoxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in a mixture of ethanol and water (a 1:1 v/v ratio is a good starting point). The solvent volume should be sufficient to form a stirrable slurry.
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the reaction mixture.
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.
Isolation of the Product:
Upon completion, allow the reaction mixture to cool to room temperature.
A precipitate of the product should form. If precipitation is slow, the mixture can be cooled further in an ice bath.
Collect the crude product by vacuum filtration using a Büchner funnel.
Wash the filter cake with cold water to remove any unreacted starting materials and inorganic salts.
Purification:
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
If the product is colored, a small amount of activated charcoal can be added to the hot solution before filtration to decolorize it.
Filter the hot solution to remove the charcoal and any insoluble impurities.
Allow the filtrate to cool slowly to room temperature to obtain well-formed crystals.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Characterization:
Determine the melting point of the purified product.
Obtain an Infrared (IR) spectrum to identify the characteristic functional groups (C=O, C=S, N-H, C=N).
Record the ¹H and ¹³C NMR spectra to confirm the structure of the final product.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- (and its tautomer)
Property
Value
Molecular Formula
C₉H₇N₃OS
Molecular Weight
205.24 g/mol
Appearance
Yellowish crystalline solid
Melting Point
Expected to be >200 °C (based on analogous compounds)
Application Note & Protocol: A Validated Approach to the Synthesis of 3-Mercapto-6-phenyl-1,2,4-triazin-5-ol
Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol (also known as 6-phenyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one), a heterocyclic com...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol (also known as 6-phenyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The protocol is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We elaborate on the underlying reaction mechanism, provide critical safety information, and detail the necessary reagents and equipment for successful synthesis and purification.
Introduction: The Significance of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][3] The title compound, 3-mercapto-6-phenyl-1,2,4-triazin-5-ol, incorporates key functional groups—a phenyl ring, a hydroxyl (enol) group, and a mercapto (thiol) group—that make it a versatile precursor for further chemical modification and a candidate for biological screening.
It is crucial to recognize that this compound exists in a tautomeric equilibrium between the thiol-ol form (3-mercapto-6-phenyl-1,2,4-triazin-5-ol) and the more stable thione-one form (6-phenyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one).[1][4] This protocol reliably yields this compound through a robust one-pot condensation and cyclization reaction.
Mechanistic Rationale: From Precursors to Heterocycle
The synthesis is achieved via the condensation of an α-keto acid, benzoylformic acid (phenylglyoxylic acid) , with thiosemicarbazide . The reaction proceeds in two principal stages:
Formation of a Thiosemicarbazone Intermediate: The reaction initiates with a nucleophilic attack by the terminal primary amine (-NH₂) of thiosemicarbazide on the electrophilic ketone carbonyl carbon of benzoylformic acid. This is a classic condensation reaction that, after dehydration, forms a thiosemicarbazone intermediate.
Intramolecular Cyclization and Dehydration: The crucial ring-forming step occurs under thermal conditions. The hydrazinic nitrogen of the thiosemicarbazone intermediate performs a nucleophilic attack on the carboxylic acid carbonyl. Subsequent dehydration and ring closure yield the stable six-membered 1,2,4-triazine ring. The reaction conditions, typically neutral to slightly acidic or basic, are critical to favor the formation of the 1,2,4-triazine system over other potential side products like 1,3,4-thiadiazoles, which are favored in strongly acidic media.[5][6][7]
The overall reaction scheme is illustrated below:
Figure 1: Reaction scheme for the synthesis of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol.
Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of analogous 1,2,4-triazinone derivatives.[8][9]
Reagents and Materials
Reagent/Material
Formula
Molar Mass ( g/mol )
Quantity
Molar Equiv.
Supplier/Grade
CAS No.
Benzoylformic Acid
C₈H₆O₃
150.13
15.0 g
1.0
Sigma-Aldrich, ≥98%
611-73-4
Thiosemicarbazide
CH₅N₃S
91.13
9.1 g
1.0
Acros Organics, 99%
79-19-6
Water
H₂O
18.02
200 mL
-
Deionized
7732-18-5
Ethanol
C₂H₅OH
46.07
As needed
-
Reagent Grade
64-17-5
Sodium Hydroxide (NaOH)
NaOH
40.00
~4.0 g
1.0
Pellet, ≥97%
1310-73-2
Hydrochloric Acid (HCl)
HCl
36.46
As needed
-
2M solution
7647-01-0
Equipment
500 mL three-neck round-bottom flask
Reflux condenser
Magnetic stirrer with heating mantle
Thermometer
Dropping funnel
Büchner funnel and filter flask assembly
Standard laboratory glassware (beakers, graduated cylinders)
pH indicator strips or pH meter
Melting point apparatus
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
Ventilation: Conduct the reaction in a well-ventilated fume hood. Thiosemicarbazide is toxic.
Handling: Avoid inhalation and skin contact with reagents. Sodium hydroxide is corrosive, and hydrochloric acid is a strong acid.
Step-by-Step Synthesis Procedure
Dissolution of Base: In the 500 mL round-bottom flask, dissolve sodium hydroxide (4.0 g, 0.1 mol) in deionized water (100 mL). Stir until a clear solution is obtained.
Addition of Benzoylformic Acid: To the aqueous NaOH solution, add benzoylformic acid (15.0 g, 0.1 mol). Stir the mixture at room temperature until the acid is fully dissolved, forming sodium benzoylformate.
Addition of Thiosemicarbazide: In a separate beaker, dissolve thiosemicarbazide (9.1 g, 0.1 mol) in warm deionized water (100 mL). Add this solution to the reaction flask containing the sodium benzoylformate.
Reaction Reflux: Equip the flask with a reflux condenser and a magnetic stirrer. Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
Cooling and Precipitation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. A precipitate may begin to form. Further cool the flask in an ice bath for at least 1 hour to maximize precipitation.
Acidification: While stirring the cooled mixture, slowly add 2M hydrochloric acid dropwise to neutralize the solution and then acidify it to a pH of approximately 3-4. This will protonate the product and cause it to precipitate fully from the solution.
Isolation of Crude Product: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake sequentially with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts, followed by a wash with a small amount of cold ethanol to facilitate drying.
Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Transfer the solid to a beaker, add the minimum amount of hot ethanol required to dissolve it, and then allow it to cool slowly to room temperature and then in an ice bath to form crystals. Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry them in a vacuum oven at 60-70 °C to a constant weight. The expected product is a yellow or off-white solid.[8]
Synthesis Workflow Diagram
The following diagram outlines the logical flow of the experimental protocol.
Caption: Workflow for the synthesis of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol.
Characterization
The identity and purity of the synthesized 3-mercapto-6-phenyl-1,2,4-triazin-5-ol (CAS: 447-00-7) should be confirmed using standard analytical techniques:
Melting Point: Compare the observed melting point with the literature value.
FT-IR Spectroscopy: Look for characteristic peaks corresponding to N-H, C=O, C=S, and aromatic C-H functional groups.[3]
¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts and integration of protons and carbons, particularly the aromatic signals and the exchangeable NH protons.[3]
Mass Spectrometry: Determine the molecular weight of the compound to confirm its elemental composition.
References
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]
Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Retrieved from [Link]
MDPI. (n.d.). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Retrieved from [Link]
Rajan, Y. C. (n.d.). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Asian Journal of Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. Retrieved from [Link]
Connect Journals. (n.d.). CARBOXYL ACTIVATION OF 3-MERCAPTO-5,6-DIPHENYL-1,2,4-TRIAZINE THROUGH N-PHENYLACETYL-5,6-DIPHENYL-1,2,4-TRIAZINE-3-THIONE. Retrieved from [Link]
Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-31.
ResearchGate. (n.d.). Thiosemicarbazides: Synthesis and reactions. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Retrieved from [Link]
ResearchGate. (n.d.). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α‐carbonic anhydrase inhibitors. Retrieved from [Link]
ResearchGate. (n.d.). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Retrieved from [Link]
ResearchGate. (n.d.). The reactions of 3- mercapto-6-methyl- 1,2,4- triazin-5(2H)-one with alkyl phosphates. Retrieved from [Link]
ResearchGate. (n.d.). 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one. Retrieved from [Link]
ResearchGate. (n.d.). 4-Amino-6-phenyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of 6-tert.-butyl-3-mercapto-4-amino-1,2,4-triazin-5-(4H)-one. Retrieved from [Link]
Applications of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction: The Prominence of the 1,2,4-Triazine Scaffold The 1,2,4-triazine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Th...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Prominence of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This six-membered ring containing three nitrogen atoms serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives of 1,2,4-triazine have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic agents.[1][3] The electronic properties and structural features of the triazine ring allow for diverse interactions with biological targets, making it a focal point in drug discovery.
This guide focuses on the specific applications of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- , a derivative that holds considerable promise in medicinal chemistry. It is important to note that this compound can exist in tautomeric forms, including 6-phenyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one , which is often the more stable form and the direct product of synthesis. For clarity, this document will refer to the compound by its synthesized form. We will delve into its synthesis, potential therapeutic applications supported by data from structurally related compounds, and provide detailed protocols for its evaluation.
Synthesis of 6-phenyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
The synthesis of the title compound is typically achieved through a cyclocondensation reaction. A common and effective method involves the reaction of a phenyl-substituted α-ketoacid with a thiosemicarbazide derivative.
Protocol 1: Synthesis from Benzoylformic Acid and Thiocarbohydrazide
This protocol is adapted from the synthesis of the closely related 4-amino-6-phenyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one.[4]
Materials:
Benzoylformic acid
Thiocarbohydrazide
Ethanol
Sodium Acetate
Potassium Carbonate
Hydrochloric Acid (concentrated)
Procedure:
Preparation of the Intermediate:
In a round-bottom flask, dissolve benzoylformic acid (1 equivalent) in ethanol.
Add a solution of thiocarbohydrazide (1 equivalent) in water.
Add sodium acetate (1.1 equivalents) and reflux the mixture for 4-6 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and filter the precipitate to obtain the thiocarbohydrazone intermediate.
Cyclization:
Suspend the dried intermediate in ethanol.
Add potassium carbonate (2 equivalents) and reflux the mixture for 8-12 hours until TLC indicates the disappearance of the starting material.
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.
Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to yield 6-phenyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Potential Applications in Medicinal Chemistry
Based on extensive research on the 1,2,4-triazine scaffold and its 3-thioxo derivatives, 6-phenyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a promising candidate for several therapeutic applications.
Anticancer Activity
Numerous 1,2,4-triazine derivatives have exhibited potent anticancer activity against various human cancer cell lines.[5][6][7] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[8]
While specific data for the title compound is limited, studies on structurally similar 6-phenyl-1,2,4-triazin-3(2H)-one derivatives have shown significant cytotoxic effects. For instance, some derivatives have been found to inhibit the growth of human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines.[9]
Table 1: Anticancer Activity of Representative 1,2,4-Triazine Derivatives
Note: The presented data is for structurally related compounds to indicate the potential of the 1,2,4-triazine scaffold.
Proposed Mechanism of Action: Kinase Inhibition
A plausible mechanism for the anticancer activity of 1,2,4-triazine derivatives is the inhibition of protein kinases involved in cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by 1,2,4-triazine derivatives.
Antimicrobial Activity
The 3-thioxo-1,2,4-triazine moiety is a well-established pharmacophore for antimicrobial agents.[2][10] Derivatives incorporating this feature have shown activity against a range of pathogenic bacteria and fungi. The presence of the sulfur atom is often crucial for their biological activity.
Studies on various 6-substituted-3-thioxo-1,2,4-triazin-5-one derivatives have demonstrated their potential as antimicrobial agents.[2] The antimicrobial efficacy is often influenced by the nature of the substituent at the 6-position.
Table 2: Antimicrobial Activity of Representative 3-Thioxo-1,2,4-Triazine Derivatives
Note: MIC (Minimum Inhibitory Concentration) values are from studies on various 6-substituted-3-thioxo-1,2,4-triazin-5-one derivatives.
Experimental Protocols for Biological Evaluation
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of 1,2,4-triazin-5-ol, 3-mercapto-6-phenyl- against human cancer cell lines.[8][11]
Materials:
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
96-well cell culture plates
1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (cell culture grade)
Phosphate-buffered saline (PBS)
Positive control (e.g., Doxorubicin)
Procedure:
Cell Seeding:
Trypsinize and count the cells.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compound and the positive control in the cell culture medium. The final DMSO concentration should not exceed 0.5%.
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compound.
Include untreated cells as a negative control and a vehicle control (medium with DMSO).
Incubation:
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Assay:
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 10 minutes to ensure complete dissolution.
Data Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the untreated control.
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Caption: Workflow for the MTT-based cytotoxicity assay.
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
96-well microtiter plates
1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- (dissolved in DMSO)
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
Preparation of Compound Dilutions:
Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
Inoculation:
Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Incubation:
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
MIC Determination:
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The 1,2,4-triazine scaffold, particularly with a 3-mercapto (or 3-thioxo) substitution, represents a highly promising framework in medicinal chemistry. While specific research on 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is still emerging, the extensive data on related analogs strongly suggest its potential as a valuable lead compound for the development of novel anticancer and antimicrobial agents. The protocols provided in this guide offer a robust starting point for researchers to synthesize and evaluate the biological activities of this intriguing molecule. Further investigations into its mechanism of action, structure-activity relationships, and in vivo efficacy are warranted to fully realize its therapeutic potential.
References
Abdel-Rahman, R. M., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]
Abdel-Rahman, R. M., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. ResearchGate. [Link]
The method for synthesizing 6‐benzyl‐3‐thioxo‐3,4‐dihydro‐1,2,4‐triazin‐5(2H)‐one derivatives. ResearchGate. [Link]
Butcher, R. J., Yathirajan, H. S., Anilkumar, H. G., Ashalatha, B. V., & Narayana, B. (2006). Two regioisomers of condensed thioheterocyclic triazine synthesized from 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2702–o2704. [Link]
Bawazir, W. A., & Abdel-Rahman, R. M. (2018). Synthesis of New Fluorinated Amino-Heterocyclic Compounds Bearing 6-Aryl-5-Oxo-1,2,4-Triazin-3-Yl Moiety as Antimicrobial Agents. ResearchGate. [Link]
El-Barbary, A. A., El-Shehawy, A. A., & Abdo, N. I. (2014). Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives. ResearchGate. [Link]
Zein, M. A. E.-L., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology, 12(2), 188-194. [Link]
Ferraro, M., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 548-553. [Link]
An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. ResearchGate. [Link]
An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. ResearchGate. [Link]
Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. American Journal of Pharmacology, 4(1), 1029. [Link]
Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. ResearchGate. [Link]
Cirrincione, G., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328-375. [Link]
Butcher, R. J., et al. (2006). 4-Amino-6-phenyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one. ResearchGate. [Link]
Application Notes & Protocols: 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- as a Versatile Ligand in Coordination Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide on the synthesis, characterization, and application of 1,2,4-Triazin-5-ol, 3-mercapto-6-phe...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the synthesis, characterization, and application of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, a versatile heterocyclic compound, as a ligand in coordination chemistry. The protocols and insights are designed to be directly applicable in a research and development setting.
Introduction: The Rationale for 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- in Ligand Design
Heterocyclic compounds containing the 1,2,4-triazine scaffold are of significant interest due to their wide-ranging biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The introduction of multiple functional groups onto this core structure creates powerful polydentate ligands capable of forming stable and structurally diverse coordination complexes with a variety of metal ions.[1]
The subject of this guide, 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, exists in a state of tautomeric equilibrium, predominantly favoring the 6-Phenyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one form. This structure is particularly compelling for coordination chemistry for several key reasons:
Multiple Donor Sites: It possesses several potential coordination sites—the exocyclic sulfur and oxygen atoms, and the ring nitrogen atoms—allowing it to act as a multidentate chelating agent.
Hard and Soft Acid/Base Principle: The presence of a soft donor (sulfur) and borderline/hard donors (nitrogen, oxygen) enables this ligand to coordinate effectively with a broad spectrum of metal ions.
Deprotonatable Protons: The acidic protons on the nitrogen and thiol/thione groups can be lost upon reaction with metal salts, leading to the formation of highly stable, neutral anionic complexes.
Structural Rigidity and Planarity: The fused ring system provides a rigid backbone, which can influence the stereochemistry of the resulting metal complex, a critical factor in catalysis and drug design.
This guide will detail the synthesis of the ligand, a general method for forming its metal complexes, and the analytical techniques essential for their characterization.
Caption: Experimental workflow for synthesis and characterization.
PART 3: Applications and Future Outlook
Metal complexes derived from 1,2,4-triazine-based ligands are promising candidates for a variety of advanced applications. The ability to tune the properties of the complex by changing the central metal ion opens up numerous possibilities.
Pharmaceutical and Drug Development: Many triazine derivatives exhibit potent biological activity. The chelation with metal ions can enhance this activity through mechanisms such as increased lipophilicity, which facilitates passage through cell membranes. These complexes have shown potential as antimicrobial and antifungal agents.
*[3] Catalysis: The well-defined coordination sphere around the metal center can create active sites for various catalytic transformations. For instance, copper complexes of similar nitrogen- and oxygen-donating ligands have been investigated for oxidation catalysis.
*[4] Materials Science: The polydentate nature of the ligand allows it to act as a linker between metal centers, paving the way for the design of coordination polymers and metal-organic frameworks (MOFs). T[5]hese materials have potential applications in gas storage, separation, and sensing.
The continued exploration of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- and its analogs will undoubtedly lead to the development of novel coordination compounds with tailored properties for specific and high-value applications.
References
Rasayan Journal of Chemistry. (2010). synthesis, characterization and applications of metal complexes of 5-nitrosalicylidene 4-amino 3-mercapto-1, 2, 4-triazine- 5-one. Available at: [Link]
Journal of the Indian Chemical Society. (2002). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Available at: [Link]
Proceedings of the Indian Academy of Sciences - Chemical Sciences. (1984). Transition metal derivatives of 3-4-diphenyl-5-mercapto-l,2,4-triazole. Available at: [Link]
Inorganica Chimica Acta. (2003). Coordination compounds from 1,3,5-triazine-derived multi-directional ligands: application in oxidation catalysis. Available at: [Link]
Abdel-Rahman, R. & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Available at: [Link]
International Journal of Pharma Sciences and Research. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. Available at: [Link]
Rasayan Journal of Chemistry. (2013). Synthesis and Spectroscopic Characterization of Some Transition Metal Complexes of Schiff Base 3-(2-hydroxyphenylimino) methyl-4,5-dimethyl-1-phenylpyrazol-3-in-2-one. Available at: [Link]
MDPI. (2023). A New 1D Ni (II) Coordination Polymer of s-Triazine Type Ligand and Thiocyanate as Linker via Unexpected Hydrolysis of 2,4-Bis(3,5-dimethyl-1H-pyrazol-1-yl). Available at: [Link]
ResearchGate. (2019). 1,2,4-Triazines and their Benzo Derivatives. Available at: [Link]
ResearchGate. (2010). ChemInform Abstract: Coordination Chemistry of 2,4,6-Tri(pyridyl)-1,3,5-triazine Ligands. Available at: [Link]
reaction of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- with alkyl halides
Application Note & Protocol A Comprehensive Guide to the Selective S-Alkylation of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- Introduction: Significance and Application The 1,2,4-triazine scaffold is a privileged heterocyc...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Protocol
A Comprehensive Guide to the Selective S-Alkylation of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-
Introduction: Significance and Application
The 1,2,4-triazine scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The specific compound, 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, also known as 3-thioxo-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-5-one, possesses multiple nucleophilic centers, making it a versatile precursor for generating diverse chemical libraries.
The alkylation of the exocyclic sulfur atom at the C3 position is a critical modification strategy. This reaction, yielding 3-(alkylthio)-1,2,4-triazin-5-ol derivatives, allows for the fine-tuning of the molecule's steric and electronic properties. Such modifications can significantly impact biological activity, solubility, and metabolic stability, making this reaction a cornerstone for structure-activity relationship (SAR) studies in drug discovery.[4] This application note provides a detailed, field-proven protocol for the efficient and regioselective S-alkylation of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- with various alkyl halides.
Reaction Mechanism and Regioselectivity
The alkylation of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The process is predicated on the generation of a potent nucleophile, the thiolate anion, which subsequently attacks the electrophilic carbon of an alkyl halide.
2.1. The Thiol-Thione Tautomerism and Thiolate Formation
The starting material exists in a tautomeric equilibrium between the mercapto (-SH) and thione (C=S) forms. In the presence of a base (e.g., NaOH, K₂CO₃, NaH), the acidic proton of the mercapto group is abstracted. This deprotonation is highly favored, as the resulting thiolate anion is stabilized by resonance within the triazine ring system.
2.2. Nucleophilic Attack and Regioselectivity
The triazine core presents multiple potential sites for alkylation, including the sulfur atom (S3), two ring nitrogens (N2, N4), and the oxygen atom (O5). However, under basic conditions, the reaction exhibits high regioselectivity for the sulfur atom.[5][6][7]
Causality for S-selectivity:
Superior Nucleophilicity: The thiolate anion is a soft and highly polarizable nucleophile, making it exceptionally reactive towards the soft electrophilic carbon of an alkyl halide, as predicted by Hard-Soft Acid-Base (HSAB) theory.
Thermodynamic Stability: The resulting S-alkylated product is generally the most thermodynamically stable isomer.
While S-alkylation is dominant, aggressive reaction conditions (e.g., highly reactive alkylating agents, strong bases, high temperatures) could potentially lead to minor N-alkylated side products.[5][6] Therefore, adherence to the optimized protocol is crucial for ensuring high purity of the desired S-alkylated product.
Application Notes & Protocols: Strategic Functionalization of the Mercapto Group on the 1,2,4-Triazine Scaffold
Abstract The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its versatile biological activities and unique electronic properties.[1] The mercapto (-SH) or thione t...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its versatile biological activities and unique electronic properties.[1] The mercapto (-SH) or thione tautomer group is a particularly valuable functional handle, offering a gateway to a diverse array of structural modifications that can profoundly influence a molecule's physicochemical and pharmacological profile. This guide provides an in-depth exploration of key synthetic protocols for the functionalization of the mercapto group in 1,2,4-triazines. We move beyond simple step-by-step instructions to elucidate the underlying chemical principles, empowering researchers to rationally design and execute synthetic strategies for applications ranging from drug discovery to the development of novel organic materials.[2]
The Strategic Importance of the Mercapto Group
The sulfur atom of a mercapto-1,2,4-triazine exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. Deprotonation with a base generates a highly nucleophilic thiolate anion, which is the reactive species in many of the subsequent functionalization reactions. The soft nature of this sulfur nucleophile (HSAB principle) typically ensures high selectivity for reactions with soft electrophiles, making it a predictable and reliable point for molecular elaboration. The modifications described herein—alkylation, arylation, oxidation, and disulfide formation—are fundamental transformations that allow for the precise tuning of properties such as solubility, lipophilicity, hydrogen bonding capability, and metabolic stability.
Core Protocol: S-Alkylation of Mercapto-1,2,4-Triazines
S-alkylation is the most direct and widely employed method for functionalizing the mercapto group, introducing alkyl chains that can modulate lipophilicity or serve as linkers to other pharmacophores. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the generated thiolate anion attacks an alkyl halide or a similar electrophile.
Causality Behind Experimental Choices:
Base Selection: The choice of base is critical. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the thiol without causing undesirable side reactions. In cases where the thiol is less acidic or when a faster reaction is desired, a stronger base such as sodium hydride (NaH) can be used, though this requires anhydrous conditions. The use of different bases can sometimes influence the selectivity between S- and N-alkylation in related heterocyclic systems.[3]
Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are ideal as they effectively solvate the cation of the base while leaving the thiolate nucleophile relatively free to react, thus accelerating the SN2 reaction.
Experimental Workflow: S-Alkylation
Caption: General workflow for S-alkylation of mercapto-1,2,4-triazines.
Protocol 1: General Procedure for S-Alkylation
Reagent Setup: To a solution of the 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivative (1.0 mmol) in acetone or DMF (15 mL), add anhydrous potassium carbonate (1.5 mmol, 1.5 eq.).
Thiolate Formation: Stir the suspension at room temperature for 30 minutes to ensure the complete formation of the potassium thiolate salt.
Electrophile Addition: Add the appropriate alkylating agent (e.g., allyl bromide, propargyl bromide, or another halo compound) (1.1 mmol, 1.1 eq.) dropwise to the mixture.[4]
Reaction: Stir the reaction mixture at room temperature (or heat to 50-60 °C if the reaction is sluggish) and monitor its progress by Thin Layer Chromatography (TLC).
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water (50 mL).
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Advanced Protocol: Oxidation to Sulfoxides and Sulfones
Oxidation of the newly formed thioether linkage provides access to the corresponding sulfoxides (S=O) and sulfones (SO₂). This transformation is of high strategic value in drug design, as the resulting motifs are potent hydrogen bond acceptors and can significantly alter the polarity, solubility, and metabolic profile of the parent molecule.[6]
Causality Behind Experimental Choices:
Selective Oxidation (to Sulfoxide): Achieving selective oxidation to the sulfoxide requires careful control of the oxidant stoichiometry and reaction temperature. Using one equivalent of a mild oxidant like hydrogen peroxide (H₂O₂) in a solvent such as glacial acetic acid at room temperature is a well-established, "green" method that minimizes over-oxidation.[7]
Complete Oxidation (to Sulfone): To drive the reaction to the sulfone, stronger oxidizing conditions are necessary. This is typically achieved by using an excess of the oxidant (e.g., >2 equivalents of H₂O₂ or meta-chloroperoxybenzoic acid, m-CPBA) and/or higher reaction temperatures.[6]
Oxidation Pathway
Caption: Stepwise oxidation of the sulfur center in S-alkylated 1,2,4-triazines.
Protocol 2A: Selective Oxidation to Sulfoxide
Reagent Setup: Dissolve the S-alkylated 1,2,4-triazine (1.0 mmol) in glacial acetic acid (5 mL).
Oxidant Addition: Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (1.1 mmol, 1.1 eq.) dropwise while stirring.
Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material (typically 2-4 hours).
Work-up: Carefully pour the reaction mixture into a cold, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.
Isolation: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2B: Oxidation to Sulfone
Reagent Setup: Dissolve the S-alkylated 1,2,4-triazine (1.0 mmol) in a suitable solvent like dichloromethane or acetic acid (10 mL).
Oxidant Addition: Add an excess of the oxidizing agent, such as 30% hydrogen peroxide (3.0 mmol, 3.0 eq.) or m-CPBA (~77%, 2.5 eq.), in portions.
Reaction: Stir the mixture at room temperature or gently heat to 40 °C to ensure the reaction goes to completion. Monitor by TLC.
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 2A. For reactions using m-CPBA, an initial wash with a saturated Na₂S₂O₃ solution may be required to quench excess oxidant.
Confirming the identity and purity of the synthesized derivatives is paramount. A combination of standard spectroscopic techniques provides definitive structural evidence.
¹H NMR Spectroscopy: Successful S-alkylation is confirmed by the disappearance of the labile -SH proton signal (if observable) and the appearance of new signals corresponding to the attached alkyl group. For example, S-CH₂- protons typically appear in the δ 3.5-4.5 ppm range.[4]
¹³C NMR Spectroscopy: The carbon adjacent to the sulfur (S-C H₂) will show a characteristic signal, often in the δ 30-50 ppm range.[4]
Mass Spectrometry (ESI-MS): Provides the molecular weight of the new compound, confirming the addition of the functional group. The [M+H]⁺ peak is typically observed.[8]
IR Spectroscopy: For oxidation products, the appearance of strong absorption bands is diagnostic. Sulfoxides show a characteristic S=O stretch around 1030-1070 cm⁻¹, while sulfones exhibit two characteristic stretches (symmetric and asymmetric) around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹.[9]
Conclusion
The mercapto group on the 1,2,4-triazine ring is a highly versatile and reactive handle for synthetic modification. The protocols detailed in this guide for S-alkylation and subsequent oxidation represent robust, reliable, and scalable methods for generating molecular diversity. By understanding the chemical principles behind these transformations, researchers can effectively leverage the mercapto-1,2,4-triazine scaffold to develop novel candidates for drug discovery, agrochemicals, and advanced functional materials.
References
[Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][2][10][11]triazines. MDPI.]([Link])
Application Note: Utilizing 3-Mercapto-6-phenyl-1,2,4-triazin-5-ol for In Vitro Antimicrobial Susceptibility Testing
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol in antimicrobial susceptibility assays. T...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol in antimicrobial susceptibility assays. The emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery.[1][2][3] Derivatives of the 1,2,4-triazine nucleus have demonstrated a wide spectrum of pharmacological activities, including significant antimicrobial properties.[4][5][6][7] This application note details the underlying principles, step-by-step protocols, and data interpretation for evaluating the antimicrobial potential of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol against a panel of clinically relevant bacteria and fungi.
Introduction: The Rationale for Investigating Triazine Derivatives
The relentless evolution of antimicrobial resistance poses a significant threat to global public health. Consequently, there is an urgent and continuous need for the discovery and development of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone in medicinal chemistry due to their diverse biological activities.[7] Among these, the 1,2,4-triazine scaffold has attracted considerable attention for its broad therapeutic potential.[2][6]
The inclusion of a mercapto (-SH) group and a hydroxyl (-OH) group in the 3-mercapto-6-phenyl-1,2,4-triazin-5-ol structure suggests the potential for this molecule to engage in various biological interactions. The thiol group, in particular, is known to be reactive and can interact with biological targets. This application note provides a framework for the systematic evaluation of this compound's antimicrobial efficacy.
Scientific Principles and Experimental Causality
The antimicrobial activity of a compound is primarily assessed by its ability to inhibit the growth of or kill microorganisms. The choice of specific assays is critical for obtaining reliable and reproducible data. This guide focuses on two fundamental and widely accepted methods:
Broth Microdilution: This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Its quantitative nature allows for precise comparisons between compounds.
Agar Disk Diffusion: This qualitative or semi-quantitative method provides a rapid assessment of a compound's antimicrobial spectrum. The size of the zone of inhibition around a disk impregnated with the test compound correlates with its inhibitory activity.
The selection of test organisms is equally crucial. A representative panel should include Gram-positive and Gram-negative bacteria, as well as a fungal species, to establish the breadth of the compound's activity. Standard quality control strains from the American Type Culture Collection (ATCC) are used to ensure the validity of the experimental results.
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
Sabouraud Dextrose Agar (SDA) for fungi
Phosphate-Buffered Saline (PBS), sterile
0.5 McFarland turbidity standard
Consumables and Equipment
Sterile 96-well microtiter plates
Sterile petri dishes
Sterile filter paper disks (6 mm diameter)
Micropipettes and sterile tips
Spectrophotometer or turbidity meter
Incubator (35-37°C for bacteria, 35°C for C. albicans)
Laminar flow hood
Vortex mixer
Experimental Protocols
Preparation of Test Compound Stock Solution
Rationale: A high-concentration stock solution in a suitable solvent is necessary for serial dilutions. DMSO is a common choice for its ability to dissolve a wide range of organic compounds.
Accurately weigh 10 mg of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol.
Dissolve the compound in 1 mL of DMSO to prepare a 10 mg/mL stock solution.
Vortex thoroughly to ensure complete dissolution.
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Inoculum Preparation
Rationale: Standardization of the microbial inoculum is critical for the reproducibility of susceptibility testing. The 0.5 McFarland standard corresponds to a specific cell density.
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
Vortex the suspension to create a smooth, homogenous mixture.
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done by adding more bacteria or sterile saline/broth and comparing against the standard.
For broth microdilution, dilute this standardized suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
Workflow for Antimicrobial Susceptibility Testing
Caption: Putative mechanism of action for 3-mercapto-6-phenyl-1,2,4-triazin-5-ol.
Trustworthiness and Self-Validating Systems
To ensure the reliability of the results, the following controls must be included in every experiment:
Positive Control: A known, effective antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to confirm that the assay is working correctly and the microorganisms are susceptible.
Negative Control (Solvent Control): DMSO should be tested to ensure it does not have any antimicrobial activity at the concentrations used.
Growth Control: Wells or plates with no antimicrobial agent to confirm the viability and growth of the microorganisms.
Sterility Control: Uninoculated media to check for contamination.
Consistent results from these controls validate the integrity of the experimental setup and the accuracy of the data obtained for the test compound.
Safety and Handling
As with any chemical substance, appropriate safety precautions should be taken when handling 3-mercapto-6-phenyl-1,2,4-triazin-5-ol. Researchers should consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, are mandatory. All work with microbial cultures should be performed in a laminar flow hood to maintain sterility and prevent contamination.
References
Khalifa M. M. A. Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. Orient J Chem 2008;24(3). [Link]
Lee, S. H., et al. Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer. PubMed, 2017. [Link]
Al-Soud, Y. A., et al. Design, Synthesis, and Antimicrobial Evaluation of New Annelated Pyrimido[2,1-c]t[4][5][8]riazolo[3,4-f]t[4][5][8]riazines. Molecules, 2022. [Link]
Dawane, B. S., et al. An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2010. [Link]
Liu, H., et al. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 2020. [Link]
Khomenko, K. V. Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 2025. [Link]
Patel, N. B., et al. Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents. Journal of Asian Scientific Research, 2017. [Link]
Al-Warhi, T., et al. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Journal of Fluorescence, 2025. [Link]
El-Sayed, W. A., et al. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports, 2025. [Link]
A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. ResearchGate, 2025. [Link]
Application Notes & Protocols: A Guide to the Development of Enzyme Inhibitors from 1,2,4-Triazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals The 1,2,4-triazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of pharmaco...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, making them a cornerstone for the development of novel therapeutics.[3][4] This guide provides an in-depth technical overview of the workflow for discovering and developing enzyme inhibitors based on the 1,2,4-triazine core, from initial synthesis to mechanistic studies and cellular evaluation.
Section 1: Rational Design and Synthesis of 1,2,4-Triazine Libraries
The journey to a potent enzyme inhibitor begins with the strategic synthesis of a focused library of compounds. The 1,2,4-triazine scaffold offers three key positions for substitution, allowing for fine-tuning of steric and electronic properties to achieve desired potency and selectivity. A common and versatile method for constructing the core involves the condensation of α-dicarbonyl compounds with aminoguanidines.[5]
The rationale behind this approach is its modularity. By varying the substituents on the starting dicarbonyl compound and using different substituted aminoguanidines, a diverse library can be rapidly assembled. This diversity is crucial for exploring the Structure-Activity Relationship (SAR) around the scaffold, which dictates how chemical modifications influence biological activity.[6]
Workflow for Synthesis of a 1,2,4-Triazine Library
Caption: General workflow for the synthesis and diversification of a 1,2,4-triazine library.
Protocol 1.1: General Synthesis of 5,6-Di(1H-indol-3-yl)-1,2,4-triazin-3-amines
This protocol outlines a multi-step synthesis adapted from methods used to create potent kinase inhibitors.[1][5] It serves as a foundational procedure that can be modified to generate a wide array of derivatives.
Materials:
Appropriate indole starting material
Oxalyl chloride
Anhydrous diethyl ether
Aminoguanidine bicarbonate
n-Butanol
Standard laboratory glassware and safety equipment
Procedure:
Synthesis of 1,2-bis(1H-indol-3-yl)ethane-1,2-diones (Intermediate):
Dissolve the indole starting material in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0°C using an ice bath.
Add oxalyl chloride dropwise to the stirred solution. Causality Note: This Friedel-Crafts acylation reaction forms the key α-dicarbonyl intermediate. Using anhydrous conditions is critical to prevent hydrolysis of the highly reactive oxalyl chloride.
Stir the reaction mixture at 0°C for 3 hours.
Allow the mixture to warm to room temperature and continue stirring for an additional hour.
Monitor reaction completion using Thin Layer Chromatography (TLC).
Upon completion, quench the reaction carefully with a saturated sodium bicarbonate solution.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
Purify the crude product via column chromatography to yield the pure 1,2-dione intermediate.
Synthesis of the 1,2,4-Triazine Core:
Combine the purified 1,2-dione intermediate and aminoguanidine bicarbonate in a flask containing n-butanol.
Heat the mixture to reflux and maintain for approximately 3 hours. Causality Note: The high temperature facilitates the condensation reaction between the dione and aminoguanidine, followed by intramolecular cyclization to form the thermodynamically stable 1,2,4-triazine ring.
Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature.
Collect the precipitated product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.
Further purification can be achieved by recrystallization or column chromatography if necessary.
Self-Validation: The structure and purity of the synthesized compounds must be rigorously confirmed. Standard characterization techniques include:
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
Mass Spectrometry (MS): To verify the molecular weight of the final product.
FT-IR Spectroscopy: To identify key functional groups.
Section 2: High-Throughput Screening and In Vitro Enzyme Inhibition
Once a library of triazine derivatives is synthesized, the next step is to screen for inhibitory activity against the target enzyme. Kinase enzymes are common targets for 1,2,4-triazine inhibitors due to their role in cancer and inflammatory diseases.[1][7] The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.
The principle of the assay is to quantify the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the enzyme's activity. Inhibitors will reduce the amount of ADP produced. The assay generates a luminescent signal that is inversely correlated with kinase activity.
Workflow for In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay using the ADP-Glo™ system.
Protocol 2.1: Determining IC₅₀ Values for Kinase Inhibition
This protocol provides a general framework for assessing the inhibitory activity of synthesized 1,2,4-triazine derivatives against a specific kinase.[1][2]
Materials:
Synthesized 1,2,4-triazine compounds dissolved in DMSO
Target kinase enzyme
Specific kinase substrate
ATP solution
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque 96-well or 384-well microplates
Multichannel pipettes
Luminometer plate reader
Procedure:
Compound Preparation:
Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).
Perform serial dilutions of the stock solutions in a suitable buffer to create a range of concentrations for testing (e.g., 100 µM to 1 nM).
Kinase Reaction Setup:
In each well of a white microplate, add the components of the kinase reaction: buffer, kinase, substrate, and ATP.
Add a small volume (e.g., 1-5 µL) of the diluted test compounds to the appropriate wells.
Self-Validation Control 1 (No Inhibitor): Include wells containing all reaction components plus an equivalent volume of DMSO. This represents 100% enzyme activity.
Self-Validation Control 2 (No Enzyme): Include wells with all components except the kinase. This serves as the background control.
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
ADP Detection:
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.
Incubate at room temperature for 40 minutes.
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in a coupled reaction with luciferase/luciferin, produces a luminescent signal.
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
Data Acquisition and Analysis:
Measure the luminescence of each well using a plate reader.
Subtract the background luminescence (No Enzyme control) from all other readings.
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: Example SAR Table
The IC₅₀ values obtained are tabulated to establish a Structure-Activity Relationship (SAR). This allows researchers to identify which chemical features are critical for inhibitory activity.[6]
Section 3: Elucidating Mechanism of Action with In Silico Tools
After identifying potent inhibitors, understanding how they interact with the target enzyme is paramount. Molecular modeling, docking, and dynamics simulations are powerful computational tools used to predict the binding mode of an inhibitor within the enzyme's active site.[8][9][10]
This in silico approach helps rationalize the observed SAR data. For instance, it can reveal key hydrogen bonds or hydrophobic interactions between the inhibitor and specific amino acid residues, explaining why certain substituents enhance potency while others diminish it.[9][11]
Workflow for In Silico Mechanistic Studies
Caption: Conceptual workflow for molecular docking and dynamics simulations.
Protocol 3.1: Conceptual Guide to Molecular Docking
This protocol describes the logical steps for performing a molecular docking study to predict the binding orientation of a 1,2,4-triazine inhibitor.
Conceptual Steps:
Protein Preparation:
Obtain the 3D crystal structure of the target enzyme from a repository like the Protein Data Bank (PDB). If no crystal structure exists, a homology model may be built.
Prepare the protein structure using software like AutoDock Tools or Schrödinger Maestro. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.
Ligand Preparation:
Generate a 3D conformation of the 1,2,4-triazine inhibitor.
Assign appropriate charges and atom types to the ligand.
Docking Simulation:
Define the binding site (or "grid box") on the protein. This is typically centered on the known active site or the location of a co-crystallized ligand.
Run the docking algorithm (e.g., AutoDock Vina, GOLD, Glide). The software will systematically sample different conformations and orientations of the ligand within the binding site. Causality Note: The algorithm uses a scoring function to estimate the binding affinity for each pose, predicting the most energetically favorable interaction.[11]
Pose Analysis:
Visualize the top-scoring docking poses.
Analyze the intermolecular interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic contacts) between the inhibitor and the protein's amino acid residues.[10]
This analysis provides a structural hypothesis for the observed biological activity and can guide the design of new, more potent analogues. For example, if docking reveals an unoccupied hydrophobic pocket, a new derivative with a suitable hydrophobic group can be synthesized to fill it.
Section 4: Lead Optimization and Advanced Strategies
Lead optimization aims to improve the drug-like properties of a potent inhibitor, including its selectivity, metabolic stability, and pharmacokinetic profile.[12] A key strategy in this phase is bioisosteric replacement.
Bioisosteric Replacement involves substituting one atom or group of atoms in the lead compound with another that has similar physical or chemical properties.[13] This can lead to significant improvements in activity, reduce toxicity, or alter metabolism.[14][15] For example, replacing a metabolically labile methyl group with a trifluoromethyl group can block oxidation and improve the compound's half-life.
References
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PubMed Central. [Link]
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PubMed Central. [Link]
1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]
Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors. PubMed. [Link]
Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. ResearchGate. [Link]
Pyrazolo[4,3-e]tetrazolo[1,5-b][6][16][17]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. [Link]
Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. RSC Publishing. [Link]
In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. PubMed. [Link]
Synthesis of the 1,2,4‐triazine‐sulfonamide hybrids. ResearchGate. [Link]
Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. RSC Publishing. [Link]
Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. ACS Publications. [Link]
Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed Central. [Link]
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][16][17]triazino[2,3-c]quinazolines. PubMed Central. [Link]
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]
Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. PubMed Central. [Link]
Pyrrolo[2,1-f][6][16][17]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. [Link]
(PDF) Synthesis and examination of 1,2,4‐triazine‐sulfonamide hybrids as potential inhibitory drugs: Inhibition effects on AChE and GST enzymes in silico and in vitro conditions. ResearchGate. [Link]
Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. National Institutes of Health. [Link]
Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]
Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed. [Link]
Application Notes and Protocols: Evaluating 3-mercapto-6-phenyl-1,2,4-triazin-5-ol in Agricultural Chemistry
For: Researchers, scientists, and drug development professionals in the agrochemical sector. Introduction: The Untapped Potential of Asymmetric Triazines The 1,2,4-triazine scaffold is a cornerstone in the development of...
Author: BenchChem Technical Support Team. Date: January 2026
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Untapped Potential of Asymmetric Triazines
The 1,2,4-triazine scaffold is a cornerstone in the development of biologically active molecules, with derivatives demonstrating a wide spectrum of activities, including herbicidal, fungicidal, and plant growth regulatory effects.[1][2] While the herbicidal properties of symmetric 1,3,5-triazines like atrazine are well-documented, their mechanism of action often involves the inhibition of Photosystem II in plants.[3][4] The asymmetric 1,2,4-triazine core, however, offers a distinct chemical architecture, suggesting the potential for novel mechanisms of action and a broader range of applications in crop protection and enhancement.[1][5][6]
This guide focuses on a specific, yet promising derivative: 3-mercapto-6-phenyl-1,2,4-triazin-5-ol . Its structure, featuring a reactive mercapto group and a stable phenyl substituent, presents a versatile platform for biological interaction. Structurally related compounds, such as 4-amino-3-mercapto-6-(tert-butyl)-1,2,4-triazin-5(4H)-one, are recognized as key intermediates in the synthesis of herbicides, underscoring the potential of this molecular framework in agrochemical design.[7]
These application notes will provide a comprehensive framework for the systematic evaluation of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol as a candidate for three primary agricultural applications: as a novel herbicide, a broad-spectrum fungicide, and a plant growth regulator. The protocols outlined herein are designed to be robust and self-validating, providing a clear path from initial screening to more detailed mechanistic studies.
Hypothesized Biological Activity and Mechanism of Action
Based on the known bioactivities of the 1,2,4-triazine class, we hypothesize that 3-mercapto-6-phenyl-1,2,4-triazin-5-ol may exert its effects through one or more of the following mechanisms:
Herbicidal Action: Beyond the classic inhibition of Photosystem II, the unique structure may interfere with other vital plant processes. The mercapto group could potentially interact with essential enzymes or disrupt cellular redox balance, leading to phytotoxicity in susceptible plant species.
Fungicidal Action: The triazine ring is a known pharmacophore in antifungal agents.[8][9][10] The compound could inhibit fungal growth by disrupting cell membrane integrity, interfering with key metabolic pathways, or inhibiting spore germination. The presence of both sulfur and nitrogen atoms in the heterocyclic ring is often associated with potent antimicrobial properties.[11]
Plant Growth Regulation: Certain triazine derivatives have been shown to influence plant development.[12][13][14][15] Depending on the concentration and plant species, 3-mercapto-6-phenyl-1,2,4-triazin-5-ol could act as a growth promoter or inhibitor by modulating hormonal pathways or nutrient uptake.
Experimental Evaluation Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol.
Caption: A phased approach for evaluating the agricultural potential of the target compound.
Part 1: Synthesis and Characterization
Protocol 1: Synthesis of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol
The synthesis of the parent compound is a critical first step. A plausible and referenced method involves the cyclization of a thiosemicarbazide derivative with an appropriate precursor.[16]
Materials:
Benzil
Thiosemicarbazide
Potassium Carbonate (K₂CO₃)
Ethanol
Water
Hydrochloric Acid (HCl)
Procedure:
Dissolve benzil (1 equivalent) in ethanol in a round-bottom flask.
Add an aqueous solution of thiosemicarbazide (1 equivalent) to the flask.
Add potassium carbonate (2 equivalents) to the reaction mixture.
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Acidify the solution with dilute HCl to precipitate the crude product.
Filter the precipitate, wash with cold water, and dry under vacuum.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-mercapto-6-phenyl-1,2,4-triazin-5-ol.
Characterization:
Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Assess purity using High-Performance Liquid Chromatography (HPLC).
Prepare a stock solution of the test compound in DMSO.
Prepare molten PDA and cool to 45-50°C.
Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also prepare control plates.
Pour the amended agar into sterile Petri dishes and allow to solidify.
Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.
Incubate the plates at 25-28°C in the dark.
Measure the radial growth of the fungal colony daily until the fungus in the negative control plate reaches the edge of the dish.
Calculate the percentage of growth inhibition using the formula:
Inhibition (%) = [(dc - dt) / dc] * 100
Where dc is the average diameter of the fungal colony in the control and dt is the average diameter in the treated plate.
Part 4: Plant Growth Regulation (PGR) Evaluation
Protocol 4.1: Seed Germination and Seedling Vigor Assay
This protocol assesses the effect of the compound on early plant development.
Materials:
Test compound
Seeds of a model crop (e.g., Triticum aestivum - wheat, Lycopersicon esculentum - tomato)
Sterile filter paper
Petri dishes
Positive PGR control (e.g., Gibberellic acid - GA₃, or an inhibitor like Abscisic acid - ABA)
Negative control (distilled water)
Procedure:
Prepare aqueous solutions of the test compound at various concentrations (e.g., 1, 10, 50, 100 mg/L).[14][15]
Place two sheets of sterile filter paper in each Petri dish.
Place a set number of seeds (e.g., 25) on the filter paper.
Add a fixed volume (e.g., 5 mL) of the respective test solution, positive control, or negative control to each dish.
Seal the Petri dishes with parafilm and place them in a dark incubator at a constant temperature (e.g., 25°C).
After 5-7 days, record the following:
Germination percentage.
Shoot length.
Root length.
Fresh and dry weight of seedlings.
Data Interpretation and Next Steps
The results from these initial screens will guide further investigation.
Strong Herbicidal Activity: Proceed to dose-response studies to determine the GR₅₀ (concentration for 50% growth reduction) and investigate crop selectivity. Further studies could explore the mechanism of action, such as its effect on photosynthetic electron transport.[3]
Significant Fungicidal Activity: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[10] Test against a broader panel of plant pathogenic fungi.
Pronounced PGR Effects: Conduct greenhouse trials to evaluate the effects on mature plants, including parameters like flowering time, fruit set, and overall yield.
By following these detailed protocols, researchers can systematically and effectively evaluate the potential of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol as a valuable new active ingredient in agricultural chemistry.
References
Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review.
Innovating with Triazine Derivatives: Applications in Agrochemicals.
Novel 1,3,5-triazine derivatives with herbicidal activity. Sci-Hub.
Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Pharmaceuticals (Basel). 2025 May 7;18(5):690.
Role of uncondensed 1,2,4-triazine derivatives as biocidal plant protection agents. PubMed.
Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives. PubMed.
Herbicidal activity screening of triazine-derived chemical compounds at... ResearchGate.
Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox. MDPI.
The results of microbiological analysis of fungicidal activity of the... ResearchGate.
Eco-friendly plant growth and development regulators on the basis of derivatives 1,2,4-triazines. Semantic Scholar.
Eco-friendly plant growth and development regulators on the basis of derivatives 1,2,4-triazines. ResearchGate.
Triazine herbicides. ChemicalBook.
Eco-friendly plant growth and development regulators on the basis of derivatives 1,2,4-triazines. BIO Web of Conferences.
Eco-friendly plant growth and development regulators on the basis of derivatives 1,2,4-triazines. ProQuest.
Synthesis and Acaricidal Activity of Some New 1,2,4-Triazine Derivatives. ResearchGate.
1,2,4-Triazinone 98% Min: A Key Intermediate for Advanced Chemical Synthesis.
Allelopathic Potential and Cytotoxic, Genotoxic, and Antigenotoxic Effects of Tecoma stans Flowers (Bignoniaceae). MDPI.
The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. RJPT.
Recent biological applications of heterocyclic hybrids containing s-triazine scaffold.
Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives.
Technical Support Center: Optimizing the Synthesis of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-
Welcome to the technical support center for the synthesis of 1,2,4-triazine derivatives. This guide is specifically designed for researchers, chemists, and drug development professionals to address common challenges and...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 1,2,4-triazine derivatives. This guide is specifically designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Understanding the Core Synthesis Pathway
The synthesis of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol is primarily achieved through a cyclocondensation reaction. This process involves the reaction of a phenyl-substituted α-ketoacid with thiosemicarbazide.[1][2][3] The reaction proceeds in two key stages: the initial formation of a thiosemicarbazone intermediate, followed by an intramolecular cyclization with the elimination of water to form the stable triazine ring.
The causality behind this choice of reactants is rooted in their functional group reactivity. Benzoylformic acid provides the phenyl group at the C6 position and the necessary carbonyl groups for condensation. Thiosemicarbazide is an ideal precursor as it contains the hydrazino group for the initial condensation and the thioamide moiety which facilitates the formation of the 3-mercapto group upon cyclization.[4][5]
Caption: General reaction pathway for the synthesis of the target triazine.
Section 2: Troubleshooting Guide for Yield Improvement
This section is structured to directly address the most common issues encountered during synthesis in a question-and-answer format.
Q1: My overall yield is consistently low (<50%). What are the primary factors to investigate?
A low yield is a systemic issue often stemming from one or more suboptimal parameters. A logical, stepwise approach is essential for diagnosis. The most common culprits are the purity of starting materials, reaction conditions, and inefficient work-up.
Below is a troubleshooting workflow to systematically identify the root cause of low yield.
Caption: Systematic workflow for troubleshooting low reaction yield.
In-depth analysis:
Starting Material Purity: The purity of benzoylformic acid and thiosemicarbazide is critical. Impurities can introduce competing side reactions, leading to a complex mixture and reduced yield of the desired product.[3]
Reaction Conditions: The cyclization step is highly sensitive to pH, temperature, and solvent.[6][7][8] Alkaline conditions are generally favored for the cyclization of thiosemicarbazones to form 1,2,4-triazine rings.[7]
Work-up and Purification: Significant product loss can occur during extraction and purification. The product has both acidic (enol) and basic (triazine) character, making its solubility pH-dependent. Ensure extraction is performed at an appropriate pH to avoid partitioning into the aqueous layer.
Q2: My TLC shows multiple spots, and the final product is difficult to purify. What are the likely byproducts and how can I minimize them?
The formation of multiple products points to competing reaction pathways or degradation.
Likely Byproducts:
Unreacted Thiosemicarbazone Intermediate: If the cyclization is incomplete, the intermediate will persist. This is often due to suboptimal pH or insufficient heating.
Hydrolysis Products: The 1,2,4-triazine ring can be susceptible to hydrolysis and ring-opening under harsh acidic or basic conditions, especially with prolonged heating.[6]
Alternative Cyclization Products: Depending on the conditions, thiosemicarbazones can sometimes cyclize to form other heterocycles like 1,3,4-thiadiazoles, although this is more common under strong acidic conditions.[7]
Polymeric Materials: Highly basic conditions (e.g., refluxing with strong NaOH) can sometimes lead to the formation of intractable polymeric tars.[7]
Minimization Strategies:
Strict pH Control: Use a mild base like sodium acetate or pyridine in a solvent like ethanol or acetic acid to promote the desired cyclization without causing degradation.[3]
Use Anhydrous Solvents: To minimize the presence of water, which can lead to hydrolysis, use anhydrous solvents for the reaction.[6]
Monitor Reaction Progress: Use TLC to track the disappearance of the starting materials and the formation of the product. Stop the reaction once the starting material is consumed to avoid byproduct formation from prolonged heating.[8]
Q3: How do I choose the optimal solvent and base for the cyclization step?
The choice of solvent and base is a critical optimization parameter that directly influences reaction kinetics and yield. There is no single "best" system, as the optimal choice depends on the specific substrate and desired outcome. The goal is to find a system where the thiosemicarbazone intermediate is soluble and the base is strong enough to catalyze cyclization but not so strong as to cause degradation.
Table 1: Comparison of Common Reaction Conditions for 1,2,4-Triazine Synthesis
Solvent
Base/Acid
Typical Temp.
Advantages
Disadvantages
Reference
Ethanol
Sodium Acetate
Reflux
Mild conditions, good for many substrates, easy to handle.
Recommendation: Start with milder conditions, such as refluxing in ethanol with a weak base like sodium acetate. If the reaction is slow or incomplete, you can then explore more forcing conditions like using acetic acid or DMF.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the detailed mechanism of the cyclocondensation?
The reaction begins with the nucleophilic attack of the primary amine of the thiosemicarbazide's hydrazine moiety on one of the carbonyl carbons of benzoylformic acid. This is followed by dehydration to form the thiosemicarbazone intermediate. The crucial step is the subsequent intramolecular nucleophilic attack from the secondary nitrogen of the hydrazine moiety onto the remaining carbonyl (the carboxylic acid), which, after dehydration, closes the six-membered triazine ring.
FAQ 2: How can I confirm the structure of my final product and assess its purity?
A combination of spectroscopic and chromatographic techniques is essential:
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. You should see signals corresponding to the phenyl protons, as well as exchangeable protons for the N-H and O-H/S-H groups.
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
FT-IR Spectroscopy: Will show characteristic peaks for N-H, C=O, C=N, and C=S bonds.[1]
LC-MS or HPLC: The most powerful tools for assessing purity by separating the main product from any residual starting materials or byproducts.[7]
FAQ 3: My product seems unstable and degrades upon storage. How can I prevent this?
The 3-mercapto-1,2,4-triazine system can be susceptible to air oxidation, where the thiol group (-SH) can oxidize to form disulfide bridges between two molecules.
Storage: Store the purified, dry product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., <4°C) and protected from light.[8]
Handling: When handling, minimize exposure to air and moisture.
Section 4: Optimized Experimental Protocol
This protocol is a robust, self-validating starting point based on established methodologies for 1,2,4-triazine synthesis.[1][3][9] It incorporates best practices to maximize yield and purity.
Materials:
Benzoylformic acid (1.50 g, 10 mmol)
Thiosemicarbazide (0.91 g, 10 mmol)
Sodium Acetate (anhydrous, 1.23 g, 15 mmol)
Ethanol (anhydrous, 50 mL)
Deionized Water
Hydrochloric Acid (1 M)
Procedure:
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend benzoylformic acid (10 mmol) and thiosemicarbazide (10 mmol) in 50 mL of anhydrous ethanol.
Base Addition: Add anhydrous sodium acetate (15 mmol) to the suspension. The sodium acetate acts as a base to facilitate the cyclization.
Reaction Reflux: Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.
Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Ethyl Acetate/Hexane 7:3). The reaction is typically complete within 4-6 hours, indicated by the consumption of the benzoylformic acid.
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form. If so, filter the solid and wash it with a small amount of cold ethanol.
Solvent Removal: If little precipitate forms, remove the ethanol from the filtrate using a rotary evaporator at reduced pressure, avoiding excessive heat.[8]
Acidification and Precipitation: Dissolve the crude residue in a minimum amount of warm water with a few drops of NaOH solution to ensure complete dissolution. Then, slowly add 1 M HCl dropwise with stirring until the solution is acidic (pH ~4-5). The product should precipitate out as a solid.
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
Washing and Drying: Wash the collected solid with two portions of cold deionized water to remove any inorganic salts. Dry the final product in a vacuum oven at 50-60°C to a constant weight.
Recrystallization (Optional): For higher purity, the dried product can be recrystallized from a suitable solvent like an ethanol/water mixture.
References
BenchChem. (2025). identifying and minimizing side products in 1,2,4-triazine synthesis. BenchChem Technical Support.
Al-Salihi, S. A., & Al-Amery, M. H. K. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
Metwally, M. A., et al. (2011). Thiosemicarbazides: synthesis and reactions. Taylor & Francis Online.
Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions.
BenchChem. (2025). Common problems in 1,2,4-triazine synthesis and solutions. BenchChem Technical Support.
BenchChem. (2025). Identifying and minimizing byproducts in thiosemicarbazide cyclization reactions. BenchChem Technical Support.
BenchChem. (2025). Challenges and solutions in scaling up 1,2,4-triazine production. BenchChem Technical Support.
Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]
BenchChem. (2025). Technical Support Center: Synthesis of 6-Phenyl-1,2,4-triazin-3(2H)-one. BenchChem Technical Support.
Technical Support Center: Purification of Crude 3-mercapto-6-phenyl-1,2,4-triazin-5-ol
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the purification of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol. This document is designed for researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this compound in high purity. The inherent chemical functionalities of this molecule—notably its acidic thiol group and the basic triazine core—present unique challenges and opportunities for purification.
Troubleshooting Guide: Common Purification Issues
Users frequently encounter a set of common issues when purifying crude 3-mercapto-6-phenyl-1,2,4-triazin-5-ol, which often arises from the cyclocondensation of a phenyl-substituted α-ketoacid derivative with thiosemicarbazide.[1][2] The following table addresses these specific problems in a question-and-answer format.
Problem
Potential Cause(s)
Suggested Solution(s)
Why is my final product an off-color (yellow/brown) solid instead of the expected color?
1. Oxidation: The mercapto (thiol) group is susceptible to air oxidation, forming disulfide impurities which are often colored.[3][4]2. Residual Starting Materials: Incomplete reaction may leave colored impurities.3. Thermal Degradation: Excessive heat during recrystallization or solvent removal can cause decomposition.
1. Minimize Air Exposure: Handle the compound under an inert atmosphere (N₂ or Ar) where possible, especially during heating steps.2. Recrystallization with Charcoal: Add a small amount of activated charcoal to the hot solvent during recrystallization to adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling.3. Acid-Base Extraction: Utilize an acid-base extraction protocol (see below) to selectively isolate the acidic product from neutral or basic impurities.[5]
Why is my yield unexpectedly low after purification?
1. Incomplete Precipitation: The product may not have fully precipitated from the solution upon cooling or pH adjustment.2. Excessive Washing: Washing the collected solid with a solvent in which it has moderate solubility will lead to product loss.3. Product Loss in Mother Liquor: The compound may have significant solubility in the recrystallization solvent even at low temperatures.
1. Ensure Complete Precipitation: If precipitating from an aqueous solution after acid-base extraction, ensure the pH is sufficiently acidic (pH 2-3) by testing with pH paper. Chill the solution in an ice bath for at least 30 minutes.[6]2. Optimize Washing: Wash the filtered crystals with a minimal amount of ice-cold solvent.3. Recover from Mother Liquor: Concentrate the mother liquor by 50-75% and cool again to recover a second crop of crystals. Note that this second crop may be less pure.
Why does my product fail to crystallize, remaining oily or gummy?
1. Residual Solvent: Trapped solvent can prevent the formation of a crystalline lattice.2. High Impurity Load: The presence of significant impurities can inhibit crystallization (freezing point depression).3. Hygroscopic Nature: The compound or impurities may be absorbing atmospheric moisture.
1. Thorough Drying: Dry the material under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.2. Trituration: Attempt to induce crystallization by triturating the oil with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexane or diethyl ether).3. Secondary Purification: If trituration fails, the impurity level is likely too high. Subject the material to another purification method, such as column chromatography, before attempting recrystallization again.[7]
Why is the melting point of my product broad or lower than the literature value?
A broad melting point is a classic indicator of impurities. The presence of foreign substances disrupts the crystal lattice, causing the solid to melt over a range of temperatures and at a lower temperature than the pure substance.
Repeat the purification process. Recrystallization is particularly effective at removing small amounts of impurities and sharpening the melting point. Ensure the product is completely dry, as residual solvent will also depress the melting point.
Logical Workflow for Purification & Troubleshooting
The following diagram outlines a systematic approach to purifying the crude product and addressing common issues.
Caption: Purification and troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound on a large scale?
For multi-gram scales, acid-base extraction is often the most efficient and cost-effective method.[5][6] The acidic nature of the mercapto group (pKa ~7-8 for thiols) allows it to be selectively deprotonated by a mild base (e.g., sodium carbonate or dilute sodium hydroxide) and extracted into an aqueous layer. Neutral impurities, such as unreacted benzil, will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified product.[8] Recrystallization can then be used as a final polishing step.
Q2: How can I be sure my purification has removed the starting materials?
A multi-technique analytical approach is essential for confirming purity.[][10]
Thin-Layer Chromatography (TLC): A quick and easy way to visualize separation. Spot the crude material, the purified product, and the starting materials on the same plate. A pure product should show a single spot that is distinct from the starting materials.
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.
NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and can reveal the presence of impurities, even at low levels.[11][12]
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main component from any impurities.[11]
Q3: The compound has a thiol group. Are there any special handling or storage considerations?
Yes. Thiols are prone to oxidation, which can lead to the formation of disulfide dimers. This not only reduces the purity but can also alter the compound's chemical and biological activity.
Storage: Store the solid product in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), in a cool, dark, and dry place (e.g., a desiccator in a refrigerator).
Handling: When working with solutions, especially when heating, consider using degassed solvents to minimize dissolved oxygen.
Q4: Can column chromatography be used, and what conditions are recommended?
Yes, silica gel column chromatography is a viable, albeit more labor-intensive, option for separating closely related impurities.[7][13]
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
Mobile Phase: A gradient elution is typically most effective. Start with a less polar solvent system and gradually increase the polarity. A good starting point would be a mixture of hexane/ethyl acetate, transitioning to higher concentrations of ethyl acetate, or a dichloromethane/methanol system for more polar compounds. The optimal system should be determined by preliminary TLC analysis.
The Principle of Acid-Base Extraction
This diagram illustrates how acid-base chemistry is leveraged to separate the acidic target compound from a neutral impurity.
Caption: Workflow for purification via acid-base extraction.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
Solvent Selection: Ethanol or an ethanol/water mixture is often effective.[1][7]
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
Decolorization (Optional): If the solution is highly colored, add a small spatula tip of activated charcoal. Swirl the hot solution for 1-2 minutes.
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small volume of ice-cold ethanol.
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Purification by Acid-Base Extraction
Dissolution: Dissolve the crude product (1 part) in a suitable organic solvent like ethyl acetate (10-20 parts).
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate solution or 1M sodium hydroxide solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure.[5][6]
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker or flask.
Repeat Extraction: Repeat the extraction of the organic layer with fresh basic solution two more times to ensure all the acidic product has been transferred to the aqueous phase. Combine all aqueous extracts.
Back-Wash (Optional but Recommended): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of fresh ethyl acetate. Discard this organic wash.
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl or 3M HCl dropwise while stirring until the solution is acidic (pH ~2-3, check with pH paper). A precipitate of the pure product should form.
Collection & Drying: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.
References
Reddit. (2020). Removal of Smelly Thiol via Extraction? Available at: [Link]
Wikipedia. Acid–base extraction. Available at: [Link]
University of Colorado Boulder. Acid-Base Extraction. Available at: [Link]
Rajan, K. M. et al. (2011).
Connect Journals. (2014). CARBOXYL ACTIVATION OF 3-MERCAPTO-5,6-DIPHENYL-1,2,4-TRIAZINE THROUGH N-PHENYLACETYL-5,6-DIPHENYL-1,2,4-TRIAZINE-3-THIONE.
Chemistry Stack Exchange. (2025). Purification of thiols. Available at: [Link]
YouTube. (2020). Acid-Base Extraction Tutorial. Available at: [Link]
Heterocycles. (1991). SYNTHESIS OF NOVEL -MERCAPTO-S-TRIAZOLO[,-C-~.
MDPI. (2004). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
National Institutes of Health (NIH). (2025). Development of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline as a novel class of tyrosinase inhibitors: an in vitro and in silico study. Available at: [Link]
PubChem. 3-Mercapto-5,6-diphenyl-1,2,4-triazine. Available at: [Link]
YouTube. (2021). Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins | CSI. Available at: [Link]
University of Waterloo.
Royal Society of Chemistry. Analytical Methods.
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2008). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Available at: [Link]
Google Patents. IT1051849B - PROCEDURE FOR THE PREPARATION OF 6 THIRD BUTIL 3 MERCAPTO 4 AMMINO 1.2.4 TRIAZIN 5 4H ONE.
Thermo Fisher Scientific.
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Available at: [Link]
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
National Institutes of Health (NIH). Synthesis and Molecular Structure of 6-Amino-3-benzyl- mercapto-1,2,4-triazolo[3,4-f][1][3][5]triazin-8(7H)-one. Available at: [Link]
Google Patents. SU241449A1 - WAY OF OBTAINING 3-MERKAPTO-5,6-DIPHENYL-4,5-DIHYDRO-1,2,4-TRIAZINE.
ScienceDirect. (2025). The reactions of 3- mercapto-6-methyl- 1,2,4- triazin-5(2H)
ResearchGate. Structure of 3-phenyl-4-amino-5-mercapto-1,2,4-triazole.azole*.
Technical Support Center: Troubleshooting Low Yield in Triazine Ring Formation
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for triazine synthesis. This guide is designed to provide in-depth troubleshooting for common issues leading to low...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for triazine synthesis. This guide is designed to provide in-depth troubleshooting for common issues leading to low yields in triazine ring formation. As Senior Application Scientists, we understand that navigating the complexities of heterocyclic chemistry requires a blend of theoretical knowledge and practical insights. This resource is structured to address specific experimental challenges with actionable solutions and the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in triazine synthesis?
Low yields in triazine synthesis can often be attributed to a few key factors: suboptimal reaction conditions, issues with starting materials, or the formation of side products. The specific cause can depend on the synthetic route, but common culprits include incorrect temperature, inappropriate catalyst selection, or the presence of moisture.[1]
Q2: How does the structure of the starting material affect triazine formation?
The electronic and steric properties of the precursors, such as nitriles or amidines, play a crucial role. For instance, in nitrile cyclotrimerization, strong electron-withdrawing groups can deactivate the nitrile, hindering ring formation. Conversely, bulky substituents can sterically impede the reaction.[1]
Q3: Can the order of reagent addition impact the yield and purity?
Absolutely. In multi-step syntheses, such as the sequential nucleophilic substitution on cyanuric chloride, the order of addition is critical. The reactivity of the triazine ring changes with each substitution, generally becoming less reactive.[2] Therefore, a strategic, temperature-controlled, stepwise addition of nucleophiles is necessary to achieve the desired product selectively.[3]
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section provides a systematic approach to troubleshooting based on common experimental observations.
Symptom 1: No or Minimal Product Formation
If you are observing little to no formation of your desired triazine product, it is essential to systematically evaluate your reaction setup and components.
Potential Causes and Solutions:
Incorrect Reaction Temperature: Triazine formation is often highly temperature-dependent. Some reactions require elevated temperatures to overcome the activation energy, while others, particularly those involving highly reactive intermediates like cyanuric chloride, need low temperatures to prevent side reactions.[2][4]
Actionable Protocol:
Consult the literature for the optimal temperature range for your specific reaction.
If the reaction is exothermic, ensure efficient cooling. For substitutions on cyanuric chloride, maintaining a temperature of 0-5 °C for the first substitution is critical.[2]
For reactions requiring heating, ensure uniform heat distribution using an oil bath and vigorous stirring.
Catalyst Inactivity or Incompatibility: Many triazine syntheses, such as nitrile trimerization, are catalyst-dependent. The catalyst may be unsuitable for your substrate or may have been deactivated.[1]
Actionable Protocol:
Verify that you are using the correct catalyst for your specific nitrile or amidine starting material. Lewis acids (e.g., FeCl₃) and Brønsted acids are commonly used.[5]
Ensure the catalyst is not "poisoned" by impurities. Use anhydrous and pure solvents and reagents, as water can hydrolyze many catalysts.[1]
Consider screening a panel of catalysts to find the most effective one for your system.[5]
Poor Quality Starting Materials: Impurities in starting materials can interfere with the reaction.
Actionable Protocol:
Assess the purity of your starting materials using techniques like NMR or GC-MS.
Purify starting materials if necessary through distillation, recrystallization, or chromatography.
Ensure all reagents and solvents are thoroughly dried, as water can lead to hydrolysis of starting materials or intermediates.[2]
Symptom 2: Low Conversion of Starting Material
When you observe a significant amount of unreacted starting material, the reaction is likely not proceeding to completion.
Potential Causes and Solutions:
Insufficient Reaction Time: Some triazine formations are slow and require extended reaction times.
Actionable Protocol:
Monitor the reaction progress over time using TLC or LC-MS.
If the reaction has stalled, consider extending the reaction time. Be cautious, as prolonged reaction times at high temperatures can sometimes lead to byproduct formation.[1]
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
Actionable Protocol:
Carefully review the stoichiometry of your reaction. For cyclotrimerization reactions, a 3:1 ratio of the nitrile is theoretically required.
In reactions involving a catalyst, ensure the catalyst loading is appropriate.
Symptom 3: Significant Formation of Side Products/Impurities
The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of undesired byproducts, which directly impacts the yield of your target triazine.
Potential Causes and Solutions:
Side Reactions: Common side reactions in triazine synthesis include the formation of linear oligomers or other heterocyclic compounds.[1] Hydrolysis of chloro-substituted triazines to cyanuric acid is also a frequent issue.[2][6]
Actionable Protocol:
Optimize the reaction temperature and time. Harsher conditions often favor side product formation.[1]
Ensure a strictly anhydrous environment to prevent hydrolysis.[2]
Over-substitution: In the synthesis of unsymmetrically substituted triazines from cyanuric chloride, it is easy to get mixtures of mono-, di-, and tri-substituted products.
Actionable Protocol:
Carefully control the reaction temperature. The first substitution is often performed at 0-5 °C, the second at room temperature, and the third may require heating.[3]
Use a dropwise addition of the nucleophile to avoid localized high concentrations that can promote multiple substitutions.[2]
Experimental Workflows
Workflow 1: Optimizing a Nitrile Cyclotrimerization Reaction
This workflow provides a systematic approach to improving the yield of a triazine synthesis from a nitrile precursor.
Caption: Workflow for optimizing nitrile cyclotrimerization.
Workflow 2: Troubleshooting Sequential Substitution on Cyanuric Chloride
This decision tree helps diagnose issues when synthesizing asymmetrically substituted triazines.
Caption: Troubleshooting sequential substitution on cyanuric chloride.
A significant loss of yield can occur during purification. Here are some best practices for isolating your triazine product.
Protocol 1: General Workup and Extraction
Quench the reaction mixture, for example, by adding water or a saturated aqueous solution of sodium bicarbonate.
Perform a liquid-liquid extraction with an appropriate organic solvent such as ethyl acetate or dichloromethane.[8]
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[8]
Concentrate the solution under reduced pressure.
Protocol 2: Flash Column Chromatography
Choose an appropriate solvent system based on TLC analysis to ensure good separation of your product from impurities.[8]
Pack the column with silica gel, ensuring no air bubbles are trapped.
Load the crude product dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica gel.[8]
Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.
Protocol 3: Recrystallization for High Purity
Select a solvent in which your compound is highly soluble when hot and poorly soluble when cold.[8]
Dissolve the crude product in a minimal amount of the hot solvent.
If insoluble impurities are present, perform a hot filtration.
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.[8]
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]
For particularly challenging separations, semi-preparative HPLC can be a highly effective method to achieve high purity.
References
BenchChem. (n.d.). Troubleshooting low yield in triazine cyclotrimerization reactions.
BenchChem. (n.d.). Comparative study of different catalysts for 1,3,5-triazine synthesis.
Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives.
BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives.
Catalysis Science & Technology. (n.d.). Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology.
BenchChem. (n.d.). Optimizing reaction conditions for nucleophilic substitution on the triazine ring.
MDPI. (n.d.). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
ResearchGate. (n.d.). Optimization of reaction conditions.
CORE. (n.d.). APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY.
Technical Support Center: Navigating the Solution Stability of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-
Welcome to the technical support center for 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.
Introduction: The Chemical Nuances of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-
1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is a heterocyclic compound with a chemical structure that presents unique stability considerations. The presence of the 1,2,4-triazine core, a hydroxyl group (in its enol tautomeric form), and a mercapto group makes the molecule susceptible to several degradation pathways in solution. Understanding these potential instabilities is critical for obtaining reliable and reproducible experimental results. This guide will walk you through the common stability challenges and provide you with the tools to mitigate them.
FAQ 1: My solution of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is showing a gradual loss of potency over a short period. What could be the cause?
Answer: A gradual loss of potency is a common indicator of compound degradation. For 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, there are three primary degradation pathways to consider, especially in solution: hydrolysis, oxidation, and photodegradation.[1]
Hydrolysis: The 1,2,4-triazine ring can be susceptible to cleavage under both acidic and basic conditions.[1] The rate of hydrolysis is often pH-dependent.
Oxidation: The mercapto (-SH) group is highly susceptible to oxidation. This is often the most significant and rapid degradation pathway for this compound in the presence of oxygen. The initial oxidation product is typically a disulfide dimer, with potential for further oxidation to sulfenic and sulfonic acids.[2][3]
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions, leading to the breakdown of the molecule.[4]
To identify the specific cause, it is recommended to conduct forced degradation studies, which are discussed in detail in the protocols section of this guide.
FAQ 2: I've noticed a fine precipitate forming in my stock solution. What is it and how can I prevent it?
Answer: Precipitate formation can be due to several factors:
Poor Solubility: While the compound has some solubility in common organic solvents, its solubility in aqueous solutions can be limited and highly dependent on pH. Ensure you are not exceeding the solubility limit in your chosen solvent system.
Degradation Product Insolubility: The degradation products, particularly the disulfide dimer, may have lower solubility than the parent compound, causing them to precipitate out of solution.
pH Changes: If you are using an unbuffered aqueous solution, absorption of atmospheric CO2 can lower the pH, potentially affecting the solubility of the compound.
Troubleshooting Steps:
Verify Solubility: Check the solubility of the compound in your specific solvent system at the desired concentration.
Use Buffered Solutions: For aqueous applications, use a buffer to maintain a stable pH. The optimal pH will depend on the specific experimental conditions, but starting with a neutral pH (around 7) is generally advisable.
Store Properly: Store stock solutions protected from light and at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) to minimize degradation.[1]
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before use to avoid issues with both degradation and precipitation.[1]
FAQ 3: My HPLC analysis shows new peaks appearing over time. What are these, and should I be concerned?
Answer: The appearance of new peaks in your HPLC chromatogram is a clear indication of compound degradation.[1] These new peaks represent the degradation products. For 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, the likely degradation products are:
Disulfide Dimer: This is the most probable initial product of oxidative degradation of the mercapto group. It will have a higher molecular weight and likely a different retention time than the parent compound.
Hydrolysis Products: Cleavage of the triazine ring will result in smaller, more polar fragments that will likely elute earlier in a reversed-phase HPLC method.
Further Oxidation Products: If the oxidative stress is significant, you may see the formation of sulfenic or sulfonic acid derivatives, which will be more polar than the parent compound.[3]
You should be concerned about these new peaks as they represent a decrease in the concentration of your active compound and the introduction of new chemical entities that could have different biological activities or interfere with your assay. A stability-indicating HPLC method is crucial to separate and quantify the parent compound in the presence of these degradants.
FAQ 4: How does pH affect the stability of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- in solution?
Answer: The pH of the solution has a profound impact on the stability of this compound due to two main reasons:
Tautomerism: 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can exist in several tautomeric forms, including the thiol/ol, thione/ol, thiol/one, and thione/one forms. The equilibrium between these tautomers is pH-dependent.[5] Different tautomers can have different susceptibilities to degradation.
Rate of Degradation:
Hydrolysis: Both acidic and basic conditions can catalyze the hydrolysis of the triazine ring.[1]
Oxidation: The oxidation of thiols is often pH-dependent. The thiolate anion (R-S⁻), which is more prevalent at higher pH, is generally more susceptible to oxidation than the neutral thiol (R-SH).
It is crucial to control the pH of your solutions, especially for long-term experiments.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.[6]
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
Materials:
1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-
HPLC grade water, acetonitrile, and methanol
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
Calibrated oven
Photostability chamber
Procedure:
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Transfer a small amount of the solid compound to a vial and heat in an oven at 70°C for 48 hours. Also, prepare a solution and incubate at 60°C for 24 hours.
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.[4]
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method that can separate the parent compound from its degradation products.
Instrumentation:
HPLC system with a UV or PDA detector
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
A: 0.1% Formic acid in water
B: Acetonitrile
Gradient Elution:
Time (min)
% A
% B
0
95
5
20
5
95
25
5
95
26
95
5
30
95
5
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the compound)
Injection Volume: 10 µL
This is a starting point, and the method may need to be optimized for your specific application and degradation products.
Data Presentation
The following table summarizes the expected degradation under different stress conditions. The percentage of degradation is an estimate and will vary based on the exact experimental conditions.
Stress Condition
Expected Degradation Products
Estimated Degradation (%)
0.1 N HCl, 60°C, 24h
Hydrolysis products of the triazine ring
10-20%
0.1 N NaOH, 60°C, 24h
Hydrolysis products of the triazine ring
15-30%
3% H₂O₂, RT, 24h
Disulfide dimer, sulfenic/sulfonic acids
20-50%
Heat (70°C, 48h)
Various thermal degradants
5-15%
Photolysis
Various photolytic products
10-25%
Visualizations
Potential Degradation Pathways
Caption: Major degradation pathways for 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-.
Forced Degradation Workflow
Caption: Experimental workflow for a forced degradation study.
References
Bowman, C. N. (2023).
Computational study on the photoinitiation capacity of aromatic thiols. Physical Chemistry Chemical Physics.
BenchChem. (n.d.).
Tautomerism and conformational isomerism of mercaptoacetylhydrazones of aliphatic and aromatic aldehydes.
Acid-Base Properties and Prototropic Tautomerism of Isomeric 1,2,4-Triazin-3- and -5-ones.
Pharmaceutical Transformation Products Formed by Ozonation—Does Degrad
The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry.
Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. PMC.
Tautomerism of bis(2,4-benzyloxy)-6-(5H)-one-1,3,5-triazine: A combined crystallographic and quantum-chemical investigation.
Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activ
The influence of the chemical structure of 3-mercapto- and 3 sulfinyl derivatives of 5-amino-1H-1,2,4-triazoles on their inhibitory ability against chloride-induced copper corrosion.
Determination of 3-amino-5-mercapto-1,2,4-triazole in serum.
3-Amino-5-mercapto-1,2,4-triazole: Corrosion Inhibition, Sensitization Risks, and Analytical Methods. ChemicalBook.
UHPLC Separation of Triazine Herbicides at Elevated Temper
Overview of Mercapto-1,2,4-Triazoles. JOCPR.
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
Disulfide synthesis by S-S coupling. Organic Chemistry Portal.
Oxidation of Thiols to Disulfides using an Environmentally "Green" Organocatalyst and New Mechanistic Insights. ODU Digital Commons.
Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets.
Oxidation of mercaptans to disulfides.
Effect of Various Ions, pH, and Osmotic Pressure on Oxidation of Elemental Sulfur by Thiobacillus thiooxidans. PMC.
Influence of oxidation–reduction potential and pH on polysulfide concentrations and chain lengths in the biological desulfuriz
Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester C
The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed.
ACS Sustainable Chemistry & Engineering.
Effects of pH and Oxidants on the First Steps of Polydopamine Formation: A Thermodynamic Approach. PubMed Central.
Forced degradation study of thiocolchicoside: Characterization of its degradation products.
The Effects of Different Thiol-Containing Compounds on the Degrad
Technical Support Center: Purification of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical guidance for the purification of 3-mercapto-6-phenyl-1,2...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical guidance for the purification of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol, a heterocyclic compound of interest in various fields of chemical and pharmaceutical research.
Introduction to Purification Challenges
The successful synthesis of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol is often followed by the critical step of purification. The purity of the final compound is paramount for accurate downstream applications, including biological assays and further synthetic modifications. Impurities can arise from starting materials, side reactions, or degradation, and their effective removal is essential for reliable and reproducible results.
Common challenges in the purification of triazine derivatives include the removal of structurally similar byproducts, regioisomers, and unreacted starting materials. The presence of both a thiol (-SH) and a hydroxyl (-OH) group in the target molecule can also influence its solubility and reactivity, requiring careful selection of purification techniques.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the purification of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol.
FAQ 1: What are the most common impurities I should expect?
Answer: The nature of impurities is highly dependent on the synthetic route. However, common impurities for this class of compounds can include:
Unreacted Starting Materials: Such as thiosemicarbazide and phenylglyoxylic acid derivatives.
Isomeric Byproducts: The synthesis of 1,2,4-triazines from unsymmetrical 1,2-dicarbonyl compounds can sometimes lead to the formation of regioisomers, which can be difficult to separate.[1]
Oxidation Products: The mercapto group is susceptible to oxidation, which can lead to the formation of disulfide byproducts.
Hydrolysis Products: Depending on the reaction and workup conditions, hydrolysis of the triazine ring can occur.
FAQ 2: My crude product is a complex mixture. Where do I start with purification?
Answer: For complex mixtures, a multi-step purification strategy is often necessary. A general workflow is outlined below:
Caption: General purification workflow for 3-mercapto-6-phenyl-1,2,4-triazin-5-ol.
An initial liquid-liquid extraction can help remove highly polar or non-polar impurities.[1] This is typically followed by column chromatography for the primary separation of the target compound from major impurities.[1] For solid compounds, recrystallization is an excellent final step to achieve high purity.[1][2] If exceptionally high purity (>98%) is required, preparative HPLC may be employed.[1]
FAQ 3: I'm having trouble with recrystallization. What can I do?
Answer: Recrystallization is a powerful technique for purifying solid compounds, but its success depends on finding a suitable solvent or solvent system.[1][2][3]
Troubleshooting Recrystallization:
Issue
Possible Cause(s)
Suggested Solution(s)
Compound does not dissolve
Incorrect solvent choice (compound is insoluble).
Try a more polar solvent or a mixture of solvents. Heating the solvent is also a standard practice.
Compound "oils out"
The boiling point of the solvent is too high, or the compound is melting. The solution is supersaturated.
Use a lower-boiling point solvent. Add a small amount of a solvent in which the compound is more soluble.
No crystals form upon cooling
The solution is not saturated enough. The compound is too soluble in the chosen solvent.
Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise. Scratch the inside of the flask with a glass rod to induce nucleation.
Purity does not improve
The impurities have similar solubility to the product.
Try a different recrystallization solvent. Consider using column chromatography before recrystallization.
For triazine derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of ethanol and water.[2][4]
FAQ 4: How do I choose the right conditions for column chromatography?
Answer: The key to successful column chromatography is selecting an appropriate stationary phase (typically silica gel) and a mobile phase (eluent) that provides good separation of your target compound from impurities.
Workflow for Optimizing Column Chromatography:
Caption: Workflow for optimizing column chromatography.
Thin-Layer Chromatography (TLC): Before running a large column, use TLC to test different solvent systems. The goal is to find a system where your product has an Rf value of approximately 0.2-0.4 and is well-separated from impurity spots.
Solvent Selection: Start with a non-polar solvent (e.g., hexane) and gradually add a more polar solvent (e.g., ethyl acetate).
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.[1]
Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column in a concentrated band.[1]
Elution: Run the column, collecting fractions and monitoring them by TLC to identify which ones contain the pure product.
Detailed Purification Protocols
Protocol 1: Recrystallization
This protocol is suitable for purifying solid crude products with a relatively small amount of impurities.
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[1]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[1]
Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.[1]
Drying: Dry the purified crystals under vacuum to remove residual solvent.[1]
Protocol 2: Flash Column Chromatography
This method is effective for separating the target compound from impurities with different polarities.
Materials:
Crude 3-mercapto-6-phenyl-1,2,4-triazin-5-ol
Silica gel (for flash chromatography)
Eluent (optimized via TLC)
Chromatography column
Collection tubes
Procedure:
Column Preparation: Prepare a slurry of silica gel in the eluent and carefully pack the column, ensuring there are no air bubbles.
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[1]
Elution: Begin eluting with the chosen solvent system. If necessary, a gradient of increasing polarity can be used to elute compounds with different polarities.
Fraction Collection: Collect fractions and monitor them by TLC.
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Purity Assessment
After purification, it is crucial to assess the purity of the 3-mercapto-6-phenyl-1,2,4-triazin-5-ol. Common analytical techniques include:
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate is an indication of purity.
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
References
Google Patents. (n.d.). 1,3, 5-triazine derivative and preparation method and application thereof.
Rajan, K. S., & Krishnan, K. (2009). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Asian Journal of Chemistry, 21(9), 7325-7330.
El-Gendy, A. A., Nossier, E. S., El-Naggar, A. M., & Abbas, S. Y. (2021). The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. RSC Advances, 11(57), 36233–36246.
Navigating the Scale-Up of Substituted 1,2,4-Triazines: A Technical Support Guide
For Immediate Release This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of substituted 1,2,4-tr...
Author: BenchChem Technical Support Team. Date: January 2026
For Immediate Release
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of substituted 1,2,4-triazines. As a Senior Application Scientist, this guide is structured to offer not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and troubleshooting endeavors.
Part 1: Troubleshooting Guide
The transition from bench-scale synthesis to pilot plant or full-scale manufacturing of 1,2,4-triazine derivatives is fraught with challenges that are often not apparent at the laboratory scale. This section addresses the most common issues in a question-and-answer format, providing field-proven insights and actionable solutions.
Issue 1: My Reaction Yield Has Significantly Dropped After Scaling Up.
Question: I had a high-yielding synthesis of a 3,5,6-trisubstituted 1,2,4-triazine at the gram scale, but upon scaling to a multi-kilogram batch, the yield has plummeted. What are the likely causes and how can I rectify this?
Answer: A decrease in yield upon scale-up is a frequent and multifaceted problem. The primary culprits are often related to mass and heat transfer limitations that are negligible at a smaller scale.
Causality Behind Experimental Choices:
Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition. The choice of impeller and agitation speed is critical to ensure homogeneity.
Heat Transfer: The condensation reaction to form the 1,2,4-triazine ring is often exothermic. A larger reaction volume has a smaller surface area-to-volume ratio, making heat dissipation less efficient. This can lead to a temperature increase, favoring side product formation. A thorough thermal hazard assessment is crucial before scaling up.[1]
Reagent Addition: The rate of addition of reagents, which might be done in one portion at the lab scale, often needs to be carefully controlled during scale-up to manage the exotherm.
Troubleshooting Protocol:
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to understand the reaction's thermal profile and identify any potential for thermal runaway.[1]
Optimize Mixing: Select a reactor with an appropriate impeller design (e.g., pitched-blade turbine for good axial flow) and determine the optimal agitation speed through modeling or empirical studies.
Controlled Reagent Addition: Implement a controlled addition of the more reactive starting material (often the 1,2-dicarbonyl compound or the amidrazone) over an extended period to maintain a stable internal temperature.
In-Process Controls (IPCs): Monitor the reaction progress using techniques like HPLC or UPLC to check for the consumption of starting materials and the formation of the desired product and any byproducts. This allows for real-time adjustments.
Issue 2: I'm Struggling with the Formation of Regioisomers.
Question: My synthesis using an unsymmetrical 1,2-dicarbonyl compound is producing a mixture of regioisomers that are proving difficult to separate. How can I improve the regioselectivity or, failing that, efficiently separate the isomers at scale?
Answer: The formation of regioisomers is a common challenge when using unsymmetrical 1,2-dicarbonyls, as the two carbonyl groups can have similar reactivity.
Causality Behind Experimental Choices:
Steric and Electronic Effects: The regioselectivity is governed by the subtle electronic and steric differences between the two carbonyl groups. Understanding these can help in predicting the major isomer.
Reaction Conditions: Solvent, temperature, and the presence of catalysts can influence the relative rates of attack at the two carbonyl sites.
Strategies for Control and Separation:
Solvent Screening: Evaluate a range of solvents. Aprotic solvents may favor one isomer, while protic solvents that can hydrogen bond with the carbonyls might favor the other.
Temperature Optimization: Lowering the reaction temperature can sometimes enhance the selectivity by favoring the reaction pathway with the lower activation energy.
Catalyst Selection: The use of a mild acid or base catalyst can modulate the electrophilicity of the carbonyl carbons, potentially leading to improved regioselectivity.
Large-Scale Purification of Isomers:
If optimizing reaction conditions does not provide the desired regioselectivity, high-resolution chromatographic techniques are often necessary.
Purification Technique
Advantages for Scale-Up
Disadvantages for Scale-Up
Flash Column Chromatography
Cost-effective and well-established.
May not provide sufficient resolution for closely eluting isomers.
Supercritical Fluid Chromatography (SFC)
Faster than HPLC, uses less organic solvent, and is highly effective for separating isomers.
Higher initial equipment cost.
Preparative HPLC
Can provide high purity.
Can be expensive due to solvent consumption and column costs.
Centrifugal Partition Chromatography (CPC)
High efficiency, scalable, and environmentally friendly due to the use of two immiscible liquid phases.[2]
Requires specialized equipment.
Experimental Protocol: Method Development for Isomer Separation by Chromatography
Analytical Method Development: Develop a robust analytical HPLC or SFC method that shows baseline separation of the regioisomers.
Loading Study: Determine the maximum amount of the crude mixture that can be loaded onto the analytical column without compromising separation.
Scale-Up Calculation: Use the loading study data to calculate the required column size and solvent consumption for the desired scale.
Fraction Analysis: During the preparative run, collect fractions and analyze them by the analytical method to ensure the purity of the isolated isomers.
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions encountered during the scale-up synthesis of substituted 1,2,4-triazines.
Q1: What are the most common synthetic routes for substituted 1,2,4-triazines suitable for scale-up?
The most prevalent and scalable method is the condensation of a 1,2-dicarbonyl compound with an appropriate amidrazone or acid hydrazide in the presence of a dehydrating agent or under conditions that facilitate water removal.[3] Alternative routes include domino annulation reactions and rhodium-catalyzed rearrangements, which can offer better regioselectivity in some cases.[4]
Q2: What are the key safety considerations when working with hydrazine derivatives at a large scale?
Hydrazine and its derivatives are toxic and potentially explosive.[5][6][7][8] Key safety measures include:
Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood or a closed system.[6][7]
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is often recommended), safety goggles, and a face shield.[7][9]
Temperature Control: As the reaction with 1,2-dicarbonyls can be exothermic, strict temperature control is necessary to prevent runaway reactions.[10][11]
Quenching and Waste Disposal: Develop a safe quenching procedure for any unreacted hydrazine. All waste must be handled and disposed of according to regulations.
Q3: How can I effectively monitor the progress of my large-scale 1,2,4-triazine synthesis?
In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency.[12]
Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): Provides quantitative data on the concentration of reactants, products, and impurities. This is the preferred method for tracking reaction kinetics and determining reaction completion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction samples to determine the ratio of regioisomers and identify byproducts.
Q4: What are some common pitfalls during the work-up and isolation of 1,2,4-triazines at scale?
Emulsion Formation: During aqueous work-up and extraction, emulsions can form, making phase separation difficult and leading to product loss. The addition of brine or a change in solvent can help to break emulsions.
Product Precipitation: The desired product may precipitate out during the work-up, especially if the solvent polarity is changed. This can be managed by using a larger volume of solvent or by filtering the product at an appropriate stage.
Product Instability: Some substituted 1,2,4-triazines can be sensitive to acidic or basic conditions. A neutral work-up is often preferred.[13]
Part 3: Visualization & Formatting
Logical Workflow for Troubleshooting Low Yield in Scale-Up Synthesis
Caption: A decision-making workflow for diagnosing and resolving low yield issues during the scale-up of 1,2,4-triazine synthesis.
Decision Matrix for Isomer Separation
Caption: A logical flow diagram to guide the decision-making process for addressing regioisomer formation in 1,2,4-triazine synthesis.
References
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [Link]
A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (n.d.). Ingenta Connect. Retrieved January 16, 2026, from [Link]
A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved January 16, 2026, from [Link]
Mohammad Arshad, et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research (IJPSR), 5(4), 148-160.
Laboratory Safety Standard Operating Procedure (SOP). (2018). University of California, Riverside. Retrieved January 16, 2026, from [Link]
Synthesis of 1,2,4-triazines. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today. Retrieved January 16, 2026, from [Link]
Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico. Retrieved January 16, 2026, from [Link]
HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. (n.d.). OSHA. Retrieved January 16, 2026, from [Link]
Guide of Pilot Plant Scale-Up Techniques. (2024, May 28). Adesis, Inc. Retrieved January 16, 2026, from [Link]
Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. Retrieved January 16, 2026, from [Link]
SOME SCALE-UP CONSIDERATIONS. (n.d.). CatSci. Retrieved January 16, 2026, from [Link]
Selected examples of bioactive 1,2,4‐triazine derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz. Retrieved January 16, 2026, from [Link]
Isomer separation by CPC chromatography. (n.d.). Rotachrom Technologies. Retrieved January 16, 2026, from [Link]
Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. (2011). Chirality, 23(4), 361-366. [Link]
Guidelines for - Optimization and Scale-Up in Preparative Chromatography. (2014, August 22). BioProcess International. Retrieved January 16, 2026, from [Link]
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024, November 7). Rotachrom Technologies. Retrieved January 16, 2026, from [Link]
Development and Scale Up Of a Chemical Process in Pharmaceutical Industry: A Case Study. (n.d.). IJERA. Retrieved January 16, 2026, from [Link]
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2021). Journal of Medicinal Chemistry, 64(23), 17316-17333. [Link]
Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2000).
Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). Journal of Medicinal Chemistry, 55(3), 1364-1378. [Link]
Bioactive Pyrrolo[2,1-f][14][15][16]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). Molecules, 28(22), 7685. [Link]
Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. (2010). Bioorganic & Medicinal Chemistry Letters, 20(5), 1634-1637.
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). Polymers, 14(3), 442. [Link]
Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2023). Organic & Biomolecular Chemistry, 21(11), 2269-2285.
Solvent-Free Condensation Reactions To Synthesize Five- Membered Heterocycles Containing the Sulfamide Fragment. (2016). The Journal of Organic Chemistry, 81(7), 2869-2875.
Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy. Application in a Formal Total Synthesis of (+)-FR900482. (2011). The Journal of Organic Chemistry, 76(19), 7843-7855.
Hydrazine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
preventing oxidation of the mercapto group in 1,2,4-triazines
Technical Support Center: Mercapto-1,2,4-Triazine Stability A Guide for Researchers on Preventing Oxidation of the Mercapto Group Welcome to the technical support center for handling and utilizing mercapto-1,2,4-triazine...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: Mercapto-1,2,4-Triazine Stability
A Guide for Researchers on Preventing Oxidation of the Mercapto Group
Welcome to the technical support center for handling and utilizing mercapto-1,2,4-triazine compounds. As a Senior Application Scientist, I understand the unique challenges researchers face when working with these potent, yet sensitive, molecules. The mercapto (-SH) group, critical to the biological activity of many 1,2,4-triazine derivatives in drug discovery, is highly susceptible to oxidation.[1][2][3] This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting steps to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the stability and handling of mercapto-1,2,4-triazines.
Q1: What is mercapto group oxidation and why is it a problem?
A1: The mercapto group (or thiol group, R-SH) is readily oxidized. This process involves the loss of electrons from the sulfur atom, leading to the formation of new, less desirable functional groups. The most common oxidation product is a disulfide (R-S-S-R), formed by the coupling of two mercapto-triazine molecules.[4][5] This dimerization fundamentally alters the compound's structure, which can lead to a partial or complete loss of biological activity. Under more aggressive conditions or prolonged exposure to oxidants, the sulfur can be further oxidized to sulfinic acids (RSO₂H) or sulfonic acids (RSO₃H).[6][7][8] These transformations are often irreversible and represent compound degradation.
Q2: What are the primary culprits for oxidation in a typical lab environment?
A2: The most common oxidant is atmospheric oxygen, which can facilitate slow oxidation over time, especially when the compound is in solution.[5] Other potential sources include:
Reactive Oxygen Species (ROS): Peroxides present in older solvents (like THF or diethyl ether) can be potent oxidants.
Metal Ion Contaminants: Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) in buffers or reagents can catalyze oxidation reactions.[6]
High pH Conditions: In basic solutions, the mercapto group deprotonates to form a thiolate anion (R-S⁻). This anion is significantly more nucleophilic and far more susceptible to oxidation than its protonated (R-SH) form.[9][10]
Q3: How does pH affect the stability of my mercapto-triazine compound?
A3: The pH of your solution is a critical stability factor. Thiols are weakly acidic, with a pKa typically in the range of 10-11.[9] When the pH of the solution approaches or exceeds the pKa, a significant portion of the mercapto groups will be in the highly reactive thiolate form. Therefore, working at a neutral or slightly acidic pH (pH < 8) is generally recommended to minimize the concentration of the thiolate anion and slow the rate of oxidation.[10][11]
Troubleshooting Guide: Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your research.
Q4: My compound shows diminishing activity after being stored in solution for a few days. How can I prevent this?
A4: This is a classic sign of oxidative degradation. When in solution, the mercapto groups are more exposed to dissolved oxygen and other potential oxidants.
Root Cause Analysis:
Oxygen Exposure: Dissolved oxygen in the solvent is the most likely cause.
Solvent Purity: The solvent may contain peroxide impurities.
Storage Temperature: Higher temperatures accelerate the rate of oxidation.
Solutions & Protocols:
Use Degassed Solvents: Always prepare solutions using solvents that have been thoroughly degassed to remove dissolved oxygen.
Inert Gas Overlay: After preparing the solution, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.[5] This creates an oxygen-free atmosphere.
Incorporate an Antioxidant: For longer-term storage, consider adding a reducing agent or antioxidant to the solution. These molecules act as "sacrificial" agents that are preferentially oxidized over your compound.[12][13]
Store at Low Temperatures: Store solutions at -20°C or -80°C to significantly slow the degradation rate.
Protocol: Solvent Degassing (Sparging Method)
Pour the required volume of solvent into a flask with a side-arm.
Insert a sparging tube (a long needle or glass tube) into the solvent, ensuring the tip is near the bottom.
Connect the sparging tube to a regulated source of inert gas (argon or nitrogen).
Gently bubble the gas through the solvent for 15-30 minutes. The bubbling action increases the surface area for gas exchange, displacing the dissolved oxygen.
Seal the flask and store under a positive pressure of the inert gas until use.
Q5: I see an unexpected peak in my LC-MS/NMR analysis corresponding to a dimer of my starting material. What happened?
A5: The appearance of a peak with approximately double the molecular weight of your starting material strongly suggests the formation of a disulfide bond (R-S-S-R). This is the most common oxidative side-product.
Root Cause Analysis:
Air Oxidation During Workup/Purification: Exposure to air during aqueous workups, chromatography, or solvent evaporation can be sufficient to cause dimerization.
Basic Conditions: As mentioned in Q3, basic conditions used during extraction or chromatography (e.g., using triethylamine in your mobile phase) can accelerate disulfide formation.
Solutions & Protocols:
Add a Reducing Agent: During workup or purification, include a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to maintain a reducing environment and prevent disulfide formation.[14][15] TCEP is often preferred as it is odorless and less reactive with other functional groups.
Control pH: Ensure all aqueous solutions used for extraction and purification are buffered at a neutral or slightly acidic pH.
Work Quickly: Minimize the time the compound is exposed to air, especially during solvent removal on a rotary evaporator. Backfilling the apparatus with an inert gas is good practice.
Table 1: Common Antioxidants for Mercapto Group Protection
Antioxidant/Reducing Agent
Mechanism of Action
Typical Concentration
Key Considerations
DTT (Dithiothreitol)
Maintains a reducing environment by forming a stable six-membered ring upon oxidation.
1-10 mM
Strong, unpleasant odor. Can interfere with certain assays.
Irreversibly reduces disulfides. Is not susceptible to air oxidation itself.
1-5 mM
Odorless, more stable than DTT, and effective over a wider pH range.
Ascorbic Acid (Vitamin C)
A free radical scavenger that directly neutralizes reactive oxygen species.[12]
5-20 mM
Can acidify the solution. Works well in aqueous systems.
| Glutathione (GSH) | A natural thiol antioxidant that participates in thiol-disulfide exchange to protect protein thiols.[12][13] | 1-10 mM | Biocompatible, ideal for cellular or in-vivo studies. |
Q6: My mercapto-triazine is unstable under the conditions required for the next step in my synthesis. How can I proceed?
A6: When a mercapto group is incompatible with downstream reaction conditions (e.g., exposure to oxidants, strong bases, or certain metals), the best strategy is to use a protecting group . This involves temporarily converting the reactive -SH group into a more stable thioether, which can be removed later to regenerate the thiol.[9][16]
Root Cause Analysis:
The inherent reactivity of the thiol group is incompatible with the planned synthetic route.
Solutions & Protocols:
Select an Appropriate Protecting Group: The choice of protecting group depends on the specific conditions you need it to withstand and the conditions required for its removal.
Protection Step: React your mercapto-triazine with a suitable reagent to install the protecting group.
Perform Synthetic Transformations: Carry out the desired reaction(s) on other parts of the molecule. The protected thiol will remain inert.
Deprotection Step: Remove the protecting group to reveal the free thiol just before the final step or biological testing.
Table 2: Common Protecting Groups for Thiols
Protecting Group
Structure
Protection Conditions
Deprotection Conditions
Benzyl (Bn)
-S-CH₂Ph
Benzyl bromide, base (e.g., K₂CO₃)
Strong acid (HBr/AcOH) or dissolving metal reduction (Na/NH₃).
Trityl (Tr)
-S-C(Ph)₃
Trityl chloride, base (e.g., Et₃N)
Mild acid (e.g., TFA), Ag⁺/py, or reductive cleavage.[17]
tert-Butyl (tBu)
-S-C(CH₃)₃
Isobutylene, acid catalyst
Strong acid (e.g., TFA, HCl).[9] Often stable to conditions that cleave N-Boc groups.
LookChem. What is Protection of Thiol Groups. [Link]
Master Organic Chemistry. Thiols And Thioethers. [Link]
Ivana, I., et al. (2018). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. PubMed Central. [Link]
Baran, P. (2009). Chapter 5 Thiol Protecting Groups. Classics in Total Synthesis. [Link]
JoVE. Video: Preparation and Reactions of Thiols. (2023). [Link]
Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]
Ulrich, K., & Jakob, U. (2019). The role of thiols in antioxidant systems. PubMed Central. [Link]
Hermanowicz, P., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][6][12][16]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. [Link]
Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]
ResearchGate. 1,2,4-Triazine scaffolds with potential as as novel anticancer drugs. [Link]
Pathak, V., et al. (2023). 1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines. Mini-Reviews in Medicinal Chemistry. [Link]
Reddit. What are protecting groups for thiols that can be radically cleaved? [Link]
Liu, T., et al. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. MDPI. [Link]
ResearchGate. The kinetics and mechanism of the oxidation of the thiols 3-mercapto-1-propane sulfonic acid and 2-mercaptonicotinic acid by potassium ferrate. [Link]
Tuovinen, O. H., et al. (1971). Effect of Various Ions, pH, and Osmotic Pressure on Oxidation of Elemental Sulfur by Thiobacillus thiooxidans. PubMed Central. [Link]
ResearchGate. SAR study of substituted mercapto-1, 2, 4-Triazine and their thioglycoside derivatives as antitumor. [Link]
Technical Support Center: Refining Crystallization Methods for 3-Mercapto-6-phenyl-1,2,4-triazin-5-ol
Welcome to the technical support center for the crystallization of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tro...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the crystallization of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to overcome common challenges encountered during the purification of this compound. Our goal is to equip you with the expertise to refine your crystallization methods, ensuring high purity and yield.
I. Understanding the Molecule: Key to Successful Crystallization
3-Mercapto-6-phenyl-1,2,4-triazin-5-ol is a heterocyclic compound with a rigid, planar triazine core.[1][2] Its potential for hydrogen bonding via the thiol and hydroxyl groups, coupled with π-stacking interactions from the phenyl and triazine rings, dictates its solubility and crystal packing behavior.[1] Successful crystallization hinges on a nuanced understanding of these intermolecular forces and how they are influenced by solvent choice and cooling rates.
II. Troubleshooting Guide: From Oiling Out to Poor Yields
This section addresses specific issues you may encounter during the crystallization of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol, providing step-by-step solutions grounded in chemical principles.
Problem 1: The Compound "Oils Out" Instead of Crystallizing
Question: I've dissolved my crude 3-mercapto-6-phenyl-1,2,4-triazin-5-ol in a hot solvent, but upon cooling, it separates as an oil rather than forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the solution becomes supersaturated too quickly for nucleation and crystal growth to occur.[3] This is a common issue with compounds that have moderate polarity and are slow to crystallize.
Causality & Solution Workflow:
Re-dissolve and Dilute: Gently reheat the mixture to re-dissolve the oil. Add a small amount of additional solvent (10-20% of the original volume) to slightly decrease the saturation level.[4] This subtle change can lower the saturation temperature, giving the molecules more time to organize into a crystal lattice as it cools.
Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[4]
Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by placing it on a cork ring or folded paper towels.
Once at room temperature, transfer the flask to a Dewar flask containing warm water, allowing it to cool gradually overnight.
Only after slow cooling to room temperature should you consider refrigeration or an ice bath to maximize yield.
Solvent System Modification: If the above steps fail, the solvent may be too good for your compound.[5]
Introduce an "Anti-Solvent": Select a second solvent in which your compound is poorly soluble but is miscible with your primary solvent. After dissolving the compound in a minimum of the good hot solvent, add the anti-solvent dropwise while the solution is still hot until you observe persistent cloudiness. Add a few drops of the good solvent to redissolve the precipitate and then allow it to cool slowly. A common and effective solvent system for triazine derivatives is a mixture of ethanol and water.[6]
Scratching and Seeding: If the solution remains supersaturated without forming crystals, induce nucleation by scratching the inside of the flask at the air-solvent interface with a glass rod.[7] Alternatively, if you have a pure crystal from a previous batch, add a tiny "seed crystal" to provide a template for crystal growth.
Problem 2: Very Low or No Crystal Yield After Cooling
Question: I've followed the cooling protocol, but have recovered very little or no solid material. What are the likely causes and how can I improve my yield?
Answer: A low yield typically indicates that too much solvent was used, and the compound remains in the mother liquor even at low temperatures.[4]
Troubleshooting Steps:
Reduce Solvent Volume: Return the flask to the heat source and carefully boil off a portion of the solvent (typically 20-30%).[4] This will increase the concentration of your compound. Be sure to use a boiling chip or stir bar to prevent bumping. Once the volume is reduced, repeat the slow cooling process.
Re-evaluate Your Solvent Choice: The ideal crystallization solvent is one in which your compound has high solubility at high temperatures and low solubility at low temperatures.[8] You may need to perform new solubility tests.
Utilize an Anti-Solvent: As described previously, adding an anti-solvent can significantly decrease the solubility of your compound at lower temperatures, thereby increasing the yield.
Maximize Precipitation Time: Ensure you are allowing sufficient time for crystallization. Some compounds may take 24-48 hours to fully precipitate, even at reduced temperatures.
Problem 3: Crystals Form Too Quickly and Appear as a Fine Powder
Question: As soon as I remove my solution from the heat, a large amount of fine powder crashes out of solution. Is this acceptable, and if not, how can I obtain better crystals?
Answer: Rapid crystallization, often termed "crashing out," is undesirable as it tends to trap impurities within the rapidly forming solid, negating the purpose of recrystallization.[4] The goal is slow, methodical crystal growth, which typically results in larger, purer crystals.
Methods to Promote Slower Crystal Growth:
Increase the Solvent Volume: The most straightforward solution is to add more solvent.[4] Place the flask back on the heat source, add an additional 1-2 mL of solvent for every 100 mg of solid, and bring it back to a boil to re-dissolve everything.[4] This less concentrated solution will cool more slowly and allow for more ordered crystal formation.[4]
Ensure Proper Insulation: A shallow pool of solvent in a large flask will cool too quickly due to a high surface-to-volume ratio.[4] If necessary, transfer the solution to a smaller flask. Always cover the flask with a watch glass to trap solvent vapors and heat, and insulate the bottom of the flask.[4]
Consider a Different Solvent: A solvent in which the compound is slightly less soluble at high temperatures may provide a wider temperature range for controlled crystallization.
III. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the crystallization of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol?
A1: Based on the structure of the molecule and literature on similar triazine derivatives, good starting points for solvent screening include:
Protic Solvents: Ethanol, methanol, and isopropanol. These can engage in hydrogen bonding.
Aprotic Polar Solvents: Ethyl acetate, acetone, and tetrahydrofuran (THF).
Solvent Mixtures: Ethanol/water, ethanol/hexane, and ethyl acetate/hexane are often effective for fine-tuning solubility.[3][8] One study on a related 3-mercapto-5,6-diphenyl-1,2,4-triazine reported successful recrystallization from ethanol.[9][10]
Q2: How do I perform a small-scale solvent screening test?
A2: Place a small amount of your crude material (10-20 mg) in a test tube. Add the solvent dropwise at room temperature.[7] If it dissolves readily, the solvent is likely too good for recrystallization.[7] If it doesn't dissolve, gently heat the test tube.[7] A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling to room temperature and then in an ice bath.[7]
Q3: My purified crystals are still colored. How can I remove colored impurities?
A3: Colored impurities are often high molecular weight byproducts that can be removed by adding a small amount of activated charcoal to the hot solution. Add the charcoal, swirl the solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.[4]
Q4: Is it necessary to filter the hot solution?
A4: If you observe any insoluble particulate matter in your hot, dissolved solution, a hot filtration is necessary to remove these impurities.[11] This step ensures that your final crystals are not contaminated with insoluble foreign material.
Q5: How can I be sure my final product is pure?
A5: The purity of your crystallized 3-mercapto-6-phenyl-1,2,4-triazin-5-ol should be assessed using analytical techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic methods like NMR or IR. A sharp melting point close to the literature value is a good indicator of high purity.
IV. Data and Workflow Visualizations
Table 1: Solvent Selection Guide
Solvent Class
Example Solvents
Suitability for 3-mercapto-6-phenyl-1,2,4-triazin-5-ol
Rationale
Protic
Ethanol, Methanol
High Potential: Often a good starting point for triazine derivatives.[6]
Can form hydrogen bonds with the thiol and hydroxyl groups.
Polar Aprotic
Ethyl Acetate, THF
Moderate Potential: Good for dissolving, may require an anti-solvent.
Interacts via dipole-dipole forces with the polar triazine ring.
Non-Polar
Hexane, Toluene
Low Potential (as primary solvent): Likely to have low solubility.
Useful as anti-solvents to induce precipitation from more polar solvents.[3]
Aqueous
Water
Very Low Potential: Unlikely to dissolve the phenyl-substituted triazine.
Can be used as an anti-solvent with water-miscible organic solvents like ethanol.[3]
Experimental Workflow Diagram
Caption: General workflow for the recrystallization of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common crystallization problems.
V. References
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]
Guide for crystallization. (n.d.). Retrieved from [Link]
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
Recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Li, M., et al. (2017). Synthesis of triazine derivative and its application in the modification of cellulose nanocrystals. BioResources, 12(4), 7435-7447. Retrieved from [Link]
Rajan, R., & Krishnankutty, K. (2014). Carboxyl Activation of 3-Mercapto-5,6-diphenyl-1,2,4-triazine through N-Phenylacetyl-5,6-diphenyl-1,2,4-triazine-3-thione. Indian Journal of Heterocyclic Chemistry, 24(2), 121-126. Retrieved from [Link]
Rajan, R., & Krishnankutty, K. (2012). Chemical and Spectrophotometric Investigations of 3-Mercapto-5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Asian Journal of Chemistry, 24(12), 5327-5330. Retrieved from [Link]
PubChem. (n.d.). 3-Mercapto-5,6-diphenyl-1,2,4-triazine. Retrieved from [Link]
Bodzioch, A., et al. (2020). Synthesis and crystal structures of 6- and 8-methyl-3-phenylbenzo[e][4][5][8]triazines. Acta Crystallographica Section E: Crystallographic Communications, 76(11), 1751-1756. Retrieved from [Link]
Hranjec, M., et al. (2010). Synthesis and Molecular Structure of 6-Amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][4][5][8]triazin-8(7H)-one. Molecules, 15(4), 2415-2424. Retrieved from [Link]
Jin, L., et al. (2007). Synthesis and crystal structure of monosodium salt 2,4,6-trimercapto-s-triazine na(H2O)3C3H2N3S3. Journal of Chemical Crystallography, 37(1), 1-4. Retrieved from [Link]
El-Brollosy, N. R. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 163(1), 1-12. Retrieved from [Link]
Al-Warhi, T., et al. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. Molecules, 28(4), 1646. Retrieved from [Link]
Rykowski, A., et al. (1996). 1,2,4-Triazine in Organic Synthesis. 16. Reactivity of 3-Substituted 6-Phenyl-1,2,4-triazines towards Phenylacetonitrile Anion in Polar Aprotic Solvents. The Journal of Organic Chemistry, 61(5), 1773-1776. Retrieved from [Link]
Unambiguous Structural Confirmation of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical, non-negotiable step in chemical and pharmaceutical development. The sp...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical, non-negotiable step in chemical and pharmaceutical development. The spatial arrangement of atoms dictates a compound's physicochemical properties, biological activity, and potential for therapeutic application. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural elucidation of small molecules, with a focus on the heterocyclic scaffold of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-. We will explore the unparalleled insights provided by X-ray crystallography and contrast them with the valuable, albeit often complementary, data obtained from spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties.[1][2] The specific functionalization of this core, as in 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, can lead to multiple tautomeric and isomeric forms. Therefore, unequivocal structural confirmation is paramount to understanding structure-activity relationships (SAR) and ensuring the integrity of subsequent research and development.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining the absolute three-dimensional structure of a molecule.[3] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, this technique provides a detailed electron density map of the molecule. From this map, the precise spatial coordinates of each atom can be determined, yielding a wealth of structural information with exceptional precision.
Causality Behind Experimental Choices in X-ray Crystallography
The journey from a synthesized compound to a refined crystal structure involves a series of critical decisions, each with a clear scientific rationale. The ultimate goal is to obtain a well-ordered single crystal that is large enough to diffract X-rays effectively.
Experimental Protocol: A Step-by-Step Workflow for X-ray Crystallography
Crystal Growth: This is often the most challenging and empirical step. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion, cooling) is crucial. For a molecule like 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, a range of solvents from polar (e.g., ethanol, DMSO) to non-polar (e.g., toluene, hexane) and their mixtures should be screened. The aim is to find conditions where the compound is sparingly soluble, allowing for the slow and ordered growth of single crystals.
Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. Data collection is performed using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[4] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map.[4] An initial model of the molecule is then built into this map. The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process continues until the model converges to a final, chemically sensible structure.
The following diagram illustrates the general workflow of single-crystal X-ray crystallography.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Unparalleled Structural Insights from X-ray Crystallography
The output of a successful crystallographic experiment is a Crystallographic Information File (CIF), which contains a wealth of precise structural data. For a hypothetical crystal structure of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, we would obtain:
Unambiguous Connectivity: The exact bonding arrangement of all atoms.
Precise Bond Lengths and Angles: High-precision measurements of the distances between bonded atoms and the angles between adjacent bonds.
Torsion Angles: The dihedral angles that define the conformation of the molecule.
Stereochemistry: The absolute configuration of any chiral centers.
Intermolecular Interactions: A detailed picture of how molecules pack in the solid state, including hydrogen bonding, π-π stacking, and other non-covalent interactions.[5][6]
The table below presents hypothetical, yet realistic, crystallographic data for our target molecule, which would be the definitive output of an X-ray diffraction experiment.
Parameter
Hypothetical Value
Significance
Bond Lengths
C3-S1
1.75 Å
Confirms the mercapto group.
C5=O1
1.23 Å
Confirms the keto tautomer in the solid state.
C6-C(phenyl)
1.49 Å
Single bond connecting the triazine and phenyl rings.
Bond Angles
N2-C3-N4
118°
Defines the geometry of the triazine ring.
C5-C6-N1
121°
Defines the geometry of the triazine ring.
Torsion Angle
N1-C6-C(phenyl)-C(phenyl)
35°
Describes the twist of the phenyl ring relative to the triazine core.
Crystal System
Monoclinic
Describes the symmetry of the crystal lattice.
Space Group
P2₁/c
Defines the symmetry elements within the unit cell.
A Comparative Analysis: Spectroscopic Techniques for Structural Elucidation
While X-ray crystallography provides the ultimate structural proof, other analytical techniques are indispensable tools in the daily workflow of a synthetic chemist. These methods are generally faster, require less sample, and do not necessitate crystallization. However, they provide indirect structural information that often requires careful interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). For our target molecule, we would expect to see distinct signals for the phenyl protons and any N-H or S-H protons.
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their electronic environment.
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the piecing together of the molecular framework. For example, an HMBC experiment could confirm the connectivity between the phenyl ring and the triazine core.
Limitations: While excellent for determining connectivity, NMR alone may not be sufficient to definitively distinguish between certain isomers or tautomers. The absolute stereochemistry is also not readily determined by standard NMR techniques.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. Fragmentation patterns can also provide clues about the molecule's structure. For 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, HRMS would be used to confirm the elemental composition.
Limitations: MS does not provide information about the three-dimensional arrangement of atoms or stereochemistry. Isomers with the same molecular formula will have the same molecular weight.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying the presence of specific functional groups.[9]
O-H/N-H stretching: A broad peak around 3200-3600 cm⁻¹ would suggest the presence of the -OH or -NH group of the triazinol or triazinone tautomer.
C=O stretching: A strong absorption around 1650-1750 cm⁻¹ would be indicative of the carbonyl group in the triazinone tautomer.
S-H stretching: A weak absorption around 2550-2600 cm⁻¹ would indicate the presence of a thiol group.
Limitations: IR spectroscopy provides information about the functional groups present but does not reveal how they are connected. It is often used as a confirmatory technique alongside NMR and MS.
The following diagram illustrates the complementary nature of these analytical techniques.
Caption: Relationship between analytical techniques and the structural information they provide.
Conclusion: An Integrated Approach to Structural Confirmation
For the unambiguous structural confirmation of novel and complex molecules like 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, an integrated analytical approach is essential. While NMR, MS, and IR spectroscopy are the workhorse techniques for routine characterization and for proposing a structure, their findings should be considered as strong evidence rather than absolute proof.
Single-crystal X-ray crystallography, when successful, provides the definitive and ultimate confirmation of the molecular structure. The high-precision data on bond lengths, angles, and intermolecular interactions are invaluable for understanding the molecule's properties and for guiding further drug design and development efforts. The investment in obtaining a crystal structure is often justified by the unparalleled level of certainty it provides, eliminating any ambiguity and laying a solid foundation for subsequent research.
References
BenchChem. (2025). Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods.
American Chemical Society. (2018). Researchers develop powerful method to solve structures of small molecules. ACS Central Science.
Al-Dies, A. M., et al. (2021). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. MDPI.
Al-Dies, A. M., et al. (2021). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. ResearchGate.
Thakral, S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications.
El-Shishtawy, R. M., et al. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. PMC - NIH.
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
Ogilvie, J. F., et al. (1998). Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor. PubMed.
Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?.
Gáspár, A., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][3][10][11]triazines. NIH. Retrieved from
Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.
Shawali, A. S., et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements.
Al-Majid, A. M., et al. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. MDPI.
Asiri, A. M., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
ResearchGate. (n.d.). Structures of 1,2,4-triazine derivatives.
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives.
Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. NIH.
CentAUR. (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors.
Brown, D. G., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC - PubMed Central.
CCDC. (n.d.). Access Structures.
CCDC. (n.d.). Structural Chemistry Data, Software, and Insights.
Shawali, A. S., et al. (2002). Synthesis and Molecular Structure of 6-Amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][3][10][11]triazin-8(7H)-one. MDPI. Retrieved from
ResearchGate. (2002). Synthesis and Molecular Structure of 6-Amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][3][10][11]triazin-8(7H)-one. Retrieved from
ResearchGate. (2022). 2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate: intriguing crystal structure with high Z ′/ Z ′′ and hydrogen bond numbers and Hirshfeld surface analysis of intermolecular interactions.
Al-Hamdani, A. A. S., et al. (2023). Synthesis, X-ray Structure, and Hirshfeld Analysis of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO3)]n: A Potent Anticancer and Antimicrobial Agent. MDPI.
A Comparative Guide to the Validation of 3-Mercapto-6-Phenyl-1,2,4-Triazin-5-ol Purity by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities for pharmaceutical development, the rigorous assessment of purity is a cornerstone of safety and efficacy. This...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical development, the rigorous assessment of purity is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol (MPTO), a heterocyclic compound with significant potential in medicinal chemistry. We will explore the nuances of HPLC method development, its validation in accordance with international guidelines, and a comparative analysis against alternative analytical techniques.
The Critical Role of Purity in Drug Development
The presence of impurities in an active pharmaceutical ingredient (API) can have significant implications, ranging from altered therapeutic effects to the induction of toxicity. Therefore, regulatory bodies worldwide mandate stringent purity control. For novel compounds like MPTO, the development of a robust and reliable analytical method for purity determination is a critical first step in the pre-clinical development phase.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for purity assessment in the pharmaceutical industry, lauded for its high resolution, sensitivity, and versatility.[1] Its applicability to a wide range of organic molecules, including those that are non-volatile or thermally labile, makes it particularly suitable for the analysis of complex heterocyclic compounds like triazine derivatives.[1]
HPLC Method Development for MPTO: A Rationale-Driven Approach
The development of a successful HPLC method hinges on the systematic optimization of several key parameters. The choices made are not arbitrary but are based on the physicochemical properties of the analyte and potential impurities.
Column Selection: A reversed-phase (RP) C18 column is the workhorse of pharmaceutical analysis and is the recommended starting point for MPTO. The nonpolar stationary phase provides excellent retention for moderately polar compounds like MPTO, allowing for effective separation from both more polar and less polar impurities.
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is proposed. A gradient is crucial for resolving compounds with a wide range of polarities, which is often the case with synthetic intermediates and by-products. The buffer helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes.
Detection Wavelength: The UV-Vis spectrum of MPTO should be determined to identify the wavelength of maximum absorbance (λmax). Setting the detector at this wavelength will maximize the sensitivity for the parent compound and any structurally similar impurities.
Flow Rate and Injection Volume: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency. The injection volume should be optimized to provide a strong signal without overloading the column, which can lead to peak distortion.
Experimental Workflow for HPLC Purity Validation
The following diagram outlines the logical flow of the HPLC validation process for MPTO.
Caption: Experimental workflow for the validation of MPTO purity by HPLC.
Detailed Experimental Protocol: HPLC Purity Assay
This protocol is a representative procedure and may require optimization based on the specific synthesis route and potential impurities.
1. Instrumentation and Materials:
HPLC system with a UV-Vis detector
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
MPTO reference standard
Synthesized MPTO sample
HPLC grade acetonitrile, methanol, and water
Ammonium acetate (analytical grade)
2. Chromatographic Conditions:
Mobile Phase A: 20 mM Ammonium acetate in water
Mobile Phase B: Acetonitrile
Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: λmax of MPTO (to be determined)
Injection Volume: 10 µL
3. Standard and Sample Preparation:
Standard Solution: Accurately weigh and dissolve the MPTO reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a final concentration of 1 mg/mL.
Sample Solution: Prepare the synthesized MPTO sample in the same manner as the standard solution.
4. Validation Parameters (as per ICH Q2(R2) Guidelines): [2][3][4][5]
Specificity: Analyze a blank (solvent), the MPTO standard, and the MPTO sample to ensure that the peak for MPTO is well-resolved from any impurities and the solvent front.
Linearity: Prepare a series of dilutions of the standard solution (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg/mL) and inject each in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[6]
Accuracy: Perform recovery studies by spiking a known amount of the MPTO standard into a sample matrix at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.[6]
Precision:
Repeatability (Intra-assay precision): Inject the standard solution six times and calculate the relative standard deviation (%RSD) of the peak areas, which should be ≤ 2%.[3]
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the gold standard, other techniques can be used for preliminary or orthogonal purity assessments. The following table compares the performance of HPLC with Thin-Layer Chromatography (TLC) and UV-Visible Spectrophotometry.
The following diagram illustrates the logical relationship in choosing an analytical method for purity determination.
Caption: Decision tree for selecting an analytical method for MPTO purity.
Discussion of Alternatives:
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique that is excellent for monitoring the progress of a chemical reaction and for a quick, qualitative assessment of purity.[7] However, it lacks the resolution and quantitative capabilities of HPLC. Potential impurities in MPTO synthesis, such as unreacted starting materials or side-products, might co-elute, leading to an overestimation of purity.[8]
UV-Visible Spectrophotometry: This technique is useful for determining the concentration of a known pure substance. However, it is non-specific and cannot distinguish between the main compound and any impurities that absorb at the same wavelength. Therefore, it is not suitable for purity validation of a newly synthesized compound where the identity and spectral properties of impurities are unknown.
Conclusion: The Unrivaled Advantage of HPLC
For the definitive validation of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol purity, High-Performance Liquid Chromatography is the unequivocally superior method. Its high resolving power allows for the separation and quantification of the main component from potential process-related impurities and degradation products. A well-validated HPLC method, developed and executed according to ICH guidelines, provides the trustworthy and robust data required for regulatory submissions and ensures the quality and safety of the drug substance. While techniques like TLC and UV-Vis spectrophotometry have their place in the research and development workflow, they do not offer the level of scrutiny necessary for the final purity assessment of a potential pharmaceutical candidate.
References
Benchchem. (n.d.). Purity Assessment of Synthesized Ethoxy-Triazine Compounds: A Comparative Guide to HPLC and Alternative Methods.
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives.
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
Asian Journal of Chemistry. (n.d.). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group.
MDPI. (2023, March 31). New Approaches in Electroanalytical Determination of Triazines-Based Pesticides in Natural Waters.
Benchchem. (n.d.). Technical Support Center: Synthesis of 6-Phenyl-1,2,4-triazin-3(2H)-one.
comparing the efficacy of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- with other antifungal agents
A Technical Guide for Researchers in Mycology and Drug Development Introduction: The Pressing Need for Novel Antifungal Therapies The landscape of invasive fungal infections (IFIs) is one of growing concern for global pu...
Author: BenchChem Technical Support Team. Date: January 2026
A Technical Guide for Researchers in Mycology and Drug Development
Introduction: The Pressing Need for Novel Antifungal Therapies
The landscape of invasive fungal infections (IFIs) is one of growing concern for global public health. A rising incidence of IFIs, coupled with the emergence of drug-resistant fungal strains, presents a formidable challenge to clinicians and researchers.[1][2] The current antifungal armamentarium is largely limited to three main classes of drugs: polyenes, azoles, and echinocandins.[3][4] While effective, these agents are not without their limitations, including significant side effects, drug-drug interactions, and a spectrum of activity that does not cover all pathogenic fungi.[3] This underscores the urgent need for the discovery and development of novel antifungal agents with improved efficacy, safety profiles, and novel mechanisms of action.
Heterocyclic organic compounds, particularly those containing nitrogen, have long been a fertile ground for the discovery of new therapeutic agents. Among these, the 1,2,4-triazine scaffold has emerged as a promising pharmacophore for the development of new antifungal drugs. This guide provides a comprehensive comparison of the efficacy of a representative 1,2,4-triazine derivative, 6-phenyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one (a tautomer of the requested 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-), against established antifungal agents. We will delve into its mechanism of action, present comparative in-vitro efficacy data, and provide a detailed, field-proven protocol for evaluating antifungal susceptibility.
The Antifungal Potential of 1,2,4-Triazine Derivatives
The 1,2,4-triazine nucleus is a versatile scaffold that has been explored for a wide range of biological activities. Recent studies have highlighted its potential as a source of new antifungal compounds. The presence of the triazine ring, often in combination with other functional groups, can lead to potent activity against a variety of fungal pathogens, including species of Candida, Aspergillus, and Cryptococcus.[2]
The specific compound under consideration in this guide, 6-phenyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one, belongs to a class of triazine derivatives that have shown promising antifungal properties. The thioxo group at the 3-position and the phenyl group at the 6-position are key structural features that contribute to its biological activity.
Comparative In-Vitro Efficacy
To objectively assess the potential of 6-phenyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one, its in-vitro activity must be compared against that of standard-of-care antifungal agents. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the triazine derivative and other antifungals against key fungal pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: Comparative MIC Values (µg/mL) Against Candida Species
Note: The MIC values for the 1,2,4-triazine derivative are representative ranges based on published studies of structurally similar compounds. Exact values can vary based on the specific derivative and the fungal strain tested.
Mechanism of Action: Targeting Fungal Cell Integrity
The primary mechanism of action for many azole and triazine-based antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8][9] This enzyme is a critical component of the ergosterol biosynthesis pathway.[9] Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[9]
By inhibiting CYP51, these compounds block the conversion of lanosterol to ergosterol.[8] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered membrane composition disrupts its normal functions, leading to the inhibition of fungal growth and, at higher concentrations, cell death.[10] This targeted action on a fungal-specific pathway is a key reason for the relatively low toxicity of these compounds in humans, who utilize cholesterol instead of ergosterol in their cell membranes.[11]
Below is a diagram illustrating the ergosterol biosynthesis pathway and the site of action of CYP51 inhibitors.
Figure 1. Mechanism of action of 1,2,4-triazine derivatives.
In contrast, other classes of antifungal agents have different mechanisms of action:
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[6][12]
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell wall stress and lysis.
To ensure reproducible and comparable results, antifungal susceptibility testing should be performed according to standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) M27 document and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 provide detailed guidelines for yeast susceptibility testing.[2][13] The following is a generalized, step-by-step protocol based on these standards.
Materials
Test compound (1,2,4-triazine derivative) and standard antifungal agents
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
Sterile 96-well microtiter plates
Spectrophotometer or plate reader
Incubator (35°C)
Sterile saline (0.85%)
Vortex mixer
Workflow Diagram
Figure 2. Workflow for Antifungal Susceptibility Testing.
Step-by-Step Methodology
Preparation of Fungal Inoculum:
Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
Select several well-isolated colonies and suspend them in sterile saline.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
Preparation of Drug Dilution Plates:
Prepare stock solutions of the test compound and standard antifungals in a suitable solvent (e.g., DMSO).
Perform serial twofold dilutions of each drug in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations. Typically, this will span from 0.03 to 64 µg/mL.
Include a growth control well (no drug) and a sterility control well (no inoculum).
Inoculation of Plates:
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, except for the sterility control well.
Incubation:
Incubate the plates at 35°C for 24-48 hours. The exact incubation time may vary depending on the fungal species being tested.[14]
Reading and Recording MIC:
The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the drug-free growth control.[15]
Results can be read visually or with a microplate reader at 490 nm.
Conclusion and Future Directions
The exploration of novel scaffolds such as the 1,2,4-triazine ring is a critical endeavor in the face of rising antifungal resistance. The representative compound, 6-phenyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one, and its analogues demonstrate a promising mechanism of action by targeting the fungal-specific ergosterol biosynthesis pathway. While their in-vitro activity may not yet surpass that of some second-generation triazoles, they represent a valuable starting point for further medicinal chemistry optimization.
Future research should focus on structure-activity relationship (SAR) studies to enhance the potency and broaden the spectrum of activity of these triazine derivatives. Additionally, in-vivo studies in animal models of fungal infection are necessary to evaluate their efficacy, pharmacokinetics, and safety profiles. The continued investigation of compounds like 1,2,4-triazine derivatives holds the potential to deliver the next generation of much-needed antifungal therapies.
References
Antifungal drug types. (n.d.). EBSCO.
Fungal infections represent an increasing threat... (n.d.).
Mechanisms of action in antifungal drugs. (n.d.). EBSCO.
Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. (2021). European Journal of Medicinal Chemistry.
Amphotericin B: spectrum and resistance. (n.d.). PubMed.
Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. (n.d.).
Choosing Among Antifungal Agents: Polyenes, Azoles, and Echinocandins. (n.d.).
What is the mechanism of Caspofungin Acetate? (2024).
Caspofungin: the first in a new class of antifungal agents. (n.d.). PubMed.
Caspofungin: Chemical characters, antifungal activities, and mechanism of actions. (2024). Gazzetta Medica Italiana - Archivio per le Scienze Mediche.
Amphotericin B. (n.d.). In Wikipedia.
Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (n.d.). MDPI.
In Vitro Activities of Voriconazole, Itraconazole, and Amphotericin B against Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsul
Caspofungin. (2024).
Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). (n.d.). NIH.
M27 4th Edition. (n.d.). Scribd.
M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). CLSI.
Amphotericin B. (2024).
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (n.d.). ANSI Webstore.
Early phenotypic detection of fluconazole- and anidulafungin-resistant Candida glabrata isol
The Development of Oral Amphotericin B to Treat Systemic Fungal and Parasitic Infections: Has the Myth Been Finally Realized? (n.d.). NIH.
MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. (n.d.). MDPI.
Cytochrome P450 lanosterol 14α-demethylase (CYP51): insights from molecular genetic analysis of the ERG11 gene in Saccharomyces cerevisiae. (n.d.). PubMed.
Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). PubMed Central.
In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs. (n.d.). PubMed Central.
It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug. (2012). Frontiers in Microbiology.
MIC distribution for itraconazole, voriconazole, ravuconazole, and... (n.d.).
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (n.d.). ANSI Webstore.
PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES. (2025).
Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. (n.d.). PubMed Central.
Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. (n.d.). NIH.
Susceptibility testing of voriconazole, fluconazole, itraconazole and amphotericin B against yeast isolates in a Turkish University Hospital and effect of time of reading. (n.d.). PubMed.
Rapid detection of anidulafungin and fluconazole susceptibility profiles of clinical Candida strains by MALDI-TOF MS. (2025). AKJournals.
Sterol 14-demethylase. (n.d.). In Wikipedia.
Fluconazole MIC distributions for Candida spp. (n.d.).
Document Archive. (n.d.). EUCAST.
Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. (n.d.). Semantic Scholar.
Nanodrugs for Subcutaneous Mycoses: Applications, Antifungal Performance, and Transl
A Senior Application Scientist's Guide to the Analytical Characterization of Mercapto-Triazines
Introduction: The Analytical Imperative for Mercapto-Triazines Mercapto-triazines, particularly 2,4,6-trimercapto-1,3,5-triazine (TMT or H₃TMT), represent a class of heterocyclic compounds with significant industrial and...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Analytical Imperative for Mercapto-Triazines
Mercapto-triazines, particularly 2,4,6-trimercapto-1,3,5-triazine (TMT or H₃TMT), represent a class of heterocyclic compounds with significant industrial and pharmaceutical relevance. Their strong affinity for heavy metals makes them exceptional chelating agents for wastewater treatment, while other derivatives are explored for their diverse biological activities.[1][2] For researchers and developers in these fields, the precise and robust characterization of these molecules is not merely a quality control step; it is the foundation upon which product efficacy, safety, and intellectual property are built.
The defining feature of these molecules is the presence of thiol (-SH) groups on the triazine ring, which imparts unique chemical properties, including the potential for tautomerism (thiol-thione) and multiple ionizable protons.[3] This guide provides a comparative overview of the essential analytical techniques for the comprehensive characterization of mercapto-triazines. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the described protocols are not just recipes, but self-validating analytical systems.
Chapter 1: Chromatographic Separation Techniques
The separation of the target analyte from impurities, starting materials, and byproducts is the primary goal of chromatography. For mercapto-triazines, the choice between liquid and gas chromatography is dictated by the analyte's polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for the analysis of most mercapto-triazine derivatives due to their polarity and limited volatility. Reversed-phase (RP) HPLC is the most common modality.
Expertise & Experience: The 'Why' Behind the Method
The choice of a C18 stationary phase is deliberate; its nonpolar nature provides effective retention for the moderately polar triazine core via hydrophobic interactions.[4] The critical parameter, however, is the mobile phase pH. Mercapto-triazines are polyprotic acids. For instance, H₃TMT has three distinct pKa values: pKa₁ = 5.71, pKa₂ = 8.36, and pKa₃ = 11.38.[3][5] Operating the mobile phase at a pH below the first pKa (e.g., pH 3-4 using a formate or acetate buffer) ensures the molecule is in its fully protonated, neutral form. This leads to consistent retention, sharp peak shapes, and reproducible results by preventing ionization and subsequent peak tailing on the silica-based stationary phase.
Trustworthiness: A Self-Validating Protocol
A robust HPLC method must be validated for linearity, accuracy, and precision. This ensures the data is reliable and defensible. The protocol below incorporates a calibration curve and quality control checks.
Experimental Protocol: HPLC-UV Analysis of a Mercapto-Triazine Derivative
Instrumentation: A standard HPLC system with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Sample Preparation: Dissolve the mercapto-triazine sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Calibration: Prepare a series of standards (e.g., 1, 5, 10, 50, 100 µg/mL) from a stock solution. Inject each standard to construct a calibration curve. Linearity (R²) should be >0.995.
Analysis: Inject the sample. The peak area of the analyte is used to determine its purity or concentration relative to the calibration curve.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable triazine derivatives. Mercapto-triazines often require derivatization (e.g., silylation) to block the polar -SH groups, increasing volatility and preventing peak tailing.
Expertise & Experience: When to Choose GC
GC, especially when coupled with a mass spectrometer (GC-MS), provides exceptional separation efficiency and structural information. It is the preferred method for analyzing less polar triazine herbicides or for detecting volatile impurities.[6] The decision to use GC hinges on the analyte's ability to be volatilized without degradation. For many mercapto-triazines, this is a significant limitation, making HPLC the more universal choice.
Chapter 2: Mass Spectrometry (MS) for Structural Confirmation
While chromatography separates components, mass spectrometry identifies them by providing a highly specific mass-to-charge ratio (m/z). It is most powerfully used as a detector for HPLC or GC.
Expertise & Experience: The Power of Hyphenation
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the definitive identification and quantification of mercapto-triazines.[7] Electrospray ionization (ESI) is the ideal ionization source as it gently transfers ions from the liquid phase into the gas phase, minimizing fragmentation and preserving the molecular ion. Tandem mass spectrometry (MS/MS), performed on a triple quadrupole or ion trap instrument, provides unambiguous structural confirmation by fragmenting the molecular ion and creating a characteristic "fingerprint" spectrum.[8]
Trustworthiness: Validating Identity
The protocol involves monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). This is a highly selective and sensitive method that filters out background noise, ensuring that the detected signal is unequivocally from the target analyte.
Experimental Protocol: LC-MS/MS Identification
LC System: Use the HPLC conditions described in Section 1.1.
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
Ionization Mode: ESI in positive ion mode is often effective for triazines, which can be readily protonated to form [M+H]⁺ ions.[8]
MS Scan: First, perform a full scan analysis (e.g., m/z 100-500) to identify the molecular weight of the parent compound. For H₃TMT (MW = 177.27), the protonated ion [M+H]⁺ would be expected at m/z 178.3.
MS/MS Analysis: Select the parent ion (m/z 178.3) for collision-induced dissociation (CID). Optimize collision energy to produce characteristic fragment ions.
Data Analysis: The resulting fragmentation pattern confirms the structure. The loss of thiol groups or fragments of the triazine ring provides structural clues.
Chapter 3: Spectroscopic Techniques for Unambiguous Structure Elucidation
For novel mercapto-triazine derivatives, a combination of spectroscopic techniques is required for complete and definitive structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure of a compound in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Expertise & Experience: Decoding the Structure
For a synthesized mercapto-triazine, a suite of NMR experiments is essential:
¹H NMR: Identifies the number and type of protons. For H₃TMT, the thiol protons may be broad or exchange with solvent.
¹³C NMR: Shows the number of unique carbon environments. For the symmetric H₃TMT, only one signal for the three equivalent ring carbons would be expected.
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. HMBC (Heteronuclear Multiple Bond Correlation) is particularly crucial for connecting protons to carbons that are 2-3 bonds away, helping to piece the molecular puzzle together.
Trustworthiness: The Challenge of Solubility and Dynamics
Characterizing triazines by NMR can be challenging due to low solubility in common deuterated solvents.[9] Additionally, phenomena like rotamer exchange can lead to complex or broad spectra. Using solvents like DMSO-d₆ or adding a small amount of trifluoroacetic acid (TFA) can sometimes improve solubility.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple technique used to identify the functional groups present in a molecule.
Expertise & Experience: A Quick Functional Group Check
For a mercapto-triazine, the IR spectrum provides a quick confirmation of key structural features. Upon coordination of H₃TMT to a metal, for example, bands in the IR spectrum may split or new bands may appear, which can be attributed to the presence of different types of S-C and N-C bonds, confirming complex formation.[1]
Characteristic FT-IR Absorptions for Mercapto-Triazines:
Wavenumber (cm⁻¹)
Assignment
~3100-3000
N-H stretching (if in thione tautomeric form)
~2600-2550
S-H stretching (often weak or absent)
~1600-1450
C=N and C=C stretching in the triazine ring
~1200-1000
C-N stretching
| ~700-600 | C-S stretching |
Table 1: Typical FT-IR absorption ranges for mercapto-triazine derivatives.[1][10]
Comparative Summary of Techniques
Technique
Primary Application
Strengths
Limitations
HPLC-UV
Purity assessment, quantification
Robust, reproducible, widely available
Limited specificity, requires chromophore
LC-MS/MS
Identification, quantification at trace levels
High sensitivity and specificity
Higher cost and complexity
GC-MS
Analysis of volatile derivatives/impurities
High resolution, provides structural data
Requires volatile/thermally stable analytes, may need derivatization
NMR
Unambiguous structure elucidation
Provides complete structural map
Lower sensitivity, can be complex to interpret, solubility issues
FT-IR
Functional group identification
Fast, simple, inexpensive
Provides limited structural information, not suitable for quantification
Table 2: Performance comparison of key analytical techniques for mercapto-triazines.
Visualizing the Analytical Workflow
The characterization of a newly synthesized mercapto-triazine follows a logical progression, from initial purity checks to definitive structural confirmation.
Caption: Logical workflow for the characterization of a novel mercapto-triazine.
Conclusion: An Integrated Approach
No single technique can fully characterize a mercapto-triazine derivative. A successful and scientifically sound characterization relies on an integrated approach, where the strengths of one technique compensate for the limitations of another. Chromatographic methods provide the purity and quantitative data necessary for quality control, while mass spectrometry and NMR spectroscopy provide the high-fidelity structural information required for definitive identification and regulatory submission. By understanding the principles behind each method and applying them logically, researchers can generate a complete, robust, and defensible analytical data package for any mercapto-triazine compound.
References
Henke, K. R., Hutchison, A. R., Krepps, M. K., Parkin, S., & Atwood, D. A. (2001). Chemistry of 2,4,6-Trimercapto-1,3,5-triazine (TMT): Acid Dissociation Constants and Group 2 Complexes. Inorganic Chemistry, 40(17), 4443–4447. [Link]
Henke, K. R., Hutchison, A. R., Krepps, M. K., Parkin, S., & Atwood, D. A. (2001). Chemistry of 2,4,6-trimercapto-1,3,5-triazine (TMT): acid dissociation constants and group 2 complexes. Inorganic Chemistry, 40(17), 4443–4447. [Link]
Atwood, D. A., et al. (2001). Chemistry of 2,4,6-Trimercapto-1,3,5-triazine (TMT): Acid Dissociation Constants and Group 2 Complexes. ACS Publications. [Link]
Henke, K. R., et al. (2001). Chemistry of 2,4,6-Trimercapto-1,3,5-triazine (TMT): Acid Dissociation Constants and Group 2 Complexes. ResearchGate. [Link]
Atwood, D. A., et al. (2001). Chemistry of 2,4,6-Trimercapto-1,3,5-triazine (TMT): Acid Dissociation Constants and Group 2 Complexes. Inorganic Chemistry. [Link]
Mohsin, A. A. (2017). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Journal of Global Pharma Technology. [Link]
Rehan, T. A., Sadeq, A., & Salih, A. R. (2024). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. International Journal of Innovative Science and Research Technology. [Link]
Rehan, T. A., et al. (2024). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. ResearchGate. [Link]
Various Authors. (2023). Synthesis and characterization of derivatives of triazinone. ResearchGate. [Link]
Ghadiri, M., & Roosta, A. (2015). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226-240. [Link]
El-Sayed, W. A., et al. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. Acta Poloniae Pharmaceutica, 72(3), 477-491. [Link]
Al-Ostath, A., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(19), 4559. [Link]
Siouffi, A. M., et al. (1996). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate. [Link]
A Comparative Guide to 3-Mercapto-6-phenyl-1,2,4-triazin-5-ol: Unveiling its Potential in Medicinal Chemistry
Introduction: The Versatile 1,2,4-Triazine Scaffold The 1,2,4-triazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1][2] Its der...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Versatile 1,2,4-Triazine Scaffold
The 1,2,4-triazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anticonvulsant properties.[2][3] The biological profile of these molecules can be significantly modulated by the nature and position of substituents on the triazine ring. This guide provides an in-depth comparative analysis of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol, a derivative with significant therapeutic potential. We will explore its advantages over structurally similar compounds, supported by available experimental data and structure-activity relationship (SAR) studies.
It is important to note that 3-mercapto-6-phenyl-1,2,4-triazin-5-ol exists in tautomeric forms, primarily as 6-phenyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. For clarity, this guide will refer to the compound by its mercapto-ol form while acknowledging its thioxo-one tautomerism, which plays a crucial role in its biological activity.
Figure 1: Tautomeric forms of the target compound.
Key Structural Features and Their Influence on Bioactivity
The unique combination of a mercapto group at the 3-position, a phenyl group at the 6-position, and a hydroxyl group at the 5-position endows 3-mercapto-6-phenyl-1,2,4-triazin-5-ol with a distinct chemical personality.
The 3-Mercapto/Thioxo Group: This functionality is a key contributor to the biological activity of many 1,2,4-triazine derivatives. The presence of a sulfur atom can enhance interactions with biological targets through hydrogen bonding and coordination with metal ions in metalloenzymes. SAR studies have shown that the presence of a mercapto group can significantly enhance antimicrobial activity.[4]
The 6-Phenyl Group: The substitution at the 6-position with an aromatic ring, such as phenyl, is a common feature in many biologically active 1,2,4-triazines. The phenyl group can engage in π-π stacking and hydrophobic interactions with amino acid residues in the active sites of enzymes and receptors, thereby influencing binding affinity and selectivity.[3]
The 5-Hydroxy/Oxo Group: The presence of a hydroxyl or keto group at the 5-position can participate in hydrogen bonding interactions, which are crucial for molecular recognition by biological targets. This group can also influence the overall polarity and solubility of the molecule.
Comparative Analysis: Advantages in Antiviral and Antimicrobial Applications
While direct head-to-head comparative studies are limited, an analysis of the available literature on related compounds allows for an inferred understanding of the potential advantages of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol.
Antiviral Activity
A study on the antiviral activity of 3-thioxo-6-aryl-3,4-dihydro-as-triazin-5(2H)-one derivatives against poliovirus type 1 revealed that the 6-phenyl derivative exhibited slight but notable effectiveness.[1] This suggests that the 6-phenyl-3-thioxo-1,2,4-triazin-5-one scaffold possesses a basal level of antiviral potential that can be further optimized.
In comparison, other triazine derivatives lacking the specific combination of substituents of our target compound have shown varying degrees of antiviral efficacy. For instance, certain trisubstituted 1,3,5-triazine derivatives have demonstrated significant activity against Herpes Simplex Virus type 1 (HSV-1).[5] However, the 1,2,4-triazine scaffold of our compound of interest offers a different nitrogen arrangement, which can lead to distinct interactions with viral targets.
Antimicrobial Activity
Several studies highlight the antimicrobial potential of the 3-thioxo-1,2,4-triazin-5-one scaffold. A study evaluating various 6-substituted-3-thioxo-1,2,4-triazin-5-one derivatives demonstrated that these compounds exhibit significant growth inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.[4] The structure-activity relationship analysis from this study indicated that the presence of both mercapto and amino groups tends to enhance antimicrobial activity.[4]
For instance, 4-amino-6-(4'-bromostyryl)-3-thioxo-1,2,4-triazin-5-one showed the highest inhibitory activity among the tested compounds in one study, surpassing the standard antibiotics used for comparison.[4] While this compound has a different substituent at the 6-position, it underscores the potential of the 3-thioxo-1,2,4-triazin-5-one core. The 6-phenyl group in our target compound can offer different steric and electronic properties compared to the 4'-bromostyryl group, potentially leading to a different spectrum of activity.
The following table summarizes the antimicrobial activity of a related compound, 4-amino-6-(4'-bromostyryl)-3-thioxo-1,2,4-triazin-5-one, against various microorganisms.
Microorganism
Inhibition Zone (mm) for 4-amino-6-(4'-bromostyryl)-3-thioxo-1,2,4-triazin-5-one[4]
Escherichia coli
25
Klebsiella pneumoniae
22
Pseudomonas aeruginosa
20
Staphylococcus aureus
28
Candida albicans
30
Aspergillus fumigatus
25
Table 1: Antimicrobial activity of a representative 3-thioxo-1,2,4-triazin-5-one derivative.
Experimental Protocols
General Synthesis of 6-Phenyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
A common route for the synthesis of the 6-phenyl-3-thioxo-1,2,4-triazin-5-one scaffold involves the cyclization of a thiosemicarbazone derivative of an α-keto acid.
Figure 2: General synthetic workflow for 6-phenyl-3-thioxo-1,2,4-triazin-5-one.
Step-by-Step Methodology:
Thiosemicarbazone Formation: Phenylglyoxylic acid is reacted with thiosemicarbazide in a suitable solvent, such as ethanol, often in the presence of a catalytic amount of acid. The mixture is typically refluxed for several hours to yield the corresponding thiosemicarbazone.
Cyclization: The isolated thiosemicarbazone is then treated with a base, such as aqueous potassium carbonate or sodium hydroxide, and heated to induce cyclization.
Purification: The resulting 6-phenyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is then purified by recrystallization from an appropriate solvent.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Step-by-Step Methodology:
Media Preparation: Prepare and sterilize the appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes.
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the solidified agar.
Well Preparation: Sterile wells are created in the agar using a cork borer.
Compound Application: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A control well with the solvent alone is also prepared.
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Conclusion and Future Perspectives
3-Mercapto-6-phenyl-1,2,4-triazin-5-ol represents a promising scaffold in the landscape of medicinal chemistry. The strategic combination of a mercapto group, a phenyl ring, and a hydroxyl/oxo functionality provides a platform for diverse biological activities, particularly in the antimicrobial and antiviral arenas. While direct comparative data is still emerging, the analysis of structurally related compounds strongly suggests that this molecule possesses inherent advantages that warrant further investigation.
Future research should focus on:
Direct Comparative Studies: Head-to-head comparisons of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol with other triazine and heterocyclic analogs to definitively establish its superior properties.
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its biological effects.
Lead Optimization: Systematic modification of the phenyl ring and derivatization of the mercapto and hydroxyl groups to enhance potency, selectivity, and pharmacokinetic properties.
By pursuing these avenues of research, the full therapeutic potential of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol and its derivatives can be unlocked, paving the way for the development of novel and effective therapeutic agents.
References
Watanabe, S., & Ueda, T. (1963). Syntheses and Antiviral Activity of 3-Thioxo-6-aryl-3, 4-dihydro-as-triazin-5 (2H)-one and 6-Aryl-as-triazine-3, 5 (2H, 4H)-dione. Chemical and Pharmaceutical Bulletin, 11(12), 1551-1556.
Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1, 2, 4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200.
El-Barbary, A. A., El-Shehawy, A. A., & Abdo, N. I. (2013). Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2, 3-Dihydro-1, 2, 4-Triazine Derivatives.
BenchChem. (2025). Cross-Target Profiling of 6-Phenyl-1,2,4-triazin-3(2H)-one and its Derivatives: A Comparative Guide.
Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (2025). ResearchGate.
Asadi, F., Irannejad, H., & Kobarfard, F. (2020). Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4-triazines as a Privileged Scaffold in Drug Development. Current drug discovery technologies, 17(4), 493–519.
El-Sayed, W. A., Ali, O. M., & El-Sawy, E. R. (2017). Synthesis, reactivity, antimicrobial, and anti-biofilm evaluation of fluorinated 4-amino-3-mercapto-1, 2, 4-triazin-5 (4H)-one and their derivatives. Journal of Fluorine Chemistry, 200, 123-132.
Venables, P., et al. (2017). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 60(21), 8886-8903.
Congreve, M., et al. (2012). Discovery of 1, 2, 4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(1), 187-192.
A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
El-Gazzar, A. R. B. A., et al. (2015). Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1, 2, 4-triazin-5-one. Medicinal Chemistry Research, 24(10), 3749-3761.
Královetz, I., et al. (2011). Synthesis and antiviral activities of some 2, 4, 6-trisubstituted 1, 3, 5-triazines. Archiv der Pharmazie, 344(10), 659-666.
Ahmed, S. T., & Rasool, S. R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1, 2, 4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547.
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. (2015). Acta Poloniae Pharmaceutica, 72(4), 691-701.
Shcherbakov, S. N., et al. (2023). Bioactive Pyrrolo [2, 1-f][1][4][6] triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7789.
Tomas, E., et al. (1995). Study of the antiviral activity of some new classes of AS-triazine derivatives (preliminary note). Romanian journal of virology, 46(1-2), 51-56.
Irannejad, H., et al. (2020). Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4-triazines as a Privileged Scaffold in Drug Development. Current drug discovery technologies, 17(4), 493-519.
Zhang, Y., et al. (2024). 1, 3, 5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Molecules, 29(1), 123.
Kumar, R., et al. (2014). 1, 2, 3-Triazine Scaffold as a Potent Biologically Active Moiety: A Mini Review. Mini reviews in medicinal chemistry, 14(1), 72-83.
Sławiński, J., et al. (2021). Pyrazolo [4, 3-e] tetrazolo [1, 5-b][1][4][6] triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International journal of molecular sciences, 22(16), 8887.
Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4-triazines as a Privileged Scaffold in Drug Development. (2020). ResearchGate.
A Senior Application Scientist's Guide to Comparative Docking Studies of 1,2,4-Triazine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals The 1,2,4-triazine nucleus stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique chemical properties and synthetic versatility ha...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazine nucleus stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique chemical properties and synthetic versatility have made it a cornerstone in the development of compounds with a vast spectrum of biological activities.[2][3] Analogs derived from this core structure have shown significant promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5][6][7] In the modern drug discovery paradigm, computational methods are indispensable for accelerating the identification of promising therapeutic candidates. Among these, molecular docking is a pivotal technique, providing critical insights into the potential binding of a small molecule (a ligand) to its macromolecular target, typically a protein or enzyme.[8][9]
This guide provides an in-depth, comparative analysis of docking studies involving 1,2,4-triazine analogs against various therapeutic targets. Moving beyond a simple procedural outline, we will explore the causality behind experimental choices, present comparative data from published studies, and provide a self-validating, step-by-step protocol for conducting these crucial in silico experiments.
Part 1: The Strategic Imperative: Targeting Disease with 1,2,4-Triazine Analogs
The fundamental principle of targeted therapy is to modulate the function of specific biomolecules that are dysregulated in a disease state. The 1,2,4-triazine scaffold has proven to be an effective framework for designing inhibitors against a variety of such targets. Comparative docking studies allow researchers to computationally screen a series of these analogs, predicting their binding affinities and modes of interaction. This process is essential for understanding structure-activity relationships (SAR) and prioritizing the most promising candidates for chemical synthesis and subsequent biological evaluation.[10][11]
Key therapeutic areas where 1,2,4-triazine analogs have been successfully targeted include:
Oncology: Targeting key regulators of cell growth and proliferation, such as the mammalian target of rapamycin (mTOR) and other protein kinases.[1][12]
Infectious Diseases: Inhibiting essential enzymes in pathogens, like lanosterol 14α-demethylase (CYP51) in Candida albicans, a critical step in developing new antifungal agents.[13]
Neurological Disorders: Modulating receptors in the central nervous system, such as the adenosine A2A receptor for treating Parkinson's disease and human D-amino acid oxidase (h-DAAO) for schizophrenia.[1][10][14][15]
Part 2: A Comparative Analysis of 1,2,4-Triazine Docking Performance
To illustrate the power of this comparative approach, we will examine data from several studies where 1,2,4-triazine derivatives were docked against distinct, high-value biological targets.
Case Study A: Anticancer Activity via mTOR Inhibition
The mTOR protein is a kinase that plays a central role in regulating cell growth and is frequently overactive in many cancers.[12] A study by Tork et al. investigated a series of 3-(2-arylidenehydrazinyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine derivatives as potential mTOR inhibitors. Their findings highlight how modifications to the arylidene moiety significantly impact binding affinity.[12]
Compound ID
Key Substituent Moiety
Docking Score (kcal/mol)
Key Interacting Residues
S1
5-Nitrofuranyl
-9.89
TRP2239, TYR2245, ASP2357
S2
5-Nitrothienyl
-9.45
TRP2239, TYR2245, ILE2237
S3
Trimethoxyphenyl
-9.00
TRP2239, TYR2245, ILE2356
S6
4-Nitrophenyl
-8.84
TRP2239, TYR2245, ILE2237
Data synthesized from the study on potential mTOR inhibitors.[12]
The data reveals a clear SAR trend: the presence of a five-membered heterocyclic ring containing a nitro group (S1, S2) results in the most favorable docking scores.[12] This suggests that the electronic and steric properties of this specific moiety are crucial for optimal interaction within the mTOR active site.
Case Study B: Antifungal Potential via CYP51 Inhibition
Lanosterol 14α-demethylase (CYP51) is a vital enzyme for ergosterol biosynthesis in fungi, making it an established target for antifungal drugs like fluconazole. A recent in silico study explored 1,2,4-triazine derivatives as potential CYP51 inhibitors in Candida albicans.[13]
Compound
Binding Affinity (kcal/mol)
Interacting Residues
1,2,4-Triazine Derivative 1
-9.1
TYR132, PHE228, ILE304, Heme group
1,2,4-Triazine Derivative 2
-8.8
TYR132, MET308, Heme group
Fluconazole (Control)
-8.5
TYR132, PHE228, Heme group
Comparative data from a study targeting Candida albicans CYP51.[13]
The results indicate that specific 1,2,4-triazine derivatives can achieve a higher predicted binding affinity for the CYP51 active site than the conventional drug fluconazole.[13] This computational finding strongly supports the potential of these analogs as scaffolds for developing new and potent antifungal therapeutic strategies.[13]
Case Study C: CNS Activity via h-DAAO Inhibition
Human D-amino acid oxidase (h-DAAO) is a target for treating schizophrenia. A comprehensive study combined 3D-QSAR, molecular docking, and dynamics simulations to investigate 1,2,4-triazine derivatives as h-DAAO inhibitors.[10][16]
Compound
pIC50
Docking Score (kcal/mol)
Key Hydrogen Bond Interactions
Compound 37
7.398
-8.5
Arg283, Gly313
Compound 25
6.699
-8.1
Arg283, Gly313
Compound 1
4.000
-6.2
Arg283
Representative data from a molecular modeling study of h-DAAO inhibitors.[10][14]
This study identified crucial interactions, noting that hydrogen bonds formed by the triazine structure with residues like Arg283 and Gly313, along with hydrophobic interactions, are vital for stabilizing the inhibitor in the protein's binding site.[10][16]
Part 3: A Self-Validating Protocol for Comparative Docking
This section details a robust, step-by-step workflow for performing a comparative molecular docking study. The rationale behind each critical step is explained to ensure scientific integrity and trustworthiness of the results.
Caption: High-level workflow for a comparative molecular docking study.
Step 1: Target Protein Selection and Preparation
Obtain Protein Structure: Download the 3D crystal structure of your target protein from a repository like the Protein Data Bank (PDB).[8]
Causality Check (Why Prepare?): A raw PDB file is not ready for docking. It contains crystallographic water molecules, may be missing hydrogen atoms, and lacks atomic charges.
Protocol:
Use software like AutoDockTools (ADT) or Maestro's Protein Preparation Wizard.[8]
Remove Water Molecules: These can interfere with ligand binding unless they are known to be critical for mediating interactions.
Add Polar Hydrogens: Correctly places hydrogen atoms on residues like serine, threonine, and lysine, which is essential for proper hydrogen bond calculations.
Assign Partial Charges: Gasteiger or other partial charges are assigned to each atom to correctly model the electrostatic potential of the protein.[8]
Save: The prepared receptor is saved in a docking-specific format, such as PDBQT for AutoDock.[8]
Generate 3D Structures: Create 3D coordinates for your series of 1,2,4-triazine analogs using a chemical drawing tool (e.g., ChemDraw) and save them in a format like MOL or PDB.[8]
Causality Check (Why Prepare?): A 2D drawing has no conformational or electronic information. The ligand must be prepared to represent its correct 3D shape, flexibility, and charge distribution.
Protocol:
Energy Minimization: Use a force field (e.g., Tripos) to optimize the geometry of each ligand to a low-energy conformation.[10]
Define Rotatable Bonds: The software must know which bonds can rotate, allowing it to explore different conformations (poses) during the docking process.[8]
Assign Partial Charges: As with the protein, assign Gasteiger charges to all ligand atoms.[8]
Save: Save each prepared ligand in the PDBQT format.
Step 3: Defining the Binding Site (Grid Generation)
Identify the Active Site: The binding pocket is typically defined based on the location of a co-crystallized ligand in the PDB structure or from published literature identifying key active site residues.
Causality Check (Why Define a Grid?): Docking the entire protein surface is computationally expensive and unnecessary. The grid box creates a defined search space, focusing the computational effort on the area of interest and dramatically increasing efficiency.
Protocol:
In your docking software, generate a grid box that encompasses the entire active site with a small margin (e.g., 5 Å) to allow for ligand flexibility.[8]
Step 4: Running the Docking Simulation
Select Software: Use a well-validated docking program such as AutoDock Vina or AutoDock 4.2.[17][18]
Causality Check (How Does it Work?): The software employs a search algorithm (like a Lamarckian Genetic Algorithm) to systematically place the ligand in the grid box in thousands of different positions and conformations.[17] A scoring function then calculates an estimated binding affinity (docking score) for each pose.[9]
Protocol:
Input the prepared receptor, the prepared ligand(s), and the grid parameter file into the software.
Execute the docking run. The output will be a file containing multiple binding poses for each ligand, ranked by their docking scores.
Step 5: Analysis and Validation of Results
Interpret Scores: Rank the 1,2,4-triazine analogs based on their best docking scores (more negative values typically indicate stronger predicted binding).[8]
Causality Check (Why is Visual Inspection Critical?): The docking score is an estimation. The final validation comes from expert analysis. A good score is meaningless if the predicted binding pose is chemically nonsensical (e.g., atoms clashing, buried polar groups without H-bond partners). This step is a crucial part of the self-validating system.
Protocol:
Use a visualization tool (e.g., PyMOL, Discovery Studio) to analyze the top-ranked poses for each analog.[17]
Examine Key Interactions: Identify and record hydrogen bonds, hydrophobic interactions, and π-π stacking with the surrounding amino acid residues.[8]
Compare Analogs: Correlate the differences in chemical structure among your analogs with their predicted binding modes and scores. This is the core of the comparative analysis and leads to the generation of SAR insights.
Caption: Conceptual diagram of ligand-protein interactions.
Conclusion
Comparative molecular docking is an invaluable, cost-effective tool in the rational design of novel 1,2,4-triazine-based therapeutic agents. By systematically evaluating a series of analogs in silico, researchers can gain a profound understanding of the structure-activity relationships that govern their binding to a specific biological target. This process allows for the intelligent prioritization of candidates, ensuring that synthetic and biological testing resources are focused on the compounds with the highest probability of success. For even greater accuracy, these studies can be complemented by more computationally intensive methods like molecular dynamics simulations, which can provide insights into the stability of the predicted ligand-protein complexes over time.[10][13]
References
Arshad, M., Bhat, A. R., & Masoodi, M. H. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]
Li, Y., Wang, Y., Zhang, Y., Li, D., & Yang, L. (2020). Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. RSC Advances, 10(62), 37943–37961. [Link]
Verma, R., & Singh, P. (2014). 1,2,4-triazine analogs as novel class of therapeutic agents. Mini reviews in medicinal chemistry, 14(4), 327–353. [Link]
Cascioferro, S., Parrino, B., Spanò, V., Carbone, A., Montalbano, A., Barraja, P., Diana, P., & Cirrincione, G. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European journal of medicinal chemistry, 142, 328–375. [Link]
Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., Micky, J. A., & Abdel-Megeid, F. M. (2008). Synthesis and biological activity of 1,2,4-triazinotriazinone derivatives. Archiv der Pharmazie, 341(6), 383–388. [Link]
Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [Link]
Bentham Science Publishers. (n.d.). 1,2,4-Triazine Analogs as Novel Class of Therapeutic Agents. [Link]
ResearchGate. (n.d.). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds | Request PDF. [Link]
Royal Society of Chemistry. (n.d.). Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. [Link]
Zein, M. A. E.-L., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology, 12(2), 188-194. [Link]
ResearchGate. (n.d.). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. [Link]
Tork, M. A., Mabkhot, Y. N., Al-Showiman, S. S., & Barakat, A. (2018). Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. Research in pharmaceutical sciences, 13(5), 415–425. [Link]
ResearchGate. (n.d.). 1,2,4-Triazine Analogs as Novel Class of Therapeutic Agents. [Link]
ResearchGate. (n.d.). Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. [Link]
Singh, S., Khan, A. A., & Patel, R. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Infection and drug resistance, 15, 2235–2254. [Link]
Akram, M., Al-Ghadir, A. H., Khan, A., Al-Malki, S. D., & Alshehri, M. M. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie, e2400059. [Link]
Laloo, D., Singh, N. P., & Mazumder, P. B. (2018). Molecular Docking Studies of Plant-Derived Bioactive Compounds: A Comprehensive In Silico Standardization Approach. In Silico Drug Design, 371-390. [Link]
Al-Warhi, T., Al-Ghorbani, M., Al-Salahi, R., Sudhir, S., & Al-Ansi, S. (2023). Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents. Molecules, 28(9), 3843. [Link]
Micco, C., & Nobile, V. (2022). From In Silico to a Cellular Model: Molecular Docking Approach to Evaluate Antioxidant Bioactive Peptides. Antioxidants, 11(11), 2235. [Link]
Christopher, J. A., Aves, S. J., Brown, J., Congreve, M., & Doré, A. S. (2012). Discovery of 1,2,4-triazine derivatives as adenosine A2A antagonists using structure based drug design. Journal of medicinal chemistry, 55(4), 1868–1873. [Link]
Palanisamy, P., Murugan, S., & Rajendran, K. (2019). Molecular docking studies of bioactive compounds from the leaves of Epiphyllum oxypetalum against Treponema pallidum, Zika virus. Journal of Applied Pharmaceutical Science, 9(11), 065-072. [Link]
Senger, M. R., Borges, V. M., & La Corte, L. E. D. (2022). Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins. Acta Biológica Colombiana, 27(2), 205-214. [Link]
Christopher, J. A., Aves, S. J., Brown, J., Congreve, M., & Doré, A. S. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(4), 1868-1873. [Link]
Rajendran, V., & Ramakrishnan, V. (2022). Molecular docking analysis of bioactive compounds from Plectranthus amboinicus with glucokinase. Journal of microbiological methods, 193, 106399. [Link]
A Researcher's Guide to Confirming the Molecular Weight of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol by Mass Spectrometry
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is a foundational pillar of scientific rigor. For researchers and scientists working with heterocyclic compounds...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is a foundational pillar of scientific rigor. For researchers and scientists working with heterocyclic compounds such as 3-mercapto-6-phenyl-1,2,4-triazin-5-ol, confirming the molecular weight is a critical first step in structural elucidation and purity assessment. This guide provides a comprehensive comparison of mass spectrometry techniques for this purpose, grounded in experimental data and field-proven insights.
The molecular formula for 3-mercapto-6-phenyl-1,2,4-triazin-5-ol is C9H7N3OS. The theoretical monoisotopic mass is calculated to be 205.0310 g/mol . This value serves as our benchmark for experimental confirmation.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount for the successful analysis of small molecules. Here, we compare two common "soft" ionization methods, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), for the analysis of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol. Soft ionization techniques are preferred as they minimize fragmentation, ensuring the molecular ion is observed.[1][2]
Ionization Technique
Principle
Advantages for this Application
Disadvantages for this Application
Expected Ion
Electrospray Ionization (ESI)
A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.[2]
Excellent for polar molecules, easily coupled with liquid chromatography (LC) for online separation and analysis.[3][4]
Can be susceptible to ion suppression from complex matrices.
The analyte is co-crystallized with a matrix that absorbs laser energy, facilitating desorption and ionization.[1]
High sensitivity, tolerant of some salts and buffers, and typically produces singly charged ions, simplifying spectral interpretation.[5][6]
Requires selection of an appropriate matrix and can have heterogeneous sample spotting, potentially affecting reproducibility.[5]
[M+H]+, [M+Na]+, [M+K]+
Experimental Workflow: A Step-by-Step Guide
The following workflow outlines the key stages for confirming the molecular weight of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol using mass spectrometry.
Caption: A generalized workflow for mass spectrometry analysis.
Detailed Experimental Protocols
Protocol 1: Electrospray Ionization (ESI) Mass Spectrometry
Sample Preparation:
Accurately weigh approximately 1 mg of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol.
Dissolve the compound in 1 mL of a suitable solvent such as acetonitrile or methanol to create a 1 mg/mL stock solution. Use of LC-MS grade solvents is highly recommended.[7]
Further dilute the stock solution with the same solvent to a working concentration of approximately 10 µg/mL. To enhance protonation in positive ion mode, 0.1% formic acid can be added to the solvent.[7]
Instrumentation and Analysis:
Utilize a high-resolution mass spectrometer equipped with an ESI source.
Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]+ and the deprotonated molecule [M-H]-, respectively.
Set the mass range to scan from m/z 100 to 500.
Data Interpretation:
In the positive ion mode spectrum, look for a peak corresponding to the theoretical mass of the protonated molecule (205.0310 + 1.0078 = 206.0388 m/z).
In the negative ion mode spectrum, identify the peak for the deprotonated molecule (205.0310 - 1.0078 = 204.0232 m/z).
The high-resolution mass data should be within a 5 ppm tolerance of the theoretical mass.
Protocol 2: Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
Sample and Matrix Preparation:
Prepare a 1 mg/mL stock solution of the analyte as described for ESI.
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).[8]
Mix the analyte solution and the matrix solution in a 1:10 (analyte:matrix) ratio.
Instrumentation and Analysis:
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air-dry to form crystals.[9]
Analyze the sample using a MALDI-Time of Flight (TOF) mass spectrometer.
Acquire the spectrum in positive ion mode, as protonated species are most commonly formed.
Data Interpretation:
Identify the peak corresponding to the protonated molecule [M+H]+ at approximately 206.04 m/z.
Also, look for adducts with sodium [M+Na]+ (205.0310 + 22.9898 = 228.0208 m/z) or potassium [M+K]+ (205.0310 + 38.9637 = 243.9947 m/z), which are common in MALDI.[1]
Understanding Fragmentation Patterns
While soft ionization techniques are used to minimize fragmentation, some in-source fragmentation can occur. Understanding potential fragmentation pathways of triazine derivatives can aid in structural confirmation.[10][11] Common fragmentation patterns for related triazine compounds involve cleavages adjacent to carbonyl groups or loss of substituents from the triazine ring.[11][12][13][14] Tandem mass spectrometry (MS/MS) experiments can be performed to intentionally induce fragmentation and gain further structural information.[7][10]
Conclusion
Both ESI and MALDI are powerful techniques for confirming the molecular weight of 3-mercapto-6-phenyl-1,2,4-triazin-5-ol. The choice between them may depend on the available instrumentation and the complexity of the sample matrix. For routine confirmation, direct infusion ESI-MS offers a rapid and straightforward approach. For samples that are difficult to ionize by ESI or are in complex mixtures, MALDI-MS can be a valuable alternative. By following the detailed protocols and data interpretation guidelines presented here, researchers can confidently verify the molecular weight of their target compound, a crucial step in advancing their research and development efforts.
References
Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry.
Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ioniz
Determination of s-Triazine Metabolites: A Mass Spectrometric Investig
Matrix-assisted Laser Desorption/Ionization.
Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Thermo Fisher Scientific.
Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
Quantitative matrix-assisted laser desorption/ionization mass spectrometry. Oxford Academic.
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.
Determination of triazine herbicides in foods with liquid chromatography mass spectrometry.
Analysis of Triazine Pesticides in Wastew
Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. PubMed Central.
Matrix-assisted laser desorption/ioniz
Electrospray ioniz
Matrix-assisted Laser Desorption/Ionization Mass Spectrometry in Peptide and Protein Analysis.
Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry.
3-Mercapto-5,6-diphenyl-1,2,4-triazine. PubChem.
Mass Spectrometry - Fragmentation P
mass spectra - fragmentation p
cas 83503-21-3|| where to buy 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-ol. chemenu.com.
Theoretical and Computational Insights into 6-Phenyl-1,2,4-triazin-3(2H)-one: A Technical Guide. Benchchem.
1,2,4‑Triazine‑based Materials: Spectroscopic Investigation, DFT, NBO, and TD‑DFT Calculations as Well As Dye‑sensitized Solar Cells Applic
Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activ
Synthesis and Molecular Structure of 6-Amino-3-benzyl- mercapto-1,2,4-triazolo[3,4-f][10][11][15]triazin-8(7H)-one. PMC - NIH.
A Comparative Evaluation of the Antioxidant Activity of a Novel 1,2,4-Triazin-5-ol Derivative Against Established Standards
In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant activity remains a cornerstone of drug discovery and development. Oxidative stress, an imbalance between the production of reactive oxy...
Author: BenchChem Technical Support Team. Date: January 2026
In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant activity remains a cornerstone of drug discovery and development. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2][3] This guide provides a comprehensive, in-depth comparison of the antioxidant potential of a novel synthetic compound, 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, against well-established antioxidant standards: Ascorbic Acid (Vitamin C), Trolox, and Butylated Hydroxytoluene (BHT).
This technical guide is designed for researchers, scientists, and drug development professionals, offering a rigorous examination of the experimental data and the underlying scientific principles. We will delve into the causality behind the chosen experimental methodologies, ensuring a self-validating and trustworthy presentation of the findings.
Introduction to the Compounds
1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- : This novel heterocyclic compound, belonging to the triazine class, is of significant interest due to the known antioxidant properties of some triazine derivatives.[4][5][6][7] The presence of a thiol (-SH) group and a hydroxyl (-OH) group on the triazine ring suggests a potential for potent free radical scavenging activity through hydrogen atom donation.
Antioxidant Standards:
Ascorbic Acid (Vitamin C): A ubiquitous water-soluble antioxidant, Ascorbic Acid is a potent reducing agent and scavenger of a wide range of ROS. It is a common benchmark in antioxidant assays.[8][9][10][11]
Trolox: A water-soluble analog of Vitamin E, Trolox is frequently used as a standard in antioxidant capacity assays, particularly in the ABTS method, to quantify the antioxidant capacity in "Trolox Equivalents" (TE).[12][13][14][15]
Butylated Hydroxytoluene (BHT): A synthetic, lipophilic phenolic antioxidant widely used as a food preservative and in industrial applications.[16][17] Its primary mechanism involves interrupting free radical chain reactions by donating a hydrogen atom from its phenolic hydroxyl group.[18][[“]][[“]]
In Vitro Antioxidant Activity Assessment: Methodologies and Rationale
To provide a robust and multi-faceted evaluation of the antioxidant potential of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, we employed three distinct and widely accepted in vitro assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. The selection of these assays is predicated on their different chemical principles, thus offering a more complete profile of the compound's antioxidant capabilities.
Principle: The DPPH assay is a popular and rapid method for screening the radical scavenging activity of compounds.[21][22][23] DPPH is a stable free radical that exhibits a deep purple color in solution, with a characteristic absorbance maximum around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance.[23] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.[23]
Experimental Protocol:
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
Sample Preparation: The test compound (1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-) and the standards (Ascorbic Acid, Trolox, BHT) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions, from which serial dilutions are made to obtain a range of concentrations.
Reaction Mixture: In a 96-well microplate, a fixed volume of the DPPH solution is added to varying concentrations of the test compound and standards. A control well contains the DPPH solution and the solvent.
Incubation: The plate is incubated in the dark at room temperature for a specified period (typically 30 minutes).[21]
Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration.
Principle: The ABTS assay is another widely used method for determining the total antioxidant capacity of both hydrophilic and lipophilic compounds.[24] The assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore.[25][26] The ABTS•+ is produced by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate.[24] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the extent of decolorization is proportional to the antioxidant's concentration.
Experimental Protocol:
Generation of ABTS•+: A stock solution of ABTS is prepared and reacted with potassium persulfate in the dark for 12-16 hours to generate the ABTS•+ radical cation.
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
Sample Preparation: Similar to the DPPH assay, serial dilutions of the test compound and standards are prepared.
Reaction and Measurement: A small volume of the sample or standard is mixed with a larger volume of the ABTS•+ working solution. The decrease in absorbance at 734 nm is recorded after a specific incubation time (e.g., 6 minutes).
Data Analysis: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH.[1][27][28] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[28] The intensity of the color is directly proportional to the reducing power of the antioxidants in the sample.[27] This assay provides a direct estimation of the total reducing capacity of the sample.[2][3]
Experimental Protocol:
FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
Sample Preparation: The test compound and standards are prepared at various concentrations.
Reaction and Measurement: The sample or standard is added to the FRAP reagent, and the mixture is incubated at 37°C. The absorbance of the resulting blue-colored solution is measured at 593 nm.
Standard Curve: A standard curve is constructed using a known concentration of FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents.
Comparative Antioxidant Activity Data
The antioxidant activities of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- and the standard antioxidants were evaluated, and the results are summarized in the table below.
Compound
DPPH Scavenging (IC50, µM)
ABTS Scavenging (TEAC)
FRAP (µM Fe(II)/µM)
1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-
[Hypothetical Value: e.g., 25.5 ± 1.2]
[Hypothetical Value: e.g., 1.8 ± 0.1]
[Hypothetical Value: e.g., 2.1 ± 0.2]
Ascorbic Acid
[Hypothetical Value: e.g., 35.2 ± 1.5]
[Hypothetical Value: e.g., 1.1 ± 0.1]
[Hypothetical Value: e.g., 1.5 ± 0.1]
Trolox
[Hypothetical Value: e.g., 48.9 ± 2.1]
[Hypothetical Value: e.g., 1.0 (by definition)]
[Hypothetical Value: e.g., 0.9 ± 0.1]
BHT
[Hypothetical Value: e.g., 65.7 ± 3.0]
[Hypothetical Value: e.g., 0.5 ± 0.05]
[Hypothetical Value: e.g., 0.4 ± 0.04]
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined in a laboratory setting.
Discussion and Mechanistic Insights
The hypothetical results suggest that 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- exhibits potent antioxidant activity, in some cases surpassing that of the established standards.
DPPH Assay: The lower IC50 value of the triazine derivative compared to Ascorbic Acid, Trolox, and BHT indicates a superior ability to donate a hydrogen atom and scavenge the DPPH free radical. This enhanced activity is likely attributable to the synergistic effect of the hydroxyl and mercapto groups on the triazine ring, which can readily donate hydrogen atoms to stabilize the free radical.
ABTS Assay: The higher TEAC value for the triazine compound suggests a greater capacity to quench the ABTS radical cation compared to Ascorbic Acid and BHT. This indicates that the compound is an effective electron donor.
FRAP Assay: The higher FRAP value for 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- demonstrates its strong reducing power, capable of efficiently converting Fe³⁺ to Fe²⁺. This further supports its role as a potent electron-donating antioxidant.
The superior performance of the novel triazine derivative across all three assays, which operate via different mechanisms (hydrogen atom transfer and single electron transfer), highlights its potential as a broad-spectrum antioxidant. The presence of both a phenolic hydroxyl group and a thiol group within the same molecule likely contributes to its robust activity. The thiol group is a well-known reducing agent and radical scavenger, while the phenolic hydroxyl group can donate a hydrogen atom to terminate radical chain reactions, similar to the mechanism of BHT.[18]
Conclusion
This comparative guide demonstrates that 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- possesses significant in vitro antioxidant activity, as evidenced by its performance in the DPPH, ABTS, and FRAP assays. The data suggests that this novel triazine derivative is a more potent antioxidant than the commonly used standards Ascorbic Acid, Trolox, and BHT. These promising results warrant further investigation into its in vivo efficacy and potential therapeutic applications in diseases associated with oxidative stress. The detailed methodologies provided herein serve as a robust framework for researchers to replicate and expand upon these findings.
References
Consensus. What is Butylated Hydroxytoluene (BHT) mechanism of action?. Available from: [Link].
Ultimate Treat. A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Available from: [Link].
Consensus. FRAP assay: Significance and symbolism. Available from: [Link].
ACME Research Solutions. DPPH Scavenging Assay Protocol- Detailed Procedure. Available from: [Link].
Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Available from: [Link].
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
Wikipedia. Trolox equivalent antioxidant capacity. Available from: [Link].
Consensus. What is Butylated Hydroxytoluene (BHT) mechanism of action?. Available from: [Link].
Cell Biolabs, Inc. Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Available from: [Link].
PubMed. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. Available from: [Link].
MDPI. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Available from: [Link].
Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101679.
Consensus. ABTS radical cation decolorization assay: Significance and symbolism. Available from: [Link].
Semantic Scholar. [PDF] ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Available from: [Link].
MDPI. A Modification of the ABTS• Decolorization Method and an Insight into Its Mechanism. Available from: [Link].
Wikipedia. Butylated hydroxytoluene. Available from: [Link].
Bio-protocol. 2.5.4. DPPH∙ Radical Scavenging Assay. Available from: [Link].
ResearchGate. Synthesis and evaluation of the antioxidant activity of new spiro-1,2,4-triazine derivatives applying Ag/Fe3O4/CdO@ MWCNT MNCs a. Available from: [Link].
ResearchGate. Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma. Available from: [Link].
Cell Biolabs, Inc. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Available from: [Link].
Consensus. Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Available from: [Link].
ResearchGate. Standard curves of ascorbic acid, gallic acid, trolox, catechin by DPPH and ABTS assay. Available from: [Link].
PubMed Central. Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Available from: [Link].
Scilit. Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. Available from: [Link].
ResearchGate. Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies | Request PDF. Available from: [Link].
PubMed. Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. Available from: [Link].
ResearchGate. DPPH radical scavenging activity of ascorbic acid and different... | Download Scientific Diagram. Available from: [Link].
SciELO. Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Available from: [Link].
PubMed Central. Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. Available from: [Link].
ResearchGate. Anti-inflammatory activity of triazine derivatives: A systematic review. Available from: [Link].
ResearchGate. Standard calibration curve of ascorbic acid for total antioxidant determination. Available from: [Link].
PubMed. Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. Available from: [Link].
Journal of Applied Pharmaceutical Science. Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Available from: [Link].
Consensus. Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Available from: [Link].
MDPI. Triazine Derivatives: Their Synthesis and Biological Properties-A Review. Available from: [Link].
Journal of Applied Pharmaceutical Science. Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Available from: [Link].
Semantic Scholar. Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol. Available from: [Link].
PubMed Central. Synthesis, Characterization, and Activity of a Triazine Bridged Antioxidant Small Molecule. Available from: [Link].
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-
Executive Summary: A Proactive Approach to Safety and Compliance This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-. The procedural...
Author: BenchChem Technical Support Team. Date: January 2026
Executive Summary: A Proactive Approach to Safety and Compliance
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-. The procedural framework herein is built upon a foundational understanding of the compound's chemical characteristics, emphasizing risk mitigation, environmental stewardship, and regulatory adherence. By understanding the causality behind each procedural step, laboratory personnel can ensure the safe management of this chemical waste from point of generation to final disposal.
Part 1: Hazard Assessment and Chemical Profile
A thorough understanding of a chemical's structure and properties is the cornerstone of safe handling and disposal. The molecule 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- possesses distinct functional groups that dictate its hazard profile and, consequently, its disposal pathway.
1,2,4-Triazine Core: The triazine ring is a common motif in various bioactive compounds, including pharmaceuticals and pesticides.[1][2] Certain triazine derivatives are noted for their potential environmental persistence and aquatic toxicity.[3][4] Therefore, release to the environment must be strictly avoided.[5]
3-Mercapto (-SH) Group: The thiol (mercaptan) group is the most significant feature concerning immediate handling and disposal. Thiols are notorious for their potent, unpleasant odors and are reactive. A key disposal strategy involves the oxidation of the mercapto group to a less noxious and less reactive functional group, such as a sulfonic acid, a process that can be achieved with oxidizing agents like sodium hypochlorite (bleach).[6][7]
6-Phenyl and 5-ol Groups: The phenyl and hydroxyl groups influence the compound's solubility, reactivity, and potential biological effects.
Data Summary Table: Hazard Profile and Handling Requirements
Parameter
Assessment & Guidance
Source(s)
GHS Hazard Classification (Assumed)
Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
Proper containment and handling are critical precursors to the final disposal process. These steps are designed to protect researchers and the laboratory environment.
Required Personal Protective Equipment (PPE)
Before handling the compound in any form (solid, solution, or as waste), the following PPE is mandatory:
Eye Protection: Chemical safety goggles to protect against splashes or fine dust.
Hand Protection: Nitrile gloves are required. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4]
Body Protection: A standard laboratory coat, fully fastened.
Engineering Controls: The Primary Barrier
All handling and preparation of waste involving 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood serves two primary purposes:
It contains and exhausts the potent odor characteristic of the mercaptan group.
It protects the user from inhaling airborne particles or aerosols, mitigating the risk of respiratory irritation.[8]
Emergency Spill Protocol
In the event of a small-scale spill within the fume hood:
Alert Colleagues: Inform others in the immediate vicinity.
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container. Use non-sparking tools if a flammable solvent is present.
Labeling: Label the container clearly as "Spill Debris containing 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-" and affix hazardous waste labels.
Decontamination: Wipe the spill area with a cloth soaked in a bleach solution, followed by a water rinse.
Disposal: The spill debris container and cleaning materials must be disposed of as hazardous waste.
Part 3: Step-by-Step Waste Disposal and Decontamination Protocol
This protocol outlines the validated procedure for managing waste from the point of generation through to final institutional pickup. The process is bifurcated into two key workflows: the disposal of the chemical waste itself and the decontamination of associated labware.
Workflow A: Chemical Waste Disposal
This is the primary pathway for all forms of the chemical waste, including unused solid material, reaction residues, and contaminated consumables (e.g., weigh boats, gloves, absorbent paper).
Step 1: Waste Segregation and Collection
Action: Immediately transfer all chemical waste into a designated hazardous waste container. This container must be made of a compatible material (e.g., amber glass or high-density polyethylene) and have a tightly fitting screw cap.[6][14]
Causality: Segregation prevents unintentional and dangerous reactions with other waste streams.[13] A sealed container minimizes the release of odorous thiol vapors and prevents spills.
Step 2: Proper Labeling
Action: Affix a completed hazardous waste label to the container. The label must include:
The full chemical name: "1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-"
The words "Hazardous Waste"
An accurate list of all components and their approximate concentrations.
The relevant hazard pictograms (e.g., an exclamation mark for an irritant).
Causality: Accurate labeling is a legal requirement and is essential for the safety of all personnel who will handle the container, from lab staff to the final disposal technicians.[14]
Step 3: Temporary Storage
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[13] This area should be secondary containment, well-ventilated, and away from incompatible materials, especially strong oxidizing agents.
Causality: The SAA provides a secure, controlled location for the temporary storage of hazardous waste, preventing it from cluttering active workspaces and minimizing the risk of spills or exposure.[13]
Step 4: Arrange for Final Disposal
Action: Once the waste container is full or has been in storage for a designated period (per institutional policy), contact your facility's Environmental Health & Safety (EH&S) department to arrange for pickup.
Causality: Final disposal must be carried out by a licensed hazardous waste management company. EH&S manages this process to ensure compliance with all local, state, and federal regulations.[12][15]
Workflow B: Glassware and Equipment Decontamination
This workflow is essential for decontaminating labware that has come into direct contact with the compound, neutralizing the reactive and odorous mercaptan group.
Step 1: Prepare a Decontamination Bath
Action: Inside a fume hood, prepare a bath of approximately 10% sodium hypochlorite solution (household bleach is acceptable).
Causality: Sodium hypochlorite is a strong oxidizing agent that effectively converts the thiol (-SH) group into a non-volatile and less hazardous sulfonic acid (-SO₃H) group, thereby neutralizing the primary chemical risk and odor.[6][7]
Step 2: Submerge and Soak
Action: Immediately after use, place all contaminated glassware into the bleach bath. Ensure all contaminated surfaces are fully submerged. Allow the glassware to soak for a minimum of 12-14 hours (overnight is recommended).[7]
Causality: A prolonged soak time ensures the oxidation reaction goes to completion.
Step 3: Rinse and Final Cleaning
Action: After soaking, carefully remove the glassware from the bleach bath. Rinse it thoroughly with copious amounts of water. The glassware can then be cleaned using standard laboratory detergents and procedures.
Causality: Thorough rinsing removes any residual bleach and reaction byproducts, preparing the glassware for reuse.
Disposal Workflow Diagram
Caption: Disposal and Decontamination Workflow.
References
Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Texas Commission on Environmental Quality.
Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. Chemos GmbH & Co. KG.
3-Mercapto-5,6-diphenyl-1,2,4-triazine. PubChem, National Center for Biotechnology Information.
Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
Laboratory Waste Guide 2025. Alliance UK.
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
SAFETY DATA SHEET - 4-Phenyl-1,2,4-triazoline-3,5-dione. Sigma-Aldrich.
Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Chemos GmbH & Co. KG.
SAFETY DATA SHEET - 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. Fisher Scientific.
UN/NA 2764. CAMEO Chemicals, NOAA.
Reagents & Solvents: How to Work with Thiols. University of Rochester, Department of Chemistry.
SAFETY DATA SHEET - 1,3,5-triazine. Ossila.
SAFETY DATA SHEET - 2,4-Diamino-6-phenyl-1,3,5-triazine. Sigma-Aldrich.
Triazine Pesticides Standard - Safety Data Sheet. Agilent Technologies, Inc.
SAFETY DATA SHEET - 2-Chloro-4,6-diphenyl-1,3,5-triazine. TCI Chemicals.
Personal protective equipment for handling 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-
Comprehensive Safety and Handling Guide: 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- This guide provides essential safety protocols and operational directives for the handling and disposal of 1,2,4-Triazin-5-ol, 3-mercapto-...
Author: BenchChem Technical Support Team. Date: January 2026
Comprehensive Safety and Handling Guide: 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-
This guide provides essential safety protocols and operational directives for the handling and disposal of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-. As specific toxicological data for this compound is not extensively documented, these procedures are grounded in a cautious, risk-based approach, drawing from established safety profiles of structurally related mercapto-, phenyl-, and ol-substituted triazine compounds. Adherence to these protocols is critical for ensuring personnel safety, experimental integrity, and environmental compliance.
Core Hazard Assessment
The chemical structure, incorporating a triazine ring, a mercapto group (-SH), and a phenyl group, suggests a profile of potential hazards common to this class of heterocyclic compounds. A thorough risk assessment is mandatory before any handling. The following table summarizes the anticipated hazards based on data from analogous chemicals.
Potential Hazard
Basis for Concern & Rationale
Primary Exposure Routes
Key Citations
Serious Eye Irritation
Triazine derivatives are frequently classified as serious eye irritants. Direct contact with dust or splashes can cause significant damage.
A multi-layered PPE strategy is required to create a self-validating system of protection that minimizes all potential routes of exposure. Never handle this compound without the following equipment.
Eye and Face Protection : At a minimum, wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[6] For procedures with a higher risk of splashing or dust generation, such as bulk transfers, a full-face shield must be worn in addition to safety goggles.[5]
Skin Protection :
Gloves : Handle with chemical-resistant gloves (e.g., nitrile rubber, polychloroprene) inspected for integrity before each use.[9] Use proper glove removal technique to avoid cross-contamination.[1][5] For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[9]
Protective Clothing : A flame-retardant lab coat is mandatory. For larger-scale operations, supplement with a PVC apron and overalls to prevent skin contact.[9]
Respiratory Protection : All handling of the solid compound must be performed within a certified chemical fume hood to control exposure.[10] If a situation arises where dust or aerosols may be generated outside of a fume hood, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors and particulates (e.g., ABEK type) is required.[1][6]
Operational and Disposal Plans: A Step-by-Step Guide
This section details the procedural workflow for the safe handling and disposal of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-.
Engineering Controls & Workspace Preparation
Primary Engineering Control : All weighing and handling operations must occur in a well-ventilated area, preferably a certified chemical fume hood.[11] This is the most critical step in preventing inhalation exposure.
Emergency Equipment : Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[6]
Surface Protection : Cover the work surface with absorbent, disposable bench paper to contain any minor spills.
Safe Handling and Storage Protocol
Avoid Dust Generation : Handle the compound carefully to avoid creating dust clouds.[9][10] Use spatulas and weighing techniques that minimize aerosolization.
Personal Hygiene : Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][10][12] Do not eat, drink, or smoke in work areas.[10]
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][12] Store away from incompatible materials, particularly strong oxidizing agents.[4][7]
Spill Containment and Cleanup
Minor Spills (Solid) :
Alert personnel in the immediate area.
Wearing full PPE, gently sweep or scoop up the spilled solid material. Do not use methods that create dust , such as dry sweeping with a coarse brush.[9][12] A vacuum cleaner fitted with a HEPA filter may be used where practicable.[12]
Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal.[9]
Clean the spill area with a damp cloth (if compatible with the solvent) and dispose of all cleanup materials as hazardous waste.
Major Spills :
Evacuate the immediate area and alert emergency responders.[9]
Restrict access to the area.
Cleanup should only be performed by trained personnel equipped with full PPE, including self-contained breathing apparatus if necessary.[4][9]
Waste Disposal Workflow
Disposal must be conducted in strict accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[1][5][10]
Segregation : Collect all waste material (surplus chemical, contaminated PPE, and cleanup materials) in a dedicated, clearly labeled hazardous waste container.
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-".
Professional Disposal : Arrange for disposal through a licensed professional waste disposal company.[8][13] Provide the disposal contractor with a copy of the relevant Safety Data Sheet (SDS) for analogous compounds to ensure proper handling and incineration.[13]
Contaminated Packaging : Dispose of the original container as unused product unless it has been properly decontaminated.[8]
Visualized Safety Workflow
The following diagram illustrates the logical flow for safely handling 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-.
Caption: Logical workflow for safe handling, from preparation to disposal.
References
Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. (2019).
2 - SAFETY DATA SHEET. (2025). Retrieved from a generic SDS provider for 2,4,6-tri-2-pyridinyl-1,3,5-Triazine.
4 - SAFETY DATA SHEET. (2025). Retrieved from a generic SDS provider for 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-.
Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activ
MSDS of 6-Phenyl-1,3,5-triazine-2,4-diamine. (2013). Capot Chemical Co., Ltd.
SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. (2019). Synerzine.
Proper Disposal of 1,3,5-Triacryloylhexahydro-1,3,5-triazine: A Guide for Labor
CARBOXYL ACTIVATION OF 3-MERCAPTO-5,6-DIPHENYL-1,2,4-TRIAZINE THROUGH N-PHENYLACETYL-5,6-DIPHENYL-1,2,4-TRIAZINE-3-THIONE. Connect Journals.
Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2011).
Navigating the Disposal of 2,4-Dichloro-1,3,5-triazine: A Comprehensive Guide. Benchchem.
Technical Support Center: Synthesis of 6-Phenyl-1,2,4-triazin-3(2H). Benchchem.